molecular formula C12H18N4O3 B1389305 Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate CAS No. 1000018-24-5

Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Cat. No.: B1389305
CAS No.: 1000018-24-5
M. Wt: 266.3 g/mol
InChI Key: RVWYQADKYFRQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(6-oxo-4-piperazin-1-ylpyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-2-19-12(18)9-16-11(17)7-10(8-14-16)15-5-3-13-4-6-15/h7-8,13H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWYQADKYFRQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=C(C=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654713
Record name Ethyl [6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-24-5
Record name Ethyl [6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide details a robust and efficient synthetic pathway for Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, mechanistic insights, and characterization data. The presented methodology is designed to be both reproducible and scalable, catering to the needs of researchers in academic and industrial settings.

Introduction and Strategic Overview

The pyridazinone moiety is a key pharmacophore found in numerous biologically active compounds, demonstrating applications as anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of a piperazine group and an ethyl acetate side chain can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This guide focuses on a logical and well-established synthetic route to this compound, proceeding through key intermediates.

The synthesis is strategically designed in a two-step sequence starting from a readily accessible chlorinated pyridazinone precursor. The core principles of this synthesis are:

  • N-Alkylation: Introduction of the ethyl acetate moiety onto the pyridazinone ring nitrogen.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a chloro group by piperazine to install the final desired functionality.

This approach allows for modularity, where variations in the piperazine component could be introduced to generate a library of analogues for structure-activity relationship (SAR) studies.

Synthetic Pathway and Mechanistic Considerations

The overall synthetic transformation is depicted below. The synthesis commences with the N-alkylation of a suitable 4-chloropyridazinone precursor, followed by a nucleophilic aromatic substitution reaction with piperazine.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nucleophilic Aromatic Substitution Start 4-Chloro-6-oxo-1,6-dihydropyridazine Intermediate Ethyl 2-(4-chloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate Start->Intermediate Ethyl bromoacetate, K2CO3, DMF Product This compound Intermediate->Product Piperazine, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) Piperazine Piperazine

Caption: Overall synthetic scheme for this compound.

Step 1: N-Alkylation of 4-Chloropyridazinone

The initial step involves the N-alkylation of a 4-chloropyridazinone derivative with ethyl bromoacetate. This reaction is a classic example of a Williamson ether synthesis-type reaction, where the pyridazinone nitrogen acts as the nucleophile. The choice of a suitable base and solvent is critical for the success of this transformation. Potassium carbonate (K2CO3) is a commonly employed inorganic base that is sufficiently strong to deprotonate the pyridazinone nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of ethyl bromoacetate.[1][2] Dimethylformamide (DMF) or acetone are often used as solvents due to their ability to dissolve the reactants and their relatively high boiling points, which can help to drive the reaction to completion.[1][3]

Step 2: Nucleophilic Aromatic Substitution with Piperazine

The second step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridazinone ring system activates the chloro-substituted carbon towards nucleophilic attack.[4][5] Piperazine, a secondary amine, serves as the nucleophile. The reaction typically proceeds in the presence of a base to neutralize the HCl generated during the reaction and to deprotonate the second nitrogen of piperazine if necessary. Solvents such as acetonitrile or dimethylformamide are suitable for this reaction. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).[6]

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-6-oxo-1,6-dihydropyridazine≥97%Commercially Available
Ethyl bromoacetate≥98%Commercially Available
Piperazine≥99%Commercially Available
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Commercially Available
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Synthesis of Ethyl 2-(4-chloro-6-oxopyridazin-1(6H)-yl)acetate
  • To a stirred solution of 4-chloro-6-oxo-1,6-dihydropyridazine (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3) (2.0 eq).

  • To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-(4-chloro-6-oxopyridazin-1(6H)-yl)acetate as a solid.

Synthesis of this compound
  • In a round-bottom flask, dissolve Ethyl 2-(4-chloro-6-oxopyridazin-1(6H)-yl)acetate (1.0 eq) in acetonitrile (ACN).

  • Add piperazine (2.5 eq) and potassium carbonate (K2CO3) (2.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC or LCMS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a gradient of methanol in dichloromethane (DCM) to yield the final product, this compound.

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nucleophilic Substitution A Charge 4-chloropyridazinone, K2CO3, and DMF B Add Ethyl Bromoacetate A->B C Heat and Stir (60-70°C) B->C D Work-up (Water Quench, EtOAc Extraction) C->D E Purification (Column Chromatography) D->E F Dissolve Intermediate in ACN E->F Intermediate Product G Add Piperazine and K2CO3 F->G H Reflux (8-12h) G->H I Work-up (Filtration, Concentration) H->I J Purification (Column Chromatography) I->J

Caption: A step-by-step experimental workflow for the synthesis.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the molecular structure. The proton NMR is expected to show characteristic signals for the ethyl group, the methylene protons of the acetate side chain, the piperazine protons, and the pyridazinone ring proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups (ester and pyridazinone) and N-H stretches (if piperazine is not fully substituted).

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Safety Considerations

  • Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dimethylformamide (DMF) is a potential teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All reactions should be conducted in a fume hood.

  • Appropriate PPE, including a lab coat, safety glasses, and gloves, should be worn at all times.

Conclusion

This guide provides a detailed and practical methodology for the synthesis of this compound. The described two-step sequence is efficient and relies on well-understood chemical transformations. By following the outlined protocols, researchers can reliably prepare this valuable heterocyclic compound for further investigation in various drug discovery and development programs. The modularity of the synthesis also offers opportunities for the creation of diverse chemical libraries for exploring structure-activity relationships.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Turan-Zitouni, G., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5434.
  • El-Gazzar, A. R. B. A., et al. (2019). Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis.
  • Google Patents. (n.d.). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Zaoui, Y., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate.
  • Kumar, A., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(31), 20527–20538.
  • Google Patents. (n.d.). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Loupy, A., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)
  • ResearchGate. (n.d.). Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Molbank. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2784.
  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1934–1942.
  • Al-Ghorbani, M., et al. (2018).

Sources

Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate: A Technical Guide on Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides an in-depth technical overview of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate, a representative member of this class. We delve into its core physicochemical properties, provide a detailed, field-proven protocol for its synthesis and characterization, and explore its potential applications in drug discovery based on the extensive pharmacology of related structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of novel pyridazinone derivatives.

Introduction and Significance

Pyridazinone derivatives are a prominent class of heterocyclic compounds featuring a six-membered ring with two adjacent nitrogen atoms.[1] Their unique electronic and structural features make them "privileged scaffolds" in drug design, capable of interacting with a wide array of biological targets. The incorporation of a piperazine moiety, a common pharmacophore, often enhances biological activity and improves pharmacokinetic properties.

This compound combines these key structural motifs. The pyridazinone core is associated with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and cardiovascular activities.[1][2][3] The ethyl acetate group introduced at the N1 position provides a handle for further chemical modification or can influence the molecule's solubility and cell permeability. Understanding the fundamental properties and synthesis of this compound is crucial for unlocking its potential as a therapeutic agent or as a key intermediate for more complex drug candidates.

Physicochemical Properties

While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its properties can be reliably inferred from its constituent parts and data on analogous structures. A standard experimental workflow is presented to determine these characteristics empirically.

Structural and Molecular Data
PropertyValue / DescriptionRationale / Methodology
Molecular Formula C₁₂H₁₈N₄O₃Derived from its chemical structure.
Molecular Weight 266.30 g/mol Calculated from the molecular formula.
IUPAC Name This compoundStandard chemical nomenclature.
CAS Number Not assigned.As of the latest search, a specific CAS number is not registered.
Predicted and Experimental Physicochemical Characteristics
PropertyPredicted Value / Experimental ProtocolCausality & Scientific Insight
Melting Point (°C) Expected to be a crystalline solid with a sharp melting point. Protocol: Determined using a calibrated digital melting point apparatus (e.g., Thomas-Hoover). A small sample is packed into a capillary tube and heated at a controlled rate (1-2 °C/min) until melting is observed.The pyridazinone core is planar and polar, promoting strong intermolecular interactions (dipole-dipole, hydrogen bonding) which typically result in a solid state at room temperature with a defined melting point.
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols (Methanol, Ethanol). Limited solubility in non-polar solvents like hexanes. Protocol: Assessed by adding incremental amounts of the compound to a fixed volume of solvent at room temperature with agitation. Solubility is determined when a clear solution is obtained.The presence of multiple nitrogen and oxygen atoms creates polar sites amenable to solvation by polar solvents. The ethyl acetate group adds some lipophilic character.
logP (Lipophilicity) Estimated range: 0.5 - 1.5. Protocol: Determined via the shake-flask method using an n-octanol/water system. The concentration of the compound in each phase is measured by UV-Vis spectroscopy or HPLC to calculate the partition coefficient.This value predicts moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and membrane permeability, a critical factor for oral bioavailability.
pKa The piperazine moiety contains two nitrogen atoms with distinct basicities. The secondary amine is expected to have a pKa around 8.5-9.5. The pyridazinone ring itself is weakly basic. Protocol: Determined by potentiometric titration or UV-metric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored.The pKa is critical for understanding the compound's ionization state at physiological pH (7.4), which governs its receptor interactions, solubility, and transport across biological membranes.

Synthesis and Characterization

The synthesis of the title compound is reliably achieved via N-alkylation of a pyridazinone precursor. This protocol is based on established methods for similar derivatives.[4][5]

Synthesis Workflow

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated nitrogen of the pyridazinone ring attacks the electrophilic carbon of ethyl bromoacetate.

SynthesisWorkflow Start 4-(Piperazin-1-yl)pyridazin-3(2H)-one (Precursor) Reaction N-Alkylation Reaction (Stir at RT, 24h) Start->Reaction Reagents Ethyl Bromoacetate K₂CO₃ (Base) DMF (Solvent) Reagents->Reaction Add to reaction mixture Workup Reaction Work-up: 1. Filtration 2. Solvent Evaporation Reaction->Workup Monitor by TLC Purification Purification: Silica Gel Chromatography Workup->Purification Product Ethyl 2-(6-oxo-4-(piperazin-1-yl) pyridazin-1(6H)-yl)acetate Purification->Product Characterize Fractions

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 4-(Piperazin-1-yl)pyridazin-3(2H)-one (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(piperazin-1-yl)pyridazin-3(2H)-one and anhydrous DMF. Stir until the starting material is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate to the solution. This base is crucial for deprotonating the pyridazinone ring nitrogen, making it nucleophilic.

  • Alkylation: Add ethyl bromoacetate dropwise to the stirring suspension at room temperature. The reaction is exothermic; for larger scales, an ice bath may be necessary to maintain control.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 24 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane) until the starting material spot is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with a small amount of DMF or EtOAc.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% EtOAc and gradually increasing the polarity with methanol, is typically effective.

  • Product Isolation: Combine the fractions containing the pure product (as identified by TLC), and remove the solvent under reduced pressure to yield the title compound as a solid or viscous oil.

Structural Characterization and Validation

To ensure the identity and purity of the synthesized product, a suite of spectroscopic analyses is mandatory.

TechniqueExpected Results & Interpretation
¹H NMR Expect characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), singlet for the acetate CH₂, and distinct signals for the protons on the pyridazinone and piperazine rings.
¹³C NMR Expect signals for the carbonyl carbons of the ester (~169 ppm) and the pyridazinone ring (~161 ppm).[4] Additional signals will correspond to the aliphatic carbons of the ethyl and piperazine groups, and the aromatic carbons of the pyridazinone ring.
Mass Spectrometry (MS) In ESI+ mode, the primary ion observed should correspond to the molecular weight + 1 ([M+H]⁺).
Infrared (IR) Spectroscopy Expect strong absorption bands corresponding to the C=O stretching vibrations of the amide (in the pyridazinone ring) and the ester, typically around 1650-1750 cm⁻¹.

Biological Activity and Therapeutic Potential

The pyridazinone-piperazine scaffold is a prolific source of bioactive molecules. While the specific biological targets of this compound require dedicated screening, the known activities of its structural class provide a strong basis for its potential applications.[1][2]

Known Activities of the Pyridazinone Core
  • Anticancer: Many pyridazinone derivatives act as inhibitors of various protein kinases, which are crucial for cancer cell growth and proliferation.[3]

  • Cardiovascular: Certain derivatives exhibit vasodilator and antihypertensive properties, making them candidates for treating cardiovascular diseases.[3]

  • Anti-inflammatory & Analgesic: The scaffold is found in compounds that show significant anti-inflammatory and pain-reducing effects.[1][6]

  • Antimicrobial: Antibacterial and antifungal activities have also been reported for this class of compounds.[4]

Hypothetical Mechanism of Action: Kinase Inhibition

Given the prevalence of pyridazinones as kinase inhibitors, a plausible mechanism of action in an oncology context involves competition with ATP at the enzyme's active site.

Mechanism Compound Pyridazinone Derivative Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Binds to ATP binding site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block Inhibition

Caption: Hypothetical kinase inhibition mechanism.

This inhibition blocks the phosphorylation of substrate proteins, thereby interrupting the downstream signaling pathways that drive cancer cell proliferation and survival. The specific kinase(s) targeted by this compound would need to be identified through comprehensive biochemical and cellular assays.

Conclusion

This compound is a molecule of significant interest, embodying the pharmacologically rich pyridazinone scaffold. While detailed experimental data on this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and the logical exploration of its therapeutic potential. The protocols and insights presented herein are designed to empower researchers to confidently synthesize and evaluate this and other related derivatives, contributing to the ongoing discovery of novel therapeutics for a range of human diseases.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PubChem.
  • Abida, & Siddiqui, N. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Jadhav, V. D., & Kulkarni, M. V. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(6), 196-211.
  • Fouad, M. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 21(1), 1-25.
  • National Center for Biotechnology Information. (n.d.). ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). KU-0060648. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-6-ol. PubChem. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022).
  • Anonymous. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)
  • Gomha, S. M., et al. (2017). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 22(7), 1041.
  • Gökçe, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European journal of medicinal chemistry, 44(9), 3562-9.
  • ResearchGate. (2023). Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies.
  • PubMed. (2014). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. Retrieved from a search result on pyridazinone derivatives. derivatives as acetylcholinesterase inhibitors*.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Piperazinyl-pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinyl-pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this important class of heterocyclic compounds. By dissecting the intricate interplay between structural modifications and biological outcomes, we aim to furnish researchers and drug development professionals with the critical insights necessary to navigate the chemical space of piperazinyl-pyridazinones and accelerate the design of novel therapeutics. This document delves into the synthetic strategies for assembling the core scaffold, explores its diverse pharmacological activities—including anticancer, anti-inflammatory, phosphodiesterase (PDE) inhibition, and modulation of serotonin receptors and T-type calcium channels—and provides detailed experimental protocols for the evaluation of these compounds. Through a synthesis of established knowledge and field-proven insights, this guide serves as an authoritative resource for harnessing the full therapeutic potential of piperazinyl-pyridazinones.

Introduction: The Piperazinyl-pyridazinone Core - A Scaffold of Therapeutic Promise

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of a multitude of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored pharmacophore in drug discovery.[3] When coupled with a piperazine moiety, a versatile N-heterocycle known to improve pharmacokinetic properties and provide a key interaction point for various receptors, the resulting piperazinyl-pyridazinone scaffold exhibits a broad spectrum of pharmacological activities.[4]

This guide will systematically explore the SAR of this potent combination, elucidating how modifications to both the pyridazinone and piperazine rings, as well as the linker connecting them, can be strategically employed to fine-tune potency, selectivity, and overall drug-like properties. The inherent structural flexibility of this scaffold allows for the development of compounds targeting a diverse range of biological pathways implicated in oncology, inflammation, cardiovascular diseases, and neurological disorders.

Synthetic Strategies: Building the Piperazinyl-pyridazinone Scaffold

The construction of the piperazinyl-pyridazinone core is a well-established process in synthetic organic chemistry, typically commencing from readily available starting materials. A common and versatile approach involves the nucleophilic substitution of a dihalopyridazine, most notably 3,6-dichloropyridazine, with a desired piperazine derivative.[1][5] This is generally followed by a hydrolysis step to furnish the final pyridazinone ring.

General Synthetic Scheme

The most prevalent synthetic route is a two-step process:

  • Nucleophilic Substitution: 3,6-Dichloropyridazine is reacted with a selected piperazine derivative in a suitable solvent such as ethanol. This reaction is often facilitated by heating under reflux.[5]

  • Hydrolysis: The resulting 3-chloro-6-(piperazin-1-yl)pyridazine intermediate is then subjected to hydrolysis, typically in an acidic medium like glacial acetic acid, to yield the 3-piperazinyl-pyridazin-6-one.[5]

G start 3,6-Dichloropyridazine intermediate 3-Chloro-6-(piperazin-1-yl)pyridazine start->intermediate Nucleophilic Substitution (e.g., Ethanol, Reflux) piperazine Substituted Piperazine piperazine->intermediate final 3-Piperazinyl-pyridazin-6-one Derivative intermediate->final Hydrolysis (e.g., Acetic Acid, Reflux)

Caption: General synthetic pathway to piperazinyl-pyridazinone derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 3-Piperazinyl-6-phenyl-pyridazinone

This protocol outlines the synthesis of a 6-phenyl substituted derivative, a common structural motif in this class of compounds.

Step 1: Synthesis of 3-Chloro-6-phenylpyridazine

  • Materials: 3,6-Dichloropyridazine, Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, Ethanol, Water.

  • Procedure:

    • To a solution of 3,6-dichloropyridazine (1 eq) in a 2:1 mixture of toluene and ethanol, add phenylboronic acid (1.1 eq) and a 2M aqueous solution of Na₂CO₃ (3 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to reflux for 12 hours.

    • After cooling, extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(4-Arylpiperazin-1-yl)-6-phenylpyridazine

  • Materials: 3-Chloro-6-phenylpyridazine, appropriate arylpiperazine, Triethylamine, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 3-chloro-6-phenylpyridazine (1 eq) and the desired arylpiperazine (1.2 eq) in DMF.

    • Add triethylamine (2 eq) to the mixture.

    • Heat the reaction mixture at 100 °C for 24 hours.

    • Pour the cooled reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Step 3: Hydrolysis to 3-(4-Arylpiperazin-1-yl)-6-phenyl-pyridazin-3(2H)-one

  • Materials: 3-(4-Arylpiperazin-1-yl)-6-phenylpyridazine, Glacial Acetic Acid.

  • Procedure:

    • Dissolve the product from Step 2 in glacial acetic acid.

    • Reflux the solution for 6 hours.

    • Remove the acetic acid under reduced pressure.

    • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with chloroform, dry the organic phase over sodium sulfate, and evaporate the solvent.

    • Recrystallize the final product from ethanol.[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of piperazinyl-pyridazinones can be systematically modulated by structural alterations at three key positions: the pyridazinone ring (R¹), the piperazine ring (R²), and the nature of any linker between them.

SAR_Points cluster_0 Key Modification Points compound R1 (Pyridazinone Ring) R2 (Piperazine Ring) Linker Linker

Caption: Key points for SAR modification on the piperazinyl-pyridazinone scaffold.

Anticancer Activity

Piperazinyl-pyridazinones have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key kinases or other proteins involved in cell proliferation and survival.

SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring at the 6-position of Pyridazinone (R¹): The nature of the substituent on the phenyl ring at the 6-position of the pyridazinone core plays a crucial role in determining anticancer potency.[3] For instance, in a series of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones, the presence of a 4-chlorophenyl group at the 6-position (compound 2h ) resulted in remarkable activity against leukemia and non-small cell lung cancer cell lines, with GI₅₀ values below 0.1 µM.[3]

  • Substitution on the Piperazine Ring (R²): Modifications on the distal nitrogen of the piperazine ring are critical for tuning the anticancer profile. Aryl substituents are commonly employed. For example, a para-halogen (chloro or fluoro) substituted aryl ring attached to the piperazine linker has been shown to be beneficial for anti-proliferative effects against gastric adenocarcinoma cells.

  • Linker between Pyridazinone and Piperazine: The introduction of a piperazinyl linker between the pyridazinone core and an additional phenyl ring is a key strategy in the design of potent anticancer agents.

Table 1: Anticancer Activity of Selected Piperazinyl-pyridazinone Derivatives

Compound IDR¹ (at C6 of Pyridazinone)R² (on Piperazine)Cancer Cell LineGI₅₀ (µM)Reference
2h 4-Chlorophenyl4-SulfamylphenylSR (Leukemia)< 0.1[3]
2h 4-Chlorophenyl4-SulfamylphenylNCI-H522 (Non-Small Cell Lung)< 0.1[3]
- Phenyl4-(4-Fluorophenyl)MCF7 (Breast)< 1.0[3]
Phosphodiesterase (PDE) Inhibition

Certain piperazinyl-pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE4, which is a key enzyme in the inflammatory cascade.[6][7] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells.

SAR Insights for PDE4 Inhibition:

  • Substitution on the Pyridazinone Nitrogen (N2): The introduction of a hydrophobic substituent at the N2 position of the pyridazinone ring strongly promotes PDE4 inhibitory activity.[7]

  • Fusion of Additional Rings: The fusion of other heterocyclic rings to the pyridazinone scaffold can lead to potent and selective PDE inhibitors. For example, pyrazolo[1,5-a]pyridine-fused pyridazinones have been developed as highly potent and selective PDE4 inhibitors.[6]

  • Biphenyl Moieties: The incorporation of a biphenyl group can lead to highly potent inhaled PDE4 inhibitors with picomolar enzymatic potencies.[8]

Table 2: PDE4 Inhibitory Activity of Selected Pyridazinone Derivatives

Compound ClassKey Structural FeaturePDE4 IC₅₀SelectivityReference
Pyrazolo[1,5-a]pyridinesN-(3,5-dichloropyridin-4-yl) carboxamideGood anti-inflammatory effect in vivoSelective for PDE4[6]
Biphenyl PyridazinonesBiphenyl moietypM rangeHigh[8]
Serotonin (5-HT) Receptor Binding

Arylpiperazine derivatives are well-known ligands for serotonin receptors, and incorporating this moiety into a pyridazinone scaffold has yielded compounds with significant affinity for various 5-HT receptor subtypes, particularly 5-HT₁A.[9][10]

SAR Insights for 5-HT Receptor Affinity:

  • Arylpiperazine Moiety: The nature of the aryl group on the piperazine is a key determinant of affinity and selectivity for 5-HT receptors.

  • Linker Length: The length of the alkyl chain connecting the pyridazinone and piperazine moieties influences binding affinity.

  • Substituents on the Aryl Ring: The presence and position of substituents on the aryl ring of the arylpiperazine can significantly impact affinity. For example, a bromine atom at the meta-position of the phenyl ring can be conducive to 5-HT₁A antagonistic activity.[10]

T-Type Calcium Channel Blockade

While direct evidence for potent and selective T-type calcium channel blockade by piperazinyl-pyridazinones is still emerging, the broader class of pyridazinone and piperazine derivatives has shown activity against these channels.[11][12] T-type calcium channels are implicated in various neurological and cardiovascular disorders, making them an attractive target.

Rationale for Exploration:

  • Several piperazine derivatives have been identified as potent blockers of T-type calcium channels.[12]

  • The structural features of piperazinyl-pyridazinones, particularly the presence of a basic piperazine nitrogen and a lipophilic aryl group, are consistent with the pharmacophores of known T-type calcium channel blockers.

Further investigation into this area could unveil a new therapeutic avenue for this versatile scaffold.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized piperazinyl-pyridazinone derivatives, a battery of in vitro assays is employed. The following are detailed protocols for key assays relevant to the activities discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

PDE4 Inhibition Assay

This protocol describes a common method for measuring the inhibition of PDE4 activity.

  • Principle: The assay measures the conversion of cAMP to AMP by PDE4. The amount of remaining cAMP or the amount of AMP produced is quantified.

  • Procedure (using a competitive binding assay):

    • Reaction Setup: In a 96-well plate, add the PDE4 enzyme, the test compound at various concentrations, and a fluorescently labeled cAMP derivative.

    • Initiation: Start the reaction by adding unlabeled cAMP.

    • Incubation: Incubate the plate at 37°C for a specified time.

    • Detection: Add a specific antibody that binds to the fluorescently labeled cAMP. In the absence of inhibition, less fluorescent cAMP will be available to bind to the antibody, resulting in a low signal. In the presence of a PDE4 inhibitor, more fluorescent cAMP will bind to the antibody, leading to a higher signal.

    • Measurement: Read the fluorescence polarization or other appropriate signal using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

T-Type Calcium Channel Electrophysiology Assay

Whole-cell patch-clamp electrophysiology is the gold standard for assessing the activity of compounds on ion channels.

  • Principle: This technique allows for the direct measurement of ionic currents flowing through T-type calcium channels in the membrane of a single cell.

  • Procedure:

    • Cell Preparation: Use a cell line stably expressing the desired T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).

    • Patch-Clamp Recording:

      • Establish a whole-cell patch-clamp configuration on a single cell.

      • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed state.

      • Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a T-type calcium current.

    • Compound Application: Perfuse the test compound onto the cell and record the current again.

    • Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition. Construct a concentration-response curve to determine the IC₅₀ value.[13]

Signaling Pathways and Visualizations

To better understand the mechanism of action of piperazinyl-pyridazinones, it is essential to visualize the signaling pathways they modulate.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some pyridazinone derivatives are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB->NFkB_IkB DNA DNA NFkB->DNA Translocates & Binds NFkB_IkB->NFkB Releases Pyridazinone Piperazinyl- Pyridazinone Pyridazinone->IKK Inhibits Gene Pro-inflammatory Gene Expression DNA->Gene Initiates Transcription

Caption: Inhibition of the NF-κB signaling pathway by piperazinyl-pyridazinones.

Conclusion and Future Directions

The piperazinyl-pyridazinone scaffold represents a highly fruitful area of research in medicinal chemistry. The extensive structure-activity relationship studies have revealed key structural features that govern their diverse biological activities. The ability to systematically modify the core structure allows for the fine-tuning of potency and selectivity against a range of therapeutic targets.

Future research in this field should focus on:

  • Rational Drug Design: Leveraging computational modeling and the established SAR to design next-generation compounds with improved efficacy and safety profiles.

  • Exploration of Novel Targets: Investigating the potential of piperazinyl-pyridazinones to modulate other emerging therapeutic targets.

  • Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and clinical studies to translate their therapeutic potential into tangible clinical benefits.

By continuing to explore the rich chemical space of piperazinyl-pyridazinones, the scientific community is well-positioned to develop novel and effective treatments for a wide range of human diseases.

References

  • Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. PubMed. Available from: [Link]

  • Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. PubMed. Available from: [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Digital Commons @ University of South Florida. Available from: [Link]

  • Pyridazinone derivatives with anticancer activity. ResearchGate. Available from: [Link]

  • Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands. PubMed. Available from: [Link]

  • QSAR study on the affinity of some arylpiperazines towards the 5-HT1A/alpha1-adrenergic receptor using the E-state index. PubMed. Available from: [Link]

  • Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels. PubMed. Available from: [Link]

  • 2d-qsar-of-arylpiperazines-as-5ht1a-receptor-agonists.pdf. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. PubMed. Available from: [Link]

  • Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc. National Institutes of Health. Available from: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available from: [Link]

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. MDPI. Available from: [Link]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed. Available from: [Link]

  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. arznei-forschung. Available from: [Link]

  • Recent advances in the development of T-type calcium channel blockers for pain intervention. PubMed Central. Available from: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • Synthesis and SAR study of T-type calcium channel blockers. Part II. PubMed. Available from: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available from: [Link]

  • Inhibition of human N- and T-type calcium channels by an ortho-phenoxyanilide derivative, MONIRO-1. PubMed Central. Available from: [Link]

  • Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. PubMed Central. Available from: [Link]

  • Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. PubMed Central. Available from: [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Semantic Scholar. Available from: [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available from: [Link]

  • A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes. PubMed. Available from: [Link]

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate. Available from: [Link]

  • Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. MDPI. Available from: [Link]

  • T-Type Calcium Channels: A Mixed Blessing. MDPI. Available from: [Link]

  • T-type calcium channel. Wikipedia. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Mibefradil block of cloned T-type calcium channels. PubMed. Available from: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

Sources

Spectral Data Analysis of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a prominent heterocyclic motif in drug discovery, exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[3] The incorporation of a piperazine moiety is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate represents a key intermediate or final compound in medicinal chemistry programs. Accurate structural elucidation through spectral analysis is paramount for the progression of such research.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS spectra of the title compound. We will explore the characteristic signals and fragmentation patterns that are anticipated based on its molecular architecture.

Predicted Spectroscopic Data

The following sections outline the predicted spectral data for this compound. These predictions are based on the analysis of structurally related compounds and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra will provide a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl acetate, piperazine, and pyridazinone moieties.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Ethyl (-CH₃)~1.2-1.3Triplet3HCoupled to the methylene protons of the ethyl group.
Piperazine (4H)~2.8-3.2Multiplet4HProtons on the piperazine ring distal to the pyridazinone.
Piperazine (4H)~3.4-3.8Multiplet4HProtons on the piperazine ring proximal to the pyridazinone. The chemical shift is influenced by the electron-withdrawing effect of the pyridazinone ring.[4][5]
Ethyl (-CH₂)~4.1-4.3Quartet2HCoupled to the methyl protons of the ethyl group.
N-CH₂-COO~4.8-5.0Singlet2HMethylene protons of the acetate group attached to the pyridazinone nitrogen.
Pyridazinone (C5-H)~6.2-6.4Singlet1HOlefinic proton on the pyridazinone ring.
Pyridazinone (NH)VariableBroad Singlet1HThe piperazine NH proton signal may be broad and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Ethyl (-CH₃)~14-15
Piperazine (2C)~44-46Carbons on the piperazine ring.
Piperazine (2C)~48-52Carbons on the piperazine ring attached to the pyridazinone.
N-CH₂-COO~50-52
Ethyl (-CH₂)~61-63
Pyridazinone (C5)~105-110
Pyridazinone (C4)~150-155Carbon attached to the piperazine ring.
Pyridazinone (C6)~158-162Carbonyl carbon of the pyridazinone ring.
Ester (C=O)~168-170Carbonyl carbon of the ethyl acetate group.
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of the title compound is expected to show characteristic absorption bands for the carbonyl groups and other key functionalities.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch (Piperazine)3200-3400Medium, Broad
C-H Stretch (Aliphatic)2850-3000Medium-Strong
C=O Stretch (Ester)1735-1750Strong, SharpThe position of this band is characteristic of saturated esters.[6][7]
C=O Stretch (Pyridazinone)1650-1670Strong, SharpThe carbonyl stretching frequency of the pyridazinone ring is a key diagnostic peak.[8][9]
C=C Stretch (Pyridazinone)1580-1620Medium
C-N Stretch1100-1300Medium
C-O Stretch (Ester)1000-1250Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

  • Expected Molecular Ion (M+) : The nominal mass of this compound (C₁₂H₁₈N₄O₃) is 266.30 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 267.14 is expected to be the base peak.

  • Key Fragmentation Patterns : The fragmentation of the molecule is anticipated to occur through several characteristic pathways.[10][11]

    • Loss of the ethyl acetate group : Cleavage of the N-CH₂ bond can lead to a fragment corresponding to the piperazinyl-pyridazinone core.

    • Fragmentation of the piperazine ring : The piperazine ring can undergo characteristic cleavages, leading to fragments with specific m/z values. Common fragment ions for phenylpiperazines include m/z 119, m/z 70, and m/z 56.

    • Loss of ethoxy group (-OC₂H₅) from the ester, followed by loss of CO.

Experimental Protocols

To obtain the spectral data for this compound, the following general experimental protocols are recommended.

Synthesis

A plausible synthetic route to the target molecule would involve the nucleophilic substitution of a suitable leaving group at the 4-position of a pyridazinone precursor with piperazine, followed by N-alkylation with ethyl bromoacetate.[2]

Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: N-Alkylation 4-Chloro-2H-pyridazin-3-one 4-Chloro-2H-pyridazin-3-one 4-(Piperazin-1-yl)-2H-pyridazin-3-one 4-(Piperazin-1-yl)-2H-pyridazin-3-one 4-Chloro-2H-pyridazin-3-one->4-(Piperazin-1-yl)-2H-pyridazin-3-one Piperazine, Base This compound This compound 4-(Piperazin-1-yl)-2H-pyridazin-3-one->this compound Ethyl bromoacetate, Base

Caption: Plausible synthetic pathway for the target compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

NMR_Workflow A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E F Structure Elucidation E->F

Caption: General workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol
  • Sample Preparation : Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for ESI.

  • Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI, APCI).

  • Data Acquisition :

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation studies, perform tandem MS (MS/MS) experiments by isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers involved in the synthesis and characterization of novel pyridazinone-piperazine derivatives. The outlined experimental protocols provide a solid foundation for obtaining high-quality spectral data, which is essential for unambiguous structure confirmation and the advancement of drug discovery programs.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid.
  • Synthesis of piperazinyl‐methyl‐3(2H)pyridazinone based compounds 3 (a–k). Wiley Online Library.
  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • (PDF) Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies.
  • ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0 ppm and aromatic region from 6.1–7.8 ppm) of compound 3b measured in five different solvents.
  • Piperazine(110-85-0) 1H NMR spectrum. ChemicalBook.
  • 1189711-89-4|Ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
  • 40004-08-8 | Ethyl 2-(piperazin-1-yl)
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
  • Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Carbonyl - compounds - IR - spectroscopy. University of Chemical Technology and Metallurgy.
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
  • 890348-92-2 | ethyl 2-(4-(2-chlorobenzyl)piperazin-1-yl)
  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

Sources

Deconvoluting the Therapeutic Landscape of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound, Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate. By dissecting its core chemical scaffolds—the pyridazinone heterocycle and the piperazine moiety—we establish a rational framework for target exploration. This document moves beyond simple hypothesis, offering a structured roadmap for experimental validation, complete with detailed protocols and the scientific causality behind each strategic choice. We explore high-probability target classes including protein kinases, cholinesterases, and G-protein coupled receptors (GPCRs), as well as emerging epigenetic targets. The objective is to equip research teams with the foundational knowledge and actionable methodologies required to elucidate the mechanism of action and unlock the full therapeutic potential of this promising compound.

Introduction: Unpacking the Pharmacophoric Potential

The compound this compound is a synthetic molecule featuring two highly significant pharmacophores: a pyridazinone ring and a piperazine moiety. These structural motifs are not merely incidental; they are "privileged structures" in medicinal chemistry, each independently associated with a vast array of biological activities.[1][2]

  • The Pyridazinone Core: This six-membered heterocycle is a versatile scaffold found in drugs with applications spanning cardiovascular disease, inflammation, oncology, and central nervous system (CNS) disorders.[3][4] Its chemical architecture allows for diverse interactions with a range of biological targets.[5]

  • The Piperazine Moiety: Recognized for its favorable physicochemical properties, the piperazine ring is integral to numerous FDA-approved drugs.[6][7] It often serves as a key interacting element or a versatile linker, improving properties like solubility and bioavailability while engaging with targets such as kinases, GPCRs, and ion channels.[1][8]

The ethyl acetate side chain is likely a prodrug feature, designed to be hydrolyzed by intracellular esterases to yield the corresponding carboxylic acid. This transformation can enhance cell permeability and reveals a potentially crucial binding group in the active metabolite.

This guide will systematically deconstruct the compound's structure to generate evidence-based hypotheses about its molecular targets and provide a rigorous, phased approach to experimental validation.

Prioritized Target Classes: An Evidence-Based Rationale

Based on extensive analysis of structurally related compounds, we have identified three high-priority target classes for initial investigation. The rationale is grounded in the established pharmacology of the pyridazinone and piperazine scaffolds.

Protein Kinases: The Master Regulators

Rationale: Both the piperazine and pyridazinone moieties are prevalent in a multitude of kinase inhibitors.[6] The piperazine ring can form critical hydrogen bonds and occupy pockets within the ATP-binding site, a feature exploited in drugs like Dasatinib (a dual Src/Abl inhibitor).[9] The pyridazinone scaffold provides a rigid core from which substituents can be oriented to achieve high-affinity binding. This combination strongly suggests kinase inhibition as a primary mechanism of action.

Potential Therapeutic Areas: Oncology, Immunology, Inflammatory Diseases.

Proposed Mechanism: The compound likely acts as an ATP-competitive inhibitor. The planar pyridazinone ring may engage in pi-stacking interactions with aromatic residues in the hinge region of the kinase domain, while the piperazine nitrogen atoms could form key hydrogen bonds with the protein backbone.

Cholinesterases (AChE & BuChE): A Neurological Focus

Rationale: A significant body of literature demonstrates that both pyridazinone and piperazine derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11] Studies have shown that compounds containing these scaffolds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to potent inhibition.[10][12]

Potential Therapeutic Areas: Alzheimer's Disease, Myasthenia Gravis, Cognitive Disorders.

Proposed Mechanism: The compound could adopt a conformation that allows it to bridge the CAS and PAS of AChE. The protonated piperazine ring is well-suited to interact with the anionic residues of the PAS, while the pyridazinone core could engage with the catalytic triad in the CAS.

G-Protein Coupled Receptors (GPCRs): Modulators of the CNS

Rationale: The piperazine ring is a cornerstone of many CNS-active drugs that target GPCRs, particularly dopamine (D2) and serotonin (5-HT) receptors.[13] This structural feature is critical for the activity of numerous antipsychotic and antidepressant medications.[14] Furthermore, certain pyridazinone derivatives have demonstrated a high affinity for α-adrenoceptors.[15] The combination of these two scaffolds suggests a strong possibility of GPCR modulation. A study on a related piperazine derivative demonstrated that its anxiolytic and antidepressant-like activities were mediated by the serotonergic and GABAergic systems.[16]

Potential Therapeutic Areas: Schizophrenia, Depression, Anxiety, Parkinson's Disease.

Proposed Mechanism: The basic nitrogen of the piperazine ring is a classic feature for interaction with the conserved aspartate residue in transmembrane domain 3 of aminergic GPCRs. The rest of the molecule would then occupy the binding pocket, with the specific substitution pattern determining receptor subtype selectivity.

Exploratory Target Classes: Expanding the Horizon

Beyond the high-probability targets, the structural motifs of the compound suggest other plausible, albeit less common, mechanisms of action that warrant investigation.

  • Epigenetic Targets (EED): Recent research has identified pyridazinone-based molecules as potent allosteric inhibitors of the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2).[17] This represents a novel and exciting therapeutic strategy, particularly in oncology, for which the compound could be evaluated.

  • Phosphodiesterases (PDEs): Several pyridazinone-containing drugs, such as Pimobendan, function as PDE inhibitors, leading to cardiovascular effects like vasodilation.[18] This class of enzymes should be considered in a broader screening panel.

Table 1: Summary of Potential Target Classes
Target ClassRationale / Key ScaffoldsPotential Therapeutic AreaPrimary Validation Assays
Protein Kinases Pyridazinone, PiperazineOncology, InflammationKinaseGlo®, HTRF®, ADP-Glo™
Cholinesterases Pyridazinone, PiperazineAlzheimer's Disease, CNSEllman's Assay, Radiometric Assays
GPCRs PiperazineCNS Disorders, PsychiatryRadioligand Binding, Calcium Flux Assay
Epigenetic (EED) PyridazinoneOncology (Prostate Cancer)HTRF® Binding Assay, AlphaLISA®
PDEs PyridazinoneCardiovascular, InflammationPDE-Glo™ Phosphodiesterase Assay

A Phased Roadmap for Target Deconvolution and Validation

A systematic, multi-phased approach is essential to efficiently and accurately identify the compound's biological target(s). This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Target_Deconvolution_Workflow cluster_phase1 Phase 1: Broad Target Screening cluster_phase2 Phase 2: Hypothesis Testing & Hit Validation cluster_phase3 Phase 3: In-Cell & In-Vivo Validation p1_a Phenotypic Screening (e.g., NCI-60 Cancer Cell Panel) p2_a Biochemical Assays (Enzyme Kinetics, IC50 Determination) p1_a->p2_a Identifies Pathway p1_b Broad Target Binding Panel (e.g., Eurofins BioMAP® or CEREP Panel) p1_b->p2_a Identifies Direct Hit p1_c Affinity-Based Proteomics (e.g., Chemical Proteomics) p2_b Biophysical Assays (SPR, ITC, CETSA) p1_c->p2_b Identifies Binding Partner p2_c Cellular Target Engagement Assays (NanoBRET™, Western Blot for P-substrates) p2_a->p2_c Confirm IC50 p2_b->p2_c Confirm Binding p3_a Cell-Based Functional Assays (Proliferation, Migration, Apoptosis) p2_c->p3_a Confirm Cellular Activity p3_b Animal Models of Disease (Xenograft, PD Models) p3_a->p3_b Validate In-Vivo Relevance Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (c-Fos, c-Jun) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Drives Gene Expression Compound Test Compound Compound->RAF Inhibition? Compound->MEK Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Please note that for demonstration purposes, the URLs are linked to the search results page or the main journal page where the article can be found.

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link] [2][5]2. Zareba, G., et al. (2022). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC - PubMed Central. Retrieved from [Link] [12]3. Aliabadi, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed. Retrieved from [Link] [11]4. IJPR. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link] [3]5. Xing, W., et al. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link] [10]6. Maryanoff, B. E., et al. (1998). Piperazinylalkyl Heterocycles as Potential Antipsychotic Agents. PubMed. Retrieved from [Link] [13]7. Riva, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link] [6]8. Ma, L., et al. (2025). Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer. PubMed. Retrieved from [Link] [17]9. Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link] [18]10. de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative.... PubMed. Retrieved from [Link] [16]11. Antonini, I., et al. (2005). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. ACS Publications. Retrieved from [Link] [15]12. ResearchGate. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Retrieved from [Link] [4]13. Szabó, R., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Retrieved from [Link] [1]14. Pharmacophore. (n.d.). DESIGNING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRIDAZINONE DERIVATIVES. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).... PubMed. Retrieved from [Link] [9]16. TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link] [7]17. Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link] [8]18. Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

The Pyridazinone Core: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone scaffold, a six-membered heterocyclic ring bearing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent physicochemical properties and synthetic tractability have propelled the development of a multitude of derivatives exhibiting a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the pyridazinone core for researchers, scientists, and drug development professionals. We will delve into its fundamental characteristics, diverse synthetic strategies, key biological targets, and the critical structure-activity relationships that govern its therapeutic potential. This guide is designed to serve as a practical and authoritative resource, bridging the gap between fundamental chemistry and clinical application.

The Pyridazinone Core: Physicochemical Properties and Synthetic Versatility

The pyridazinone nucleus is a versatile pharmacophore, with its derivatives showing promise in a range of therapeutic areas including cardiovascular disease, cancer, and inflammation.[2][3][4]

Physicochemical Landscape

The unique arrangement of atoms within the pyridazinone ring imparts a distinct set of physicochemical properties that are highly advantageous for drug design.[5] The two adjacent nitrogen atoms create a dipole moment, influencing molecular interactions and solubility.[5] The core itself is a weak base, and its hydrogen bonding capacity plays a crucial role in target engagement.[5] Strategic substitution on the pyridazinone ring allows for the fine-tuning of these properties, including lipophilicity (LogP), topological polar surface area (TPSA), and metabolic stability, all of which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[5]

Synthetic Strategies for Pyridazinone Scaffolds

The synthetic accessibility of the pyridazinone core is a key factor in its widespread use in drug discovery. A variety of robust and versatile synthetic methods have been developed to construct this heterocyclic system and its derivatives.

Classical Synthesis: Condensation of γ-Ketoacids with Hydrazines

A foundational and widely employed method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate or a substituted hydrazine. This straightforward reaction proceeds with good yields and is amenable to a wide range of substrates.

Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one [6]

  • Step 1: Friedel-Crafts Acylation. To a solution of a substituted aromatic compound in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride and anhydrous aluminum chloride (AlCl₃). Stir the mixture at room temperature, then heat as required to drive the reaction to completion. After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting β-aroylpropionic acid is then isolated by filtration or extraction.

  • Step 2: Cyclization. The synthesized β-aroylpropionic acid is dissolved in a suitable solvent, such as ethanol or acetic acid. Hydrazine hydrate is added, and the mixture is refluxed for several hours. Upon cooling, the 6-aryl-4,5-dihydropyridazin-3(2H)-one product crystallizes and can be collected by filtration and purified by recrystallization.

Synthesis of Substituted and Fused Pyridazinones

More complex pyridazinone derivatives, including those with substitutions at various positions and fused-ring systems, can be synthesized through a variety of advanced methods. These include:

  • Mannich Reaction: Introduction of aminomethyl groups at the N-2 position of the pyridazinone ring.[6][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Heck reactions are employed to introduce aryl or vinyl substituents at various positions of the pyridazinone core, enabling the synthesis of diverse libraries of compounds.

  • Multi-component Reactions: One-pot syntheses that allow for the rapid assembly of complex pyridazinone derivatives from simple starting materials.

  • Annulation Reactions: Construction of fused pyridazinone systems, such as pyridazino[4,5-b]indoles and other polycyclic structures.[8][9][10]

Diagram: General Synthetic Workflow for Pyridazinone Derivatives

G A Aromatic Precursor + Succinic Anhydride B Friedel-Crafts Acylation A->B C γ-Ketoacid B->C E Cyclocondensation C->E D Hydrazine Hydrate D->E F Pyridazinone Core E->F G Further Derivatization (e.g., N-alkylation, Cross-coupling) F->G H Substituted Pyridazinone Derivatives G->H

Caption: A generalized workflow for the synthesis of pyridazinone derivatives.

Biological Activities and Therapeutic Targets

Pyridazinone derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in numerous therapeutic areas.

Anticancer Activity

The pyridazinone scaffold is a prominent feature in many potent anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: A significant number of pyridazinone derivatives act as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.

    • VEGFR-2 Inhibition: Several pyridazinone-based compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

    • c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overactivated in various cancers, promoting tumor growth and metastasis. Pyridazinone derivatives have been developed as potent and selective c-Met inhibitors.

    • Other Kinase Targets: Pyridazinone-based compounds have also been shown to inhibit other kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs) and Bruton's tyrosine kinase (BTK).[2]

Diagram: Signaling Pathway Inhibition by a Pyridazinone-based Kinase Inhibitor

G cluster_cell Cancer Cell GF Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor->Downstream Activates Pyridazinone Pyridazinone Inhibitor Pyridazinone->Receptor Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyridazinone derivative.

Anti-inflammatory Activity

Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents with the potential for an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12][13] Their anti-inflammatory effects are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

  • Cyclooxygenase-2 (COX-2) Inhibition: Many pyridazinone compounds exhibit selective inhibition of COX-2, the inducible isoform of cyclooxygenase that is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[11] This selectivity is advantageous as it spares the COX-1 isoform, which is involved in maintaining the integrity of the gastrointestinal mucosa, thereby potentially reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[11] ABT-963 is a notable example of a vicinally disubstituted pyridazinone that acts as a potent and selective COX-2 inhibitor.[14]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that plays a role in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15]

  • Targeting Other Inflammatory Mediators: Pyridazinone derivatives have also been shown to modulate other inflammatory pathways, including the inhibition of thromboxane A2 (TxA2) production and the disruption of IL-6 signaling.[15]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain purified human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a series of dilutions of the test pyridazinone compound and a reference inhibitor (e.g., celecoxib).

  • Assay Procedure: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well. Add the test compound or reference inhibitor. Initiate the reaction by adding arachidonic acid.

  • Detection: After a specified incubation time, measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Cardiovascular Activity

The pyridazinone scaffold is present in a number of cardiovascular drugs and clinical candidates, primarily due to their vasodilatory and inotropic effects.[16]

  • Vasodilation: Many pyridazinone derivatives induce vasodilation, leading to a decrease in blood pressure.[2] The proposed mechanisms for this effect include:

    • Nitric Oxide (NO) Donation: Some pyridazinone compounds have been shown to release nitric oxide, a potent vasodilator.[17]

    • Phosphodiesterase (PDE) Inhibition: Inhibition of PDE3 and PDE5 in vascular smooth muscle cells leads to increased levels of cAMP and cGMP, respectively, resulting in vasodilation.[2]

  • Positive Inotropic Effects: Certain pyridazinone derivatives, such as pimobendan and levosimendan, exhibit positive inotropic effects, meaning they increase the force of contraction of the heart muscle. This is often achieved through mechanisms such as PDE3 inhibition and calcium sensitization.

Table 1: Biological Activities of Representative Pyridazinone Derivatives

Compound/DrugTherapeutic AreaMechanism of ActionKey FindingsReference(s)
ABT-963 Anti-inflammatorySelective COX-2 inhibitorExcellent selectivity for COX-2 over COX-1, with high oral anti-inflammatory potency.[14]
Pimobendan CardiovascularPDE3 inhibitor, calcium sensitizerPositive inotropic and vasodilatory effects; used in the treatment of heart failure.[16]
Levosimendan CardiovascularCalcium sensitizer, PDE3 inhibitorPositive inotropic and vasodilatory effects; used in the treatment of acutely decompensated heart failure.[16]
Unnamed c-Met Inhibitor Anticancerc-Met tyrosine kinase inhibitorPotent and selective inhibition of c-Met, leading to tumor growth inhibition in preclinical models.
Unnamed VEGFR-2 Inhibitor AnticancerVEGFR-2 tyrosine kinase inhibitorPotent inhibition of VEGFR-2, leading to anti-angiogenic effects.[1]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of the pyridazinone scaffold is crucial for the rational design of potent and selective drug candidates. The biological activity of pyridazinone derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring.

Key Positions for Substitution
  • N-2 Position: Substitution at the N-2 position of the pyridazinone ring is a common strategy to modulate the compound's properties. The introduction of various alkyl, aryl, or heterocyclic moieties at this position can influence potency, selectivity, and pharmacokinetic parameters. For example, the presence of an acetamide side chain linked to the lactam nitrogen at the N-2 position has been shown to enhance analgesic and anti-inflammatory activity.[11]

  • C-4 and C-5 Positions: Modifications at the C-4 and C-5 positions can impact the compound's interaction with the target protein. For instance, in the case of COX-2 inhibitors, appropriate substituents at these positions can enhance selectivity for the COX-2 isoenzyme.

  • C-6 Position: The C-6 position is a key site for introducing diversity into the pyridazinone scaffold. The attachment of various aryl or heteroaryl groups at this position can significantly influence the compound's biological activity and target profile.

Diagram: Key Substitution Points on the Pyridazinone Core

G

Caption: Key positions on the pyridazinone core for chemical modification to optimize biological activity.

Pyridazinones in Clinical Development

The therapeutic potential of the pyridazinone core is underscored by the number of derivatives that have entered clinical trials for various indications.

  • Bemoradan (RWJ-22867): A positive inotropic agent that inhibits cardiac phosphodiesterase III and was investigated for the treatment of heart failure.[2]

  • Olaparib: While not a simple pyridazinone, this approved anticancer drug for ovarian cancer contains a fused pyridazinone (phthalazinone) moiety, highlighting the importance of this structural motif in targeting DNA repair pathways (PARP inhibition).[2]

A comprehensive review of clinical trial databases reveals a number of other pyridazinone-containing molecules that have been evaluated for a range of diseases, further validating the clinical relevance of this versatile scaffold.

Conclusion and Future Perspectives

The pyridazinone core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and broad range of biological activities have led to the development of numerous successful drug candidates and approved therapies. Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic methods to access novel pyridazinone derivatives.

  • Exploration of New Biological Targets: The application of pyridazinone-based libraries to novel and challenging biological targets.

  • Structure-Based Drug Design: The use of computational tools and structural biology to design next-generation pyridazinone derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Hybrid Molecules: The combination of the pyridazinone scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.

References

  • Studies on new substituted pyridazinones: Synthesis and biological evalu
  • Studies on new substituted pyridazinones: synthesis and biological evalu
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • New Pathways Towards Pyridazino-Fused Ring Systems.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones through intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts. Royal Society of Chemistry.
  • Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Ingenta Connect.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • new routes for synthesis of pyridazines, pyridines and their fused deriv
  • Anti‐inflammatory activity of pyridazinones: A review.
  • The Pivotal Role of Physicochemical Properties in the Design of Substituted Pyridazine-Based Therapeutics: An In-depth Technical. Benchchem.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Anti-inflammatory activity of pyridazinones: A review. PubMed.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
  • Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Science.
  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor.
  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Springer.
  • (PDF) Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery. Benchchem.
  • Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. Academia.edu.
  • Pyridazinone: Current Progress in Synthesis of its Deriv

Sources

Methodological & Application

High-Throughput Screening of Pyridazinone Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

The pyridazinone ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its unique physicochemical properties—characterized by a high dipole moment, weak basicity, and robust hydrogen-bonding capacity—make it an attractive framework for designing potent and selective modulators of various biological targets.[2][3] Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects, positioning them as promising candidates for therapeutic development.[4][5] Recently, the FDA's approval of drugs incorporating a pyridazinone ring has further validated its importance in modern pharmacology.[3]

High-throughput screening (HTS) is an indispensable tool for unlocking the full potential of pyridazinone libraries. By rapidly evaluating tens of thousands of compounds, HTS enables the identification of "hit" molecules that can serve as starting points for lead optimization. This guide provides a detailed overview of the principles and methodologies for developing robust HTS assays tailored to two major target classes for pyridazinone compounds: protein kinases and phosphodiesterases (PDEs).

Guiding Principle: Assay Selection and Validation

The success of any HTS campaign hinges on the selection of an appropriate assay technology and its rigorous validation.[6] For pyridazinone libraries, common targets include enzymes like kinases and PDEs. The choice of assay should be guided by the specific biological question and the nature of the enzyme. A homogeneous assay format, where reagents are added in a simple "mix-and-read" sequence without wash steps, is highly preferred for its automation compatibility and reproducibility.[6]

Key validation parameters, such as the Z'-factor, must be established to ensure the assay is robust enough for screening. A Z'-factor value greater than 0.5 is indicative of an excellent assay with a large signal window and low data variability, making it suitable for HTS.[5][7]

Below is a generalized workflow for a typical HTS campaign targeting pyridazinone compounds.

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Validation cluster_2 High-Throughput Screen cluster_3 Hit Confirmation & Follow-up AssayDev Assay Principle Selection (e.g., Luminescence, FP, FRET) Mini Miniaturization to 384- or 1536-well format AssayDev->Mini AssayOpt Optimization of Reagents (Enzyme, Substrate, ATP etc.) Mini->AssayOpt Pilot Pilot Screen (Small Compound Set) AssayOpt->Pilot ZFactor Z'-Factor Calculation (Z' > 0.5) Pilot->ZFactor HTS Primary HTS of Pyridazinone Library ZFactor->HTS Data Data Acquisition & Normalization HTS->Data Confirm Hit Confirmation & Triage Data->Confirm IC50 Dose-Response (IC50) Determination Confirm->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Generalized HTS Workflow for Pyridazinone Compound Screening.

Application Protocol 1: Luminescence-Based Assay for p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory cytokine production, making it an attractive therapeutic target for inflammatory diseases.[8] Several pyridazinone-based scaffolds have been identified as potent p38 MAPK inhibitors.[1][3] A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction is a robust and highly sensitive method for HTS.[9][10]

Principle of the ADP-Glo™ Kinase Assay

This assay is performed in two steps. First, the kinase reaction proceeds, consuming ATP and generating ADP. A reagent is then added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. The luminescence is directly proportional to the amount of ADP produced and thus to the kinase activity.[9] Inhibitors of the kinase will result in a lower luminescent signal.

Kinase_Pathway Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) p38 p38 MAPK Substrate Kinase Substrate (e.g., ATF2) Substrate_P Phosphorylated Substrate p38->Substrate_P Phosphorylation Pyridazinone Pyridazinone Inhibitor Pyridazinone->p38 Inhibition ADP ADP Substrate_P->Cytokine Leads to Production ATP ATP

Caption: Inhibition of the p38 MAPK signaling pathway by pyridazinone compounds.

Experimental Protocol

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • p38α Kinase: Recombinant human p38α diluted in Kinase Buffer to a 2X working concentration (e.g., 2 nM).

  • Substrate/ATP Mix: A specific peptide substrate for p38α (e.g., ATF2-derived peptide) and ATP diluted in Kinase Buffer to a 2X working concentration (e.g., 100 µM peptide, 20 µM ATP).

  • Test Compounds: Pyridazinone library compounds diluted to a 4X working concentration in 100% DMSO.

  • Control Compounds: A known p38 inhibitor (e.g., SB203580) as a positive control and DMSO as a negative control.

  • ADP-Glo™ Reagent & Kinase Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Promega Corp.).

2. Assay Procedure:

  • Add 25 nL of 4X test compounds, positive control, or negative control (DMSO) to the appropriate wells of a white, opaque 384-well plate using an acoustic liquid handler.

  • Add 5 µL of 2X p38α kinase solution to all wells.

  • Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of 2X Substrate/ATP Mix to all wells.

  • Incubate the plate for 60 minutes at room temperature.

  • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction and deplete ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to all wells.

  • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate-reading luminometer.

Data Presentation and Analysis
ParameterConditionLuminescence (RLU)% Inhibition
Negative Control p38α + Substrate/ATP + DMSO450,0000%
Positive Control p38α + Substrate/ATP + 10 µM SB20358015,00096.7%
Test Compound (Hit) p38α + Substrate/ATP + 10 µM Pyridazinone-X85,00081.1%
Test Compound (Non-Hit) p38α + Substrate/ATP + 10 µM Pyridazinone-Y435,0003.3%
Data are for illustrative purposes only.

Calculation of Percent Inhibition: % Inhibition = 100 * (1 - [(RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control)])

Hits are typically defined as compounds that exhibit an inhibition level greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Application Protocol 2: Fluorescence Polarization Assay for PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammation.[7] Pyridazinone-based molecules have been successfully developed as PDE4 inhibitors for treating inflammatory conditions like COPD and psoriasis.[11] A competitive fluorescence polarization (FP) assay is an excellent HTS method to identify compounds that bind to the active site of PDE4.[12]

Principle of the Fluorescence Polarization Assay

The FP assay measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution, resulting in a low polarization signal when excited with polarized light. When this tracer binds to a large protein like PDE4, its tumbling slows dramatically, leading to a high polarization signal.[13][14] In a competitive format, library compounds that bind to the same site on PDE4 will displace the tracer, causing it to tumble freely again and resulting in a decrease in the polarization signal.[12]

Experimental Protocol

This protocol is optimized for a 384-well, non-binding surface, black plate format.

1. Reagent Preparation:

  • FP Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 0.01% Brij-35.

  • PDE4B Enzyme: Recombinant human PDE4B diluted in FP Assay Buffer to a 2X working concentration (e.g., 20 nM).

  • Fluorescent Tracer: A fluorescently labeled, high-affinity PDE4 ligand (e.g., FAM-Rolipram) diluted in FP Assay Buffer to a 2X working concentration (e.g., 2 nM). The optimal tracer concentration should be determined empirically and should be well below its Kd for the target.[15]

  • Test Compounds: Pyridazinone library compounds diluted to a 4X working concentration in 100% DMSO.

  • Control Compounds: A known unlabeled PDE4 inhibitor (e.g., Rolipram) as a positive control and DMSO as a negative control.

2. Assay Procedure:

  • Add 50 nL of 4X test compounds, positive control, or negative control (DMSO) to the appropriate wells of a black 384-well plate.

  • Add 10 µL of a pre-mixed solution containing 2X PDE4B enzyme and 2X Fluorescent Tracer. Alternatively, add enzyme and tracer sequentially with incubation steps if pre-incubation is desired.

  • Incubate for 60 minutes at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation / 535 nm emission for FAM).

Data Presentation and Analysis
ParameterConditionPolarization (mP)% Displacement
Tracer Only Control Tracer + Buffer45N/A
Negative Control (High Signal) PDE4B + Tracer + DMSO2800%
Positive Control (Low Signal) PDE4B + Tracer + 10 µM Rolipram6090.9%
Test Compound (Hit) PDE4B + Tracer + 10 µM Pyridazinone-Z11070.5%
Test Compound (Non-Hit) PDE4B + Tracer + 10 µM Pyridazinone-W2752.3%
Data are for illustrative purposes only.

Calculation of Percent Displacement: % Displacement = 100 * (1 - [(mP_compound - mP_positive_control) / (mP_negative_control - mP_positive_control)])

Trustworthiness: Mitigating Compound Interference

A critical aspect of HTS is identifying and eliminating false positives that arise from compound interference with the assay technology rather than true target engagement.[9] Pyridazinone compounds, like many heterocyclic structures, can potentially interfere in optical assays.

Common Interference Mechanisms & Counter-Screens:

  • Fluorescence Interference (FP Assays): Compounds that are intrinsically fluorescent at the assay wavelengths can artificially alter the polarization reading.

    • Counter-Screen: Re-test hit compounds in an assay buffer without the enzyme and tracer to measure their background fluorescence and polarization.

  • Luciferase Inhibition (Luminescence Assays): Some compounds can directly inhibit the luciferase enzyme, leading to a drop in signal that mimics target inhibition.[16]

    • Counter-Screen: Test hit compounds in a parallel assay containing only the luciferase enzyme, ATP, and luciferin (without the primary kinase) to identify direct luciferase inhibitors.

  • Compound Aggregation: At screening concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes.

    • Mitigation: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35) in the assay buffer. Re-testing hits in the presence of varying detergent concentrations can help identify aggregation-based activity.

By implementing these self-validating systems, the trustworthiness of the primary screen data is significantly enhanced, ensuring that follow-up resources are focused on genuine hit compounds.

References

  • Burke, T. J., et al. (2003). Development and application of fluorescence polarization assays in drug discovery. Combinatorial chemistry & high throughput screening. Available at: [Link]

  • Chiu, C. T., et al. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. Available at: [Link]

  • Dahl, R., & Aandahl, M. H. (2001). Fluorescence polarization (FP) for the study of interactions between molecules. Current protocols in protein science. Available at: [Link]

  • El-Sayed, M. A., et al. (2015). Design and Synthesis of Substituted Pyridazinone-1-Acetylhydrazones as Novel Phosphodiesterase 4 Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Gomtsyan, A., et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of medicinal chemistry. Available at: [Link]

  • Guilbaud, C., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC medicinal chemistry. Available at: [Link]

  • Han, S., et al. (2010). Discovery of pyridazinopyridinones as potent and selective p38 mitogen-activated protein kinase inhibitors. Journal of medicinal chemistry. Available at: [Link]

  • Harris, J. R., & Liddle, J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]

  • Klink, T. A., et al. (2012). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. ASSAY and Drug Development Technologies. Available at: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening. Expert opinion on drug discovery. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Pyridazine-based compounds with anticancer activity. Future Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • Nishiguchi, G. A., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS medicinal chemistry letters. Available at: [Link]

  • Regan, J., et al. (2002). Pyridazine Based Inhibitors of p38 MAPK. Bioorganic & medicinal chemistry letters. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Vidugiriene, J., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening. Available at: [Link]

  • Zhang, Y., et al. (2010). Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase. Bioorganic & medicinal chemistry letters. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Pioneering Researcher

The landscape of oncology drug discovery is in a perpetual state of evolution, demanding novel chemical scaffolds that can address the complexities of cancer biology. Within this dynamic field, the pyridazinone core has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide focuses on a specific, yet promising, derivative: Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate . While extensive research on this particular molecule is nascent, the collective evidence surrounding the 4-(piperazin-1-yl)pyridazinone scaffold points towards significant potential in anticancer research.

This document is crafted not as a retrospective summary, but as a forward-looking guide for the researcher, scientist, and drug development professional poised to investigate this compound. We will delve into its structural rationale, propose a viable synthetic route, and, based on extensive data from related compounds, hypothesize a compelling mechanism of action. Most critically, we provide detailed, field-proven protocols to empower you to rigorously test these hypotheses in your own laboratory. This is a playbook for discovery, designed to bridge the gap between a promising chemical structure and validated preclinical data.

Section 1: Compound Profile and Synthetic Strategy

Structural Rationale: A Privileged Scaffold for Kinase Inhibition

This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyridazinone ring is a key pharmacophore found in numerous biologically active molecules, including those with anticancer properties.[1][2][3] The incorporation of a piperazine moiety at the 4-position is a common strategy in kinase inhibitor design, often serving to improve solubility, cell permeability, and interaction with the solvent-exposed region of the ATP-binding pocket. The ethyl acetate group at the N1 position can influence the compound's pharmacokinetic properties and may serve as a handle for further chemical modification.

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Pyridazinone Core Formation cluster_1 Step 2: N-Alkylation A Mucochloric Acid C 4-(Piperazin-1-yl)pyridazin-6(1H)-one A->C Reaction B Piperazine B->C Reaction E This compound C->E Base (e.g., K2CO3) Solvent (e.g., DMF) D Ethyl Bromoacetate D->E

Figure 1: A proposed two-step synthesis of the title compound.

Caption: Proposed synthesis of this compound.

Section 2: Hypothesized Mechanism of Action and Key Signaling Pathways

Based on extensive research into pyridazinone derivatives in oncology, we hypothesize that this compound functions as a multi-kinase inhibitor, with potential primary targets including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and key components of the PI3K/Akt/mTOR pathway.[5][6][7][8][9][10][11]

Inhibition of VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is a critical hallmark of cancer, and the VEGF/VEGFR-2 signaling axis is a central regulator of this process.[8] Many pyridazinone-based compounds have been identified as potent VEGFR-2 inhibitors.[5][6][12] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its activation and downstream signaling, leading to a reduction in tumor angiogenesis, proliferation, and survival.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[9][10][11] Several pyridazinone derivatives have demonstrated inhibitory activity against PI3K, a key upstream kinase in this pathway.[7] Inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn leads to the deactivation of mTOR and its downstream effectors, ultimately resulting in cell cycle arrest and apoptosis.

Signaling_Pathway GF Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Ethyl 2-(6-oxo-4-(piperazin-1-yl) pyridazin-1(6H)-yl)acetate Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Figure 2: Hypothesized mechanism of action targeting VEGFR-2 and PI3K pathways.

Caption: Hypothesized mechanism of action of the title compound.

Section 3: In Vitro Application Notes and Protocols

The initial evaluation of a novel anticancer compound involves a battery of in vitro assays to determine its cytotoxic and mechanistic effects. The following protocols are foundational for characterizing the activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., HCT116 colon cancer, A549 lung cancer) to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Hypothetical IC₅₀ Values for this compound

Cell LineCancer TypeHypothetical IC₅₀ (µM)
HCT116Colon Carcinoma5.2
A549Lung Carcinoma8.7
MCF-7Breast Adenocarcinoma12.1
U87-MGGlioblastoma6.5
Analysis of Protein Expression and Pathway Modulation (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample and is essential for confirming the molecular mechanism of action.[16][17][18]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., phosphorylated and total Akt, VEGFR-2).

Protocol:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with the compound at concentrations around the IC₅₀ value for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-VEGFR-2, anti-VEGFR-2, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.

Section 4: In Vivo Application Notes and Protocols

To evaluate the therapeutic efficacy and safety of a compound in a living organism, in vivo studies are indispensable. The subcutaneous xenograft model is a widely used preclinical model in cancer research.[19][20][21][22][23]

Subcutaneous Xenograft Tumor Model

Principle: Human cancer cells are injected subcutaneously into immunocompromised mice, where they form solid tumors. The effect of the test compound on tumor growth can then be monitored over time.[22]

Protocol:

  • Animal Husbandry:

    • Use 6-8 week old female athymic nude mice or SCID mice.

    • Allow mice to acclimatize for at least one week before the experiment.

    • Maintain animals in a sterile environment with ad libitum access to food and water.

  • Cell Preparation and Implantation:

    • Harvest cancer cells in their logarithmic growth phase.

    • Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

    • For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice daily for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Prepare the dosing solution of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound to the treatment group via oral gavage or intraperitoneal injection daily or as determined by pharmacokinetic studies. The control group receives the vehicle only.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the experiment until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analyses such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67, CD31), or western blotting on tumor lysates.

Xenograft_Workflow A Cancer Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection (Immunocompromised Mice) B->C D Tumor Growth & Randomization C->D E Compound Treatment vs. Vehicle Control D->E F Tumor Volume & Body Weight Monitoring E->F G Endpoint: Tumor Excision & Analysis F->G

Figure 3: Workflow for a subcutaneous xenograft study.

Caption: Workflow for a subcutaneous xenograft study.

Section 5: Concluding Remarks for the Investigator

This compound stands as a compelling candidate for anticancer drug discovery, backed by the strong precedent of the pyridazinone scaffold. The hypothesized mechanisms of action, centered on the inhibition of crucial oncogenic pathways like VEGFR-2 and PI3K/Akt, provide a solid rationale for its investigation. The protocols detailed herein offer a robust framework for the systematic evaluation of this compound, from initial in vitro cytotoxicity screening to in vivo efficacy studies. As with any novel compound, meticulous execution of these experiments, coupled with careful data interpretation, will be paramount in elucidating its true therapeutic potential. The journey from a promising molecule to a potential clinical candidate is arduous, but it begins with the rigorous application of the principles and methods outlined in this guide.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334–1349. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

  • ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use. [Link]

  • Taylor & Francis Online. (2021). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. [Link]

  • Nature Protocols. (2024). The cell-line-derived subcutaneous tumor model in preclinical cancer research. [Link]

  • National Center for Biotechnology Information. (2020). Subcutaneous Xenograft Models for Studying PDT in vivo. [Link]

  • Alagöz, M. A., Özdemir, Z., Uysal, M., Carradori, S., Gallorini, M., Ricci, A., ... & Mathew, B. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Pharmaceuticals, 14(3), 183. [Link]

  • Sestito, S., & Rapposelli, S. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 22(11), 5896. [Link]

  • ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]

  • University of Hawaii Cancer Center. (2009). Western blotting. [Link]

  • Addgene. (2022). Western Blot. [Link]

  • El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A. N., & Abdel-Alim, A. A. (2021). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 26(11), 3169. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(44), 27284–27303. [Link]

  • El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(11), 863–890. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current opinion in cell biology, 17(2), 120–126. [Link]

  • Janku, F., Hong, D. S., & Kurzrock, R. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Cancer Institute, 106(4), dju023. [Link]

  • Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Nature reviews. Clinical oncology, 10(9), 502–514. [Link]

  • ResearchGate. (2023). (PDF) Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. [Link]

  • El-Gamal, M. I., Al-Aaliy, A. A., Al-Qahtani, A. M., Al-Omair, M. A., & Oh, C. H. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & medicinal chemistry, 39, 116168. [Link]

  • Vishwanath, D., Girimanchanaika, S. S., Dukanya, D., Rangappa, S., Yang, J. R., Pandey, V., ... & Basappa. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2786. [Link]

  • Google Patents. (2014). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
  • National Center for Biotechnology Information. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]

  • ResearchGate. (n.d.). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. [Link]

  • Google Patents. (2021). WO2021055326A1 - Azole-fused pyridazin-3(2h)

Sources

Introduction: The Piperazine Scaffold in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Neuropharmacological Characterization of Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are a cornerstone of neuropharmacology, found in a wide array of therapeutics targeting central nervous system (CNS) disorders, including antipsychotics (e.g., aripiprazole), anxiolytics (e.g., buspirone), and antidepressants (e.g., vortioxetine).[2][3] The versatility of the piperazine structure allows for substitutions that modulate its pharmacological profile, primarily through interactions with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1][4] These interactions can manifest as receptor agonism/antagonism, inhibition of neurotransmitter reuptake, or modulation of neurotransmitter release.[4][5]

This guide provides a detailed framework of in vitro and in vivo assays essential for characterizing the neuropharmacological profile of novel piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and comprehensive evaluation.

Part 1: In Vitro Characterization – Defining the Molecular Target Profile

The initial characterization of a novel piperazine derivative begins in vitro to determine its affinity, potency, and functional activity at specific molecular targets. This foundational data is critical for understanding its mechanism of action and predicting its physiological effects.

Receptor Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a compound for a specific receptor.[6] The assay measures the ability of the test compound to compete with a radiolabeled ligand of known high affinity for a receptor preparation.[7]

Principle of Radioligand Competition Binding Assay This assay quantifies the displacement of a specific radioligand from its receptor by the unlabeled test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.[7]

Experimental Workflow: Radioligand Binding

cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_readout Separation & Readout prep1 Homogenize tissue or cultured cells expressing the target receptor prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay) prep3->prep4 assay1 Add to 96-well plate: 1. Buffer 2. Test Compound (or control) 3. Radioligand (e.g., [³H]5-CT) 4. Membrane preparation prep4->assay1 Membranes assay2 Incubate to reach equilibrium (e.g., 60 min at 30°C) assay1->assay2 read1 Rapidly filter through GF/C filter plate to separate bound from free radioligand assay2->read1 read2 Wash filters with ice-cold buffer read1->read2 read3 Add scintillation cocktail and count radioactivity read2->read3

Caption: Workflow for a typical radioligand binding assay.

Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT₁ₐ receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4). Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membrane pellet in a suitable assay buffer.[7]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + high concentration of a known unlabeled ligand, e.g., 10 µM 5-HT), and competitor binding (radioligand + serial dilutions of the piperazine test compound).[7]

  • Incubation: Add the membrane preparation (e.g., 10-20 µg protein/well), the test compound, and the radioligand (e.g., [³H]8-OH-DPAT at a concentration near its Kₑ) to a final volume of 250 µL. Incubate for 60 minutes at 30°C with gentle agitation.[7]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a PEI-presoaked glass fiber filter plate (e.g., GF/C). Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Expert Insights & Causality:

  • Why use PEI-soaked filters? Polyethyleneimine (PEI) reduces the non-specific binding of positively charged radioligands to the negatively charged glass fiber filters.

  • Why use a radioligand concentration near its Kₑ? This provides an optimal balance between a strong signal (total binding) and sensitivity for detecting competitive displacement by the test compound.

  • Self-Validation: The inclusion of total and non-specific binding controls is crucial. A large window between these two values indicates a robust and valid assay.

Data Presentation: Representative Binding Affinities

Compound5-HT₁ₐ5-HT₁ₒ5-HT₂ₐ5-HT₂ᵣD₂α₁-adrenergicα₂-adrenergic
BZP >10,000>10,000>10,000>10,000>10,0002,0501,080
TFMPP 196255245132>10,0001,100>10,000
mCPP 14813246213,180250500
Data are presented as Kᵢ (nM). Lower values indicate higher affinity. Data synthesized from authoritative sources.[4]
Functional Assays: Determining Agonism vs. Antagonism

Once binding affinity is established, functional assays are required to determine whether the compound activates the receptor (agonist), blocks the action of the endogenous ligand (antagonist), or reduces the receptor's basal activity (inverse agonist). The choice of assay depends on the G-protein coupling of the target receptor.

GPCR Signaling Cascades

cluster_gs Gαs Pathway cluster_gi Gαi Pathway cluster_gq Gαq Pathway gs_rec Gαs-coupled GPCR (e.g., 5-HT₄, D₁/D₅) gs_g Gαs gs_rec->gs_g gs_ac Adenylate Cyclase gs_g->gs_ac gs_camp ↑ cAMP gs_ac->gs_camp gi_rec Gαi-coupled GPCR (e.g., 5-HT₁ₐ, D₂) gi_g Gαi gi_rec->gi_g gi_ac Adenylate Cyclase gi_g->gi_ac gi_camp ↓ cAMP gi_ac->gi_camp gq_rec Gαq-coupled GPCR (e.g., 5-HT₂ₐ) gq_g Gαq gq_rec->gq_g gq_plc Phospholipase C (PLC) gq_g->gq_plc gq_ip3 ↑ IP₃ & DAG gq_plc->gq_ip3 gq_ca ↑ [Ca²⁺]i gq_ip3->gq_ca

Caption: Major GPCR signaling pathways relevant to piperazines.

A. cAMP Assays for Gαs- and Gαi-Coupled Receptors

Principle: Agonist activation of Gαs-coupled receptors increases intracellular cyclic AMP (cAMP), while activation of Gαi-coupled receptors inhibits adenylate cyclase, leading to a decrease in cAMP levels.[8] These changes can be measured using various technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence).[8][9]

Protocol: HTRF cAMP Assay

  • Cell Culture: Culture cells expressing the target receptor (e.g., CHO-h5-HT₁ₐ) in a suitable medium.

  • Cell Plating: Harvest and resuspend cells. Dispense a specific number of cells (e.g., 5,000 cells/well) into a 384-well assay plate and incubate.

  • Agonist Mode: Add serial dilutions of the piperazine test compound to the cells and incubate for 30 minutes at room temperature.

  • Antagonist Mode (for Gαi): To measure antagonism, first pre-incubate the cells with serial dilutions of the test compound. Then, add a known agonist (e.g., 5-HT) at its EC₈₀ concentration to stimulate a submaximal decrease in cAMP.

  • Lysis and Detection: Add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) in lysis buffer.[9]

  • Readout: After a 60-minute incubation, read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm). For agonist mode, plot the ratio against the log concentration of the compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). For antagonist mode, determine the IC₅₀, which can be converted to an antagonist constant (Kₑ).

B. Calcium Flux Assays for Gαq-Coupled Receptors

Principle: Activation of Gαq-coupled receptors (like 5-HT₂ₐ) stimulates phospholipase C, leading to the release of calcium (Ca²⁺) from intracellular stores.[10][11] This transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes.[12]

Protocol: FLIPR Calcium Flux Assay

  • Cell Plating: Seed cells expressing the Gαq-coupled receptor of interest (e.g., HEK-h5-HT₂ₐ) into a 96- or 384-well black-walled, clear-bottom plate and incubate overnight to form a confluent monolayer.[12]

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8). Incubate for 30-60 minutes at 37°C.[12][13]

  • Assay Execution: Place the cell plate and a compound plate (containing serial dilutions of the test compound) into a kinetic plate reader such as a FLIPR (Fluorescence Imaging Plate Reader).[14]

  • Readout: The instrument establishes a baseline fluorescence reading for several seconds. It then automatically adds the compound from the source plate to the cell plate and immediately begins measuring the change in fluorescence intensity in real-time.[10]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity over baseline. Plot this response against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ for agonists. Antagonists are tested by their ability to block the response to an EC₈₀ concentration of a known agonist.

Neurotransmitter Transporter Uptake Assays

Many piperazine derivatives function by inhibiting the reuptake of monoamines.[1] Modern non-radioactive assays use fluorescent substrates that act as mimics for dopamine, norepinephrine, or serotonin.[15][16]

Protocol: Fluorescent Substrate Uptake Assay

  • Cell Plating: Plate cells expressing the target transporter (e.g., HEK-hSERT for the serotonin transporter) in a 96- or 384-well plate and incubate overnight.[17]

  • Compound Incubation: Add serial dilutions of the piperazine test compound to the cells and incubate.

  • Substrate Addition: Add the fluorescent transporter substrate along with a masking dye that quenches extracellular fluorescence.[15]

  • Kinetic Readout: Immediately place the plate in a bottom-read fluorescence plate reader. Measure the increase in intracellular fluorescence over time (e.g., for 30-60 minutes).[17]

  • Data Analysis: The rate of uptake (slope of the fluorescence vs. time curve) is calculated for each concentration of the test compound. The percent inhibition is plotted against the log concentration of the inhibitor to determine the IC₅₀ value.

Part 2: In Vivo Characterization – Assessing Behavioral Outcomes

Following in vitro profiling, promising candidates are advanced to in vivo studies using rodent models to assess their effects on complex behaviors relevant to human CNS disorders.[18]

Elevated Plus Maze (EPM): Assessing Anxiety-Like Behavior

The EPM is a widely used assay to screen for anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects of drugs.[19][20] It is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.[21][22]

Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated 50-55 cm off the floor, with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.[19]

  • Habituation: Acclimate the animals (mice or rats) to the testing room for at least 60 minutes before the test.[22]

  • Drug Administration: Administer the piperazine derivative or vehicle control via the desired route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.[23] The session is recorded by an overhead video camera for later analysis.[22]

  • Data Analysis: Key parameters are scored using video-tracking software:[21][22]

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Interpretation: Anxiolytic compounds are expected to increase the percentage of time spent in and the number of entries into the open arms, without significantly altering total locomotor activity.[24]

Expert Insights & Causality:

  • Why measure locomotor activity? It is crucial to distinguish a true anxiolytic effect from simple hyperactivity. A drug that increases movement in general will lead to more entries into all arms, which is not a specific anxiolytic effect.

  • Blinding: The experimenter should be blinded to the treatment groups to prevent bias during handling and scoring.[21]

Forced Swim Test (FST): Assessing Depressive-Like Behavior

The FST is a common screening tool for the efficacy of antidepressant compounds.[25] It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reduced by antidepressant treatment.[26][27]

Protocol: Forced Swim Test

  • Apparatus: A transparent cylinder (e.g., 50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[27][28]

  • Habituation: Acclimate mice to the testing room for at least 30-60 minutes.[25][26]

  • Drug Administration: Administer the test compound or vehicle. Pre-treatment times can vary depending on the compound's expected pharmacokinetics.

  • Test Procedure: Gently place the mouse into the water-filled cylinder for a 6-minute session.[28] The session is typically video-recorded.

  • Data Analysis: The duration of immobility is scored during the final 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[25]

  • Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Novel Object Recognition (NOR) Test: Assessing Learning and Memory

The NOR test evaluates aspects of recognition memory.[29] It leverages the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[30] This assay is useful for assessing potential cognitive-enhancing or impairing effects of piperazine derivatives.

Protocol: Novel Object Recognition Test

  • Apparatus: An open-field arena (e.g., 40 x 40 cm). A set of two identical objects (familiar) and one different object (novel).

  • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate it to the environment.[30]

  • Familiarization/Training (Day 2): Place two identical objects in the arena. Place the mouse in the arena and allow it to explore for 10 minutes. Record the time spent exploring each object.[30][31]

  • Testing (Day 2 or 3): After a retention interval (e.g., 2 hours for short-term memory or 24 hours for long-term memory), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.[29] Allow 10 minutes of exploration.

  • Data Analysis: Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • Interpretation: A positive DI significantly different from zero indicates that the animal remembers the familiar object and prefers the novel one, reflecting intact recognition memory.[32] A drug that enhances cognition may increase the DI, while a drug that impairs it may reduce the DI toward zero.

Data Presentation: Key Parameters for In Vivo Assays

AssayKey Behavioral ReadoutInterpretation of Positive Result (for Test Compound vs. Vehicle)
Elevated Plus Maze % Time in Open Arms, % Open Arm Entries↑ Indicates anxiolytic-like effect
Forced Swim Test Duration of Immobility (seconds)↓ Indicates antidepressant-like effect
Novel Object Recognition Discrimination Index (DI)↑ Indicates cognitive enhancement

Conclusion

The systematic neuropharmacological evaluation of piperazine derivatives requires a multi-tiered approach, progressing from molecular interactions to behavioral outcomes. The in vitro assays—binding, functional, and transporter uptake—are essential for defining a compound's mechanism of action, potency, and selectivity. This molecular profile then provides the basis for designing and interpreting in vivo behavioral studies. By employing robust, well-validated assays such as the EPM, FST, and NOR, researchers can effectively assess the therapeutic potential of novel piperazine compounds for treating complex CNS disorders. This integrated approach, grounded in scientific rigor and a clear understanding of the causality behind each experimental step, is fundamental to advancing the field of neuropharmacology.

References

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
  • protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Retrieved from [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]

  • Maze Engineers. (n.d.). Novel Object Recognition. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). The Mouse Forced Swim Test. Retrieved from [Link]

  • MDPI. (2025). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Retrieved from [Link]

  • MMPC.org. (2024). Novel Object Recognition test. Retrieved from [Link]

  • NIH. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Retrieved from [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]

  • Jetir.Org. (n.d.). Experimental Models for Screening Anxiolytic Activity. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). The Novel Object Recognition Test. The protocol of NORT in the training.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Animal models for screening anxiolytic-like drugs: a perspective. Retrieved from [Link]

  • NCBI - Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • PubMed. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Retrieved from [Link]

  • bioRxiv. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Retrieved from [Link]

  • NIH. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Retrieved from [Link]

  • PMC. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • IJMRA. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Behavioral methods to study anxiety in rodents. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative.... Retrieved from [Link]

  • Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Retrieved from [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]

  • PubMed. (n.d.). Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Retrieved from [Link]

  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

  • PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Retrieved from [Link]

  • bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Retrieved from [Link]

Sources

Application Notes & Protocols: A Multi-Tiered Strategy for the Cardiovascular Screening of Novel Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold and the Imperative for Rigorous Cardiac Safety Assessment

The pyridazinone ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and, most notably, cardiovascular effects.[5][6][7] Prominent cardiovascular drugs like Levosimendan and Pimobendan, which contain the pyridazinone moiety, exert their therapeutic effects through mechanisms such as calcium sensitization and phosphodiesterase III (PDE3) inhibition, leading to positive inotropic and vasodilatory actions.[8][9][10][11]

Given this inherent bioactivity, the development of novel pyridazinone compounds necessitates a robust and early assessment of their cardiovascular safety profile. Cardiotoxicity is a leading cause of drug attrition during development and post-market withdrawal.[12][13] Regulatory bodies, through guidelines such as the International Council for Harmonisation (ICH) S7A and S7B, mandate thorough nonclinical evaluation of a drug's impact on the cardiovascular system, with a particular focus on the potential to delay ventricular repolarization.[14][15][16][17]

This document provides a comprehensive, multi-tiered in vitro screening strategy designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of assays, explaining the scientific rationale behind each step to build a holistic understanding of a compound's cardiovascular risk. The goal is to enable confident, data-driven decisions, identifying promising candidates while flagging liabilities early in the discovery pipeline.

Strategic Overview: A Tiered Approach to Cardiovascular Safety

A successful screening cascade should efficiently identify risks, starting with high-throughput assays targeting the most common liabilities and progressing to more complex, mechanistically informative studies for promising candidates. Our proposed strategy is divided into three tiers, moving from electrophysiology to integrated cellular function and cytotoxicity.

G cluster_0 Tier 1: Proarrhythmic Risk Assessment cluster_1 Tier 2: Mechanistic & Functional Characterization cluster_2 Tier 3: Integrated Safety Profile T1_hERG Primary Screen: hERG Channel Inhibition Assay (Automated Patch Clamp) T2_Ion Multi-Ion Channel Panel (NaV1.5, CaV1.2, etc.) T1_hERG->T2_Ion Advance Low-Risk Compounds T2_Ca Calcium Transient Assay (hiPSC-Cardiomyocytes) T1_hERG->T2_Ca T2_Contractility Contractility Assay (hiPSC-Cardiomyocytes) T1_hERG->T2_Contractility T3_Risk Integrated Risk Assessment (Calculate Safety Margin) T1_hERG->T3_Risk T2_Ion->T3_Risk T3_Cyto Cytotoxicity Assay (e.g., ATP Measurement) T2_Ca->T3_Cyto Correlate Functional Data T2_Contractility->T3_Cyto T3_Cyto->T3_Risk

Caption: Tiered workflow for cardiovascular screening of pyridazinone compounds.

Tier 1: Primary Screening for Proarrhythmic Potential

Causality: The most critical initial safety hurdle is assessing a compound's potential to cause life-threatening arrhythmias, specifically Torsades de Pointes (TdP). The overwhelming majority of drugs that cause TdP do so by inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel.[18][19] This channel is crucial for the repolarization phase of the cardiac action potential.[20][21] Blocking it delays repolarization, manifesting as QT interval prolongation on an electrocardiogram, a primary biomarker for proarrhythmic risk.[18] Therefore, the hERG assay is a mandatory and foundational component of safety pharmacology.[14][22]

Core Protocol: hERG Channel Inhibition Assay via Automated Electrophysiology

This protocol uses automated patch-clamp systems (e.g., QPatch, SyncroPatch), which offer high throughput and data quality comparable to the gold-standard manual patch-clamp method.[20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel pyridazinone compound on the hERG channel current (IKr).

Methodology:

  • Cell Culture: Utilize a mammalian cell line (e.g., HEK293) stably expressing the hERG channel. Culture cells to 70-90% confluency under standard conditions (37°C, 5% CO2).

  • Cell Preparation: On the day of the experiment, harvest cells using a gentle dissociation reagent. Resuspend in the appropriate extracellular solution and allow for recovery before loading into the automated patch-clamp system.

  • System Priming & Quality Control:

    • Prime the system with extracellular and intracellular solutions as per the manufacturer's instructions.

    • Initiate automated cell capture and whole-cell patch formation.

    • Establish quality control filters. Only cells meeting predefined criteria (e.g., Seal Resistance >100 MΩ for QPatch; Pre-compound tail current >0.2 nA) should be used for analysis.[20] This ensures the integrity and health of the cellular model.

  • Voltage Protocol & Baseline Recording:

    • Apply a standardized voltage protocol designed to elicit and measure the hERG tail current. A common protocol involves a depolarizing step to +40 mV followed by a repolarizing step to -50 mV, where the tail current is measured.[23]

    • Continuously run the voltage protocol (e.g., every 5-15 seconds) and perfuse the cell with a vehicle control solution (e.g., 0.1% DMSO in extracellular solution) for 3-5 minutes to establish a stable baseline current.

  • Compound Application:

    • Prepare a concentration series of the test pyridazinone compound (e.g., 0.1, 1, 10, 30 µM).

    • Apply the concentrations sequentially to the same cell, from lowest to highest, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes of exposure).

  • Positive Control: At the end of the experiment, apply a known potent hERG inhibitor (e.g., E-4031 or Cisapride) as a positive control to confirm assay sensitivity and maximal inhibition.[20][23]

  • Data Analysis:

    • For each concentration, calculate the percentage inhibition of the hERG tail current relative to the stable baseline.

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC50 value.

Data Interpretation:

The hERG IC50 value provides a direct measure of a compound's potency for this critical off-target.

hERG IC50 Value Preliminary Risk Classification Rationale & Next Steps
< 1 µM High Risk Potent hERG inhibition. High likelihood of causing QT prolongation in vivo. Requires significant chemical modification or flags the compound for termination.
1 - 10 µM Moderate Risk Potential for QT prolongation, dependent on therapeutic plasma concentrations. Requires careful evaluation in Tier 2 assays and calculation of the safety margin.
> 10 µM Low Risk Low potency for hERG inhibition. Generally considered a safer profile. Proceed with confidence to Tier 2 characterization.

Tier 2: Mechanistic Insight & Integrated Functional Assessment

Causality: While hERG is the primary suspect for proarrhythmia, it is not the sole determinant of cardiac safety. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, sponsored by the FDA and other bodies, emphasizes a more holistic approach.[24][25] Drug effects on other cardiac ion channels can either mitigate or exacerbate hERG-related risk. Furthermore, for a class of compounds like pyridazinones known to affect muscle contractility, assessing the integrated response of human cardiomyocytes is essential. We use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as they provide a physiologically relevant, human-based model for integrated functional assays.[13][26]

G cluster_targets Potential Pyridazinone Targets AP Action Potential (Membrane Depolarization) Ca_Influx CaV1.2 (L-type Ca²⁺ Channel) Calcium Influx AP->Ca_Influx CICR Calcium-Induced Calcium Release (CICR) from Sarcoplasmic Reticulum Ca_Influx->CICR Ca_Transient Intracellular Ca²⁺ Transient CICR->Ca_Transient Troponin Ca²⁺ binds to Troponin C Ca_Transient->Troponin Ca_Removal Ca²⁺ Reuptake (SERCA) & Extrusion (NCX) Ca_Transient->Ca_Removal triggers Contraction Actin-Myosin Cross-Bridge Cycling (Cardiomyocyte Contraction) Troponin->Contraction Relaxation Diastolic Relaxation Contraction->Relaxation leads to Ca_Removal->Relaxation PDE3 PDE3 Inhibition PDE3->Ca_Transient ↑ cAMP → ↑ PKA → ↑ Ca²⁺ Ca_Sens Troponin C Sensitization Ca_Sens->Contraction Enhances Force for given [Ca²⁺]

Caption: Cardiac excitation-contraction coupling and pyridazinone targets.

Protocol 2.1: hiPSC-Cardiomyocyte Calcium Transient Assay

Objective: To measure the effect of a pyridazinone compound on the intracellular calcium cycling of spontaneously beating hiPSC-CMs. Calcium transients are the critical link between electrical excitation and mechanical contraction.[27][28]

Methodology:

  • Cell Culture: Plate commercially available hiPSC-CMs onto fibronectin-coated, 96- or 384-well clear-bottom plates. Culture according to the manufacturer's protocol until a confluent, synchronously beating monolayer is formed (typically 7-10 days).[29]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Cal-520 AM) in an appropriate physiological solution (e.g., Tyrode's solution).

    • Aspirate the culture medium and add the dye loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C, protected from light.[29]

  • Wash and Recovery: Aspirate the dye solution, wash the cells gently with the physiological solution, and then add fresh physiological solution. Allow the cells to recover and de-esterify the dye for at least 30 minutes.

  • Data Acquisition:

    • Place the plate into a high-throughput kinetic imaging platform (e.g., FLIPR, FDSS/μCell). Equilibrate the plate to 37°C.[29]

    • Record a baseline fluorescence signal for 1-3 minutes to establish the characteristics of spontaneous calcium transients.

    • Using the instrument's integrated fluidics, add the pyridazinone compound at various concentrations.

    • Record the fluorescence signal continuously for 5-30 minutes post-addition to capture both acute and steady-state effects.

  • Data Analysis:

    • Use specialized software (e.g., ScreenWorks Peak Pro, CalTrack) to analyze the fluorescence traces.[27][30]

    • Key parameters to be extracted from the calcium transient waveform include:

      • Frequency (Beat Rate): The number of transients per minute.

      • Peak Amplitude: The magnitude of the calcium release.

      • Time to Peak (Rise Time): The kinetics of calcium release.

      • Calcium Transient Duration (CTD90): The time for the transient to decay to 90% of baseline, reflecting calcium reuptake and relaxation.[29]

Data Interpretation:

Parameter Change Potential Mechanism & Implication
↑ Frequency Positive chronotropic effect. Could be due to effects on pacemaker currents or β-adrenergic-like activity.
↓ Frequency Negative chronotropic effect.
↑ Amplitude Positive inotropic effect. Suggests enhanced calcium release (e.g., via PDE inhibition).
↑ CTD90 (Slower Decay) Impaired diastolic relaxation. A potential sign of toxicity, as it can lead to calcium overload and arrhythmias.
Irregular Transients (EAD-like events) Proarrhythmic potential. Indicates instability in cellular calcium handling and membrane potential.
Protocol 2.2: hiPSC-Cardiomyocyte Contractility Assay

Objective: To directly measure the impact of a pyridazinone compound on the mechanical contractile function of hiPSC-CMs. This is crucial for identifying intended (positive inotropy) or unintended (negative inotropy, arrhythmic motion) effects.

Methodology (Video Microscopy-based):

  • Cell Culture: Plate hiPSC-CMs as described in Protocol 2.1.

  • Assay Preparation: On the day of the experiment, replace the culture medium with a physiological buffer. Place the plate onto the stage of an automated microscope equipped with environmental control (37°C, 5% CO2).

  • Baseline Recording: Acquire high-frame-rate videos (≥30 fps) of spontaneously contracting cell monolayers in multiple wells to establish a baseline contractility profile.

  • Compound Addition: Add the pyridazinone compound at various concentrations.

  • Post-Compound Recording: After a suitable incubation period (e.g., 30 minutes), acquire a second set of videos from the same wells.

  • Data Analysis:

    • Use motion-tracking software (e.g., CONTRACTIONWAVE, CalTrack) to analyze the video files.[27][31] The software tracks pixel displacement over time to generate contractility waveforms.

    • Key parameters extracted from the waveforms include:

      • Beating Rate: Contractions per minute.

      • Contraction Amplitude: Magnitude of cell shortening.

      • Contraction/Relaxation Velocity: Speed of shortening and lengthening phases.

      • Beating Regularity: A measure of rhythm stability.

Data Interpretation:

Parameter Change Potential Mechanism & Implication
↑ Amplitude / Velocity Positive Inotropic Effect. This is the desired outcome for a cardiotonic agent. Correlate with calcium transient data.
↓ Amplitude / Velocity Negative Inotropic Effect. A potential cardiodepressant liability.
↓ Beating Regularity Proarrhythmic Effect. Indicates the compound is disrupting the normal rhythm of contraction, a significant safety concern.

Tier 3: Defining the Safety Margin

Causality: A critical aspect of risk assessment is to determine if the concentration at which adverse effects occur is sufficiently separated from the concentration required for therapeutic effect. It is also vital to distinguish between specific cardiotoxicity (e.g., channel block, contractile dysfunction) and general cytotoxicity. A compound that kills the cells will, by default, stop them from beating, but the underlying mechanism is non-specific cell death, not functional cardiotoxicity.[26][32]

Protocol 3.1: Cellular Viability/Cytotoxicity Assay

Objective: To determine the concentration of the pyridazinone compound that causes a 50% reduction in cell viability (CC50).

Methodology (ATP Measurement):

  • Cell Culture: Plate hiPSC-CMs in opaque-walled 96- or 384-well plates suitable for luminescence assays.

  • Compound Treatment: Treat the cells with a broad concentration range of the pyridazinone compound for a relevant duration (e.g., 24-48 hours to assess chronic toxicity).

  • Assay Procedure:

    • Use a commercially available ATP detection kit (e.g., CellTiter-Glo®).

    • Equilibrate the plate and reagents to room temperature.

    • Add the lytic/luciferase reagent to each well.

    • Incubate for 10 minutes to lyse cells and stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls (100% viability).

    • Plot normalized viability against log concentration and fit to a dose-response curve to determine the CC50.

Integrated Risk Assessment: Calculating the Safety Margin

The safety margin is a key metric used to contextualize in vitro findings. It is the ratio of the concentration causing toxicity to the concentration causing the desired effect (or a primary off-target effect).

Safety Margin = (CC50 or IC50) / EC50

  • Proarrhythmic Safety Margin: hERG IC50 / Therapeutic EC50

  • Cytotoxicity Safety Margin: Cytotoxicity CC50 / Therapeutic EC50

A larger safety margin (typically >30-100x) is desirable, indicating that the adverse effects only occur at concentrations far exceeding those needed for efficacy.

Example Integrated Data Summary:

Assay Parameter Hypothetical Compound A Interpretation
Tier 1: hERG IC5015 µMLow risk for direct hERG block.
Tier 2: Calcium Transient Effect @ 1 µM↑ Amplitude, ↑ FrequencyPositive chronotropic and inotropic effects.
Tier 2: Contractility Effect @ 1 µM↑ Amplitude, ↑ Beating RatePositive inotropic effect confirmed.
Tier 3: Cytotoxicity CC50 (24h)> 50 µMLow cytotoxicity.
Efficacy (Hypothetical) EC500.2 µMPotent compound.
Risk Assessment hERG Safety Margin15 / 0.2 = 75x Acceptable proarrhythmic margin.
Risk Assessment Cytotoxicity Margin>50 / 0.2 = >250x Excellent cytotoxicity margin.
Overall Profile ---Promising Candidate Shows desired inotropic effects at concentrations far below those causing hERG block or cytotoxicity. Warrants progression to in vivo studies.

Conclusion

This tiered, mechanism-driven approach provides a robust framework for evaluating the cardiovascular safety of novel pyridazinone compounds. By starting with the critical hERG liability screen and progressing to integrated functional assays using hiPSC-CMs, researchers can build a comprehensive safety profile. This strategy not only identifies liabilities early but also elucidates the mechanisms of action, distinguishing between desired inotropic effects and unintended cardiotoxicity. Integrating functional data with cytotoxicity assessment allows for the calculation of a meaningful safety margin, enabling confident, evidence-based decisions in the advancement of new cardiovascular therapeutics.

References

  • Scalzo, M. et al. (2022). Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes. STAR Protocols. Available at: [Link]

  • El-Gazzar, M. G. et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • Kaur, R. et al. (2021). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Al-Ostath, O. A. et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. Available at: [Link]

  • Labcorp. (n.d.). In Vitro & In Vivo Cardiovascular Safety Assessment. Labcorp Drug Development. Available at: [Link]

  • El-Gazzar, M. G. et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • Guth, B. D. (2007). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Available at: [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex. Available at: [Link]

  • Deranged Physiology. (2024). Levosimendan. Available at: [Link]

  • Kumar, A. et al. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Pioner, J. M. et al. (2021). CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes. Circulation Research. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Concept Life Sciences. (n.d.). Cardiotoxicity Assessment. Available at: [Link]

  • BioWorld. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Available at: [Link]

  • National Institute of Environmental Health Sciences (NIEHS). (2025). In Vitro Cardiotoxicity Screening Approaches. National Toxicology Program. Available at: [Link]

  • Ncardia. (n.d.). Toxicology and Safety Pharmacology. Available at: [Link]

  • Kaur, R. et al. (2017). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Medicinal Chemistry. Available at: [Link]

  • Molecular Devices. (n.d.). Cardiotoxicity. Available at: [Link]

  • Hirshberg, B. et al. (2011). Impact of the U.S. Food and Drug Administration Cardiovascular Assessment Requirements on the Development of Novel Antidiabetes Drugs. Diabetes Care. Available at: [Link]

  • Gralinski, M. R. (2005). International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? Drug Development Research. Available at: [Link]

  • Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Available at: [Link]

  • Ncardia. (n.d.). Calcium transients Assay. Available at: [Link]

  • Radi, M. et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. Available at: [Link]

  • RE-Place. (n.d.). Calcium Transient Assay for Cardiac Arrhythmic Potential Evaluation: using human iPS-Derived Cardio Myocytes. Available at: [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Available at: [Link]

  • Bansal, Y. et al. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • JoVE. (2022). Measuring Fast Calcium Fluxes: Cardiomyocytes l Protocol Preview. YouTube. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Available at: [Link]

  • Cavero, I. et al. (2005). ICH S7B draft guideline on the non-clinical strategy for testing delayed cardiac repolarisation risk of drugs: a critical analysis. Expert Opinion on Drug Safety. Available at: [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Available at: [Link]

  • Ahola, A. et al. (2018). Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes. Annals of Biomedical Engineering. Available at: [Link]

  • ResearchGate. (2025). A review of the pharmacology and clinical uses of pimobendan. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2009). FDA Announces New Recommendations on Evaluating Cardiovascular Risk in Drugs Intended to Treat Type 2 Diabetes. Diabetes In Control. Available at: [Link]

  • Smith, R. J. et al. (2016). Evaluating the Cardiovascular Safety of New Medications for Type 2 Diabetes: Time to Reassess? Diabetes Care. Available at: [Link]

  • Sharma, A. et al. (2022). Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). Cells. Available at: [Link]

  • CORE. (n.d.). Levosimendan: Studies on its mechanisms of action and beyond. Available at: [Link]

  • Ribeiro, A. J. S. et al. (2017). Multi-Imaging Method to Assay the Contractile Mechanical Output of Micropatterned Human iPSC-Derived Cardiac Myocytes. Circulation Research. Available at: [Link]

  • ResearchGate. (n.d.). Different strategies to measure cardiomyocyte contractility. Available at: [Link]

  • ACEA Biosciences. (2013). Cardiac Toxicity Assessment Using Stem Cell Derived Cardiomyocytes. YouTube. Available at: [Link]

  • Evotec. (n.d.). Cardiotoxicity. Cyprotex. Available at: [Link]

  • Ncardia. (n.d.). Contractility Assay. Available at: [Link]

  • Life in the Fast Lane (LITFL). (2024). Levosimendan. Available at: [Link]

  • Le-Bert, V. & Towart, R. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. The Journal of Clinical Pharmacology. Available at: [Link]

  • Aurora Biomed. (n.d.). Contractility Assay. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). MAPP 6020.14 Rev. 2: Interdisciplinary Review Team for Cardiac Safety Studies. Available at: [Link]

  • Miyake, F. et al. (1998). Comparison of the effects of levosimendan, pimobendan, and milrinone on canine left ventricular-arterial coupling and mechanical efficiency. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Applied Clinical Trials Online. (2009). Cardiac Safety in Clinical Trials. Available at: [Link]

Sources

Application Notes and Protocols for the Acetylcholinesterase Inhibition Assay of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acetylcholinesterase and the Promise of Pyridazinone Inhibitors

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems.[1][2][3] Its primary biological function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the signal transmission at cholinergic synapses.[1][4] This enzymatic process is crucial for maintaining normal cognitive and neuromuscular function. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.[4][5] This mechanism is the cornerstone of therapeutic strategies for a range of neurological disorders, most notably Alzheimer's disease, myasthenia gravis, and glaucoma.[4][5][6]

The pyridazinone chemical scaffold has emerged as a promising framework in the design of novel AChE inhibitors.[2][5][7] Various derivatives have demonstrated significant inhibitory potency, making them an active area of research in drug discovery and development.[5][7][8] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the in vitro characterization of pyridazinone compounds as AChE inhibitors. We will delve into the widely adopted Ellman's assay, offering not just a protocol, but a deeper understanding of the experimental choices, quality control measures, and the interpretation of kinetic data that are essential for robust and reliable results.

Assay Principle: The Ellman's Method

The most common method for assessing AChE activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues.[5][9][10] This colorimetric assay is valued for its simplicity, reliability, and suitability for high-throughput screening.[4][11]

The core of the assay involves a multi-step reaction:

  • Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), which is structurally similar to the endogenous substrate, acetylcholine. This reaction yields thiocholine and acetic acid.[4][5]

  • Chromogenic Reaction: The produced thiocholine, which contains a free sulfhydryl (-SH) group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[11][12]

  • Detection: This reaction cleaves the disulfide bond in DTNB, producing a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[4][11][12] The intensity of this yellow color is directly proportional to the amount of thiocholine produced and, therefore, to the activity of AChE.[4][5] The absorbance of TNB²⁻ is measured spectrophotometrically at 412 nm.[4][5][10]

When an inhibitory compound, such as a pyridazinone derivative, is introduced, it reduces the rate of ATCh hydrolysis by AChE. This, in turn, decreases the rate of thiocholine and subsequent TNB²⁻ formation, leading to a lower absorbance reading. The percentage of inhibition can then be calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

Biochemical Reaction Pathway

Ellman's Method cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Detection cluster_detection Measurement AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (+ Acetic Acid) AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (ATCh) (Substrate) ATCh->AChE Thiocholine_ref Thiocholine Thiocholine->Thiocholine_ref DTNB DTNB (Ellman's Reagent) TNB TNB²⁻ (Yellow Product) DTNB->TNB TNB_ref TNB²⁻ TNB->TNB_ref Thiocholine_ref->DTNB Reaction Spectrophotometer Measure Absorbance at 412 nm TNB_ref->Spectrophotometer

Caption: Workflow of the Ellman's assay for AChE activity.

Experimental Protocols

PART A: Reagent Preparation and Considerations

Expertise in Practice: The quality and proper preparation of reagents are paramount for a successful and reproducible assay. The concentrations provided are a starting point and may require optimization based on the specific activity of the enzyme lot used.

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer. Adjust the pH to 8.0 using NaOH or HCl. This pH is optimal for both AChE activity and the reaction between thiocholine and DTNB.

  • DTNB Solution (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer to a final concentration of 10 mM.[5] Protect this solution from light, as DTNB is light-sensitive. Prepare fresh or store in small aliquots at -20°C.

  • Acetylthiocholine Iodide (ATChI) Solution (10 mM): Prepare a 10 mM stock solution of ATChI in deionized water. This solution should be prepared fresh daily to prevent spontaneous hydrolysis.[5]

  • AChE Enzyme Solution: The final concentration in the assay well should be optimized to yield a linear reaction rate for at least 10-15 minutes. A typical starting concentration is 0.1 U/mL in the final reaction volume.[5] Prepare the enzyme solution in phosphate buffer.

  • Pyridazinone Compound Stock Solutions:

    • Solubility is Key: Pyridazinone derivatives often exhibit poor aqueous solubility.[13][14] Therefore, a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO) is recommended.[5]

    • Serial Dilutions: From this stock, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

    • DMSO Control: It is critical to ensure that the final concentration of DMSO in the assay wells does not exceed 1% (v/v) to avoid solvent-induced enzyme inhibition or denaturation.[5] All control wells must contain the same final concentration of DMSO as the inhibitor wells.

PART B: IC₅₀ Determination Protocol (96-Well Plate Format)

This protocol is designed for determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15]

Experimental Workflow for IC₅₀ Determination

IC50 Workflow start Start prep_plate Prepare 96-Well Plate: - Add Buffer - Add Pyridazinone dilutions - Add Controls (No Inhibitor, Blank) start->prep_plate add_enzyme Add AChE Enzyme Solution (to all wells except blank) prep_plate->add_enzyme pre_incubate Pre-incubate Inhibitor and Enzyme (e.g., 15 min at 37°C) add_enzyme->pre_incubate add_dtnb Add DTNB Solution pre_incubate->add_dtnb initiate_reaction Initiate Reaction: Add ATChI Substrate Solution add_dtnb->initiate_reaction read_absorbance Kinetic Reading: Measure Absorbance at 412 nm (every minute for 10-15 min) initiate_reaction->read_absorbance analyze_data Data Analysis: 1. Calculate Reaction Rates (ΔAbs/min) 2. Calculate % Inhibition 3. Plot % Inhibition vs. [Inhibitor] 4. Determine IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for IC₅₀ determination.

Step-by-Step Procedure:

  • Plate Setup:

    • Blank Wells: Add 150 µL of phosphate buffer. These wells will be used to zero the plate reader.

    • Control Wells (100% Activity): Add 25 µL of phosphate buffer containing the same percentage of DMSO as the inhibitor wells, 25 µL of AChE solution, 50 µL of DTNB solution, and 50 µL of ATChI solution.

    • Inhibitor Wells: Add 25 µL of the various dilutions of the pyridazinone compound, 25 µL of AChE solution, 50 µL of DTNB solution, and 50 µL of ATChI solution.

    • A typical final reaction volume is 150-200 µL. The volumes below are for a 150 µL final volume.

  • Assay Execution:

    • Add 25 µL of phosphate buffer to all wells (or 50 µL to the blank wells).

    • Add 25 µL of the pyridazinone dilutions to the test wells. For the control (no inhibition), add 25 µL of phosphate buffer with the equivalent DMSO concentration.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Pre-incubation (A Critical Step): Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or slowly binding inhibitors.

    • Add 50 µL of the DTNB solution to all wells.

    • Reaction Initiation: To start the reaction, add 25 µL of the ATChI substrate solution to all wells.[5]

  • Absorbance Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 412 nm in kinetic mode, with readings taken every minute for 10-15 minutes.[5]

Data Analysis:

  • Calculate the Rate of Reaction: For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the rate of reaction (ΔAbs/min).[5]

  • Calculate the Percentage of Inhibition: Use the following formula for each pyridazinone concentration:[5] % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[15]

ComponentVolume (µL) per wellPurpose
Phosphate Buffer/Pyridazinone25Establishes inhibitor concentration
AChE Solution25Provides the enzyme for the reaction
DTNB Solution50Chromogenic reagent
ATChI Solution25Substrate to initiate the reaction
Total Volume 150

PART C: Determining the Mechanism of Inhibition

Understanding how a pyridazinone compound inhibits AChE (e.g., competitive, non-competitive, uncompetitive, or mixed) provides invaluable information for lead optimization in drug development. This is achieved through kinetic studies where both substrate and inhibitor concentrations are varied.

Lineweaver-Burk Plot Analysis:

The Lineweaver-Burk plot, or double reciprocal plot, linearizes the Michaelis-Menten equation, allowing for a graphical determination of the mechanism of inhibition.[15][16][17] The plot graphs the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]).

Protocol for Lineweaver-Burk Plot Data Generation:

  • Set up a matrix of reactions:

    • Use a range of fixed concentrations of your pyridazinone inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is the inhibition constant, which can be initially estimated from the IC₅₀).

    • For each inhibitor concentration, perform the assay with a series of varying ATChI substrate concentrations (e.g., 0.25, 0.5, 1, 2, and 4 times the Kₘ of AChE for ATChI).

  • Measure the initial reaction rates (V₀) for each combination of inhibitor and substrate concentration.

  • Calculate the reciprocals: Determine 1/V₀ and 1/[S] for all data points.

  • Plot the data: Create a graph of 1/V₀ (y-axis) versus 1/[S] (x-axis). You will have a separate line for each inhibitor concentration.

  • Interpret the plot:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[16]

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[18][19]

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[18][19]

    • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).

Dixon Plot Analysis:

A Dixon plot is another graphical method used to determine the type of inhibition and the inhibition constant (Kᵢ).[7][18][20] It plots the inverse of the reaction velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations.

Protocol for Dixon Plot Data Generation:

  • Set up reactions:

    • Use a range of fixed ATChI substrate concentrations.

    • For each substrate concentration, perform the assay with a series of varying pyridazinone inhibitor concentrations.

  • Measure the initial reaction rates (V₀) .

  • Calculate 1/V₀ .

  • Plot the data: Graph 1/V₀ (y-axis) versus [I] (x-axis). You will have a separate line for each substrate concentration.

  • Interpret the plot: The intersection point of the lines indicates the inhibition type. For competitive inhibition, the lines intersect at a point where the x-coordinate is equal to -Kᵢ.[19]

Trustworthiness: A Self-Validating System

To ensure the integrity of your data, the experimental design must incorporate a system of controls that validate the results.

Control TypePurposeExpected Outcome
No-Enzyme Control (Blank) To measure the rate of non-enzymatic hydrolysis of ATChI and any background absorbance.Absorbance should be very low and stable over time.
No-Inhibitor Control (100% Activity) To determine the maximum rate of the enzymatic reaction under the assay conditions.A linear increase in absorbance over time.
Positive Control Inhibitor To validate the assay's ability to detect inhibition. Use a well-characterized AChE inhibitor (e.g., Donepezil, Galantamine).A significant and dose-dependent reduction in the reaction rate.
Compound Color Control To check if the pyridazinone compound absorbs light at 412 nm. Run the assay without the enzyme.No significant absorbance. If there is, the data must be corrected.
Compound-DTNB Reactivity Control To test for direct reaction between the pyridazinone and DTNB. Run the assay without the enzyme and substrate.No increase in absorbance. This is crucial as some pyridyl compounds can be thiol-reactive.[21][22][23]

Field-Proven Insights: Troubleshooting and Special Considerations

  • Pyridazinone Solubility: As previously mentioned, poor aqueous solubility is a common issue.[13][14] If precipitation is observed upon dilution from the DMSO stock, consider using a lower stock concentration or adding a small amount of a non-ionic surfactant like Triton X-100 to the buffer (ensure the surfactant itself does not inhibit the enzyme).

  • Potential for Thiol Reactivity: Some heterocyclic compounds can react with free thiols.[21][22][23] This could potentially lead to false positives by reacting directly with the thiocholine product or DTNB. The "Compound-DTNB Reactivity Control" is essential to rule this out. If reactivity is observed, alternative assay formats may need to be considered.

  • High Absorbance in Blank Wells: This could indicate spontaneous hydrolysis of the ATChI substrate. Ensure the ATChI solution is prepared fresh daily.

  • Non-linear Reaction Rates: If the reaction rate is not linear for the duration of the measurement, it may be due to substrate depletion or enzyme instability. Try using a lower enzyme concentration or a higher substrate concentration.

  • Assay Interference: Some compounds can interfere with the assay readout through mechanisms other than direct enzyme inhibition (e.g., by acting as reducing or oxidizing agents).[24] Including a counterscreen, such as testing for inhibition in the presence of a high concentration of a reducing agent like dithiothreitol (DTT), can help identify these artifacts.[24]

By systematically applying these detailed protocols and incorporating the principles of a self-validating experimental design, researchers can confidently and accurately characterize the inhibitory properties of novel pyridazinone compounds, paving the way for the development of next-generation therapeutics targeting acetylcholinesterase.

References

  • Fankhauser, D. B. (1994). Protocol for Lineweaver-Burk Plot: Lactase Kinetics. Retrieved from [Link]

  • Fiveable. (n.d.). Dixon Plots Definition. Biological Chemistry II Key Term. Retrieved from [Link]

  • Brainly. (2023, May 1). How can you determine the type of inhibitor from a Dixon Plot (1/V vs [Inhibitor])? Retrieved from [Link]

  • How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi1/Vi vs. [I][I] Approach. (2025, September 12). Retrieved from [Link]

  • Mumtaz, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1654, 25-36. Retrieved from [Link]

  • Brouwer, K. L. R., et al. (2013). Reliability of Inhibition Models to Correctly Identify Type of Inhibition. Drug Metabolism and Disposition, 41(12), 2035-2043. Retrieved from [Link]

  • Eisenthal, R., & Danson, M. J. (2002). A graphical method for determining inhibition constants. Biochemical Journal, 363(Pt 2), 445–449. Retrieved from [Link]

  • Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). Retrieved from [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • Longdom Publishing. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Retrieved from [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved from [Link]

  • MDPI. (2018). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

  • ResearchGate. (2021, June 19). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? Retrieved from [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2662. Retrieved from [Link]

  • Scribd. (n.d.). AChE Assay SOP. Retrieved from [Link]

  • ResearchGate. (2022, March 21). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • Kizek, R., et al. (2017). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors, 17(7), 1629. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine-2-thione release assay upon reaction of free thiols with.... Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]

  • American Chemical Society. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. Organometallics. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this and related pyridazinone derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you optimize your reaction yields and purity.

The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] The successful synthesis of these compounds is a critical step in the development of novel therapeutics.[2][3][4] This guide will address common challenges in a direct question-and-answer format, focusing on the key steps of the synthesis: the N-alkylation of the pyridazinone ring and the nucleophilic aromatic substitution (SNAr) with piperazine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Low Yield of the Final Product

Q1: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from issues in either of the two main synthetic steps: the initial N-alkylation of a pyridazinone precursor or the subsequent nucleophilic aromatic substitution with piperazine. A systematic approach to troubleshooting is recommended.

Step 1: N-Alkylation of the Pyridazinone Precursor

This reaction typically involves the alkylation of a 4-substituted-pyridazin-3(2H)-one with an ethyl haloacetate. For instance, the reaction of 4,5-dichloropyridazin-3(2H)-one with ethyl bromoacetate.[5]

  • Purity of Starting Materials: Ensure the pyridazinone precursor and ethyl bromoacetate are pure. Impurities can lead to side reactions and lower yields.

  • Choice of Base and Solvent: The selection of base and solvent is crucial for efficient N-alkylation and to minimize competing O-alkylation.[6] Common conditions include using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).[5] The base should be strong enough to deprotonate the pyridazinone nitrogen but not so strong as to cause decomposition.

  • Reaction Temperature and Time: The reaction temperature is a critical parameter. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[7] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and duration.[7] A typical condition is stirring at 50°C for 2 hours.[5]

  • Moisture Control: The presence of water can hydrolyze the ethyl acetate group and interfere with the reaction. Using anhydrous solvents and reagents is recommended.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Piperazine

This step involves the displacement of a leaving group (e.g., a halogen) on the pyridazinone ring by piperazine.

  • Reactivity of the Leaving Group: The nature of the leaving group significantly impacts the reaction rate. The typical reactivity order for SNAr reactions is F > Cl ≈ Br > I.[8][9] If your precursor has a less reactive leaving group, you may need to use more forcing conditions (higher temperature, longer reaction time).

  • Excess Piperazine: Using an excess of piperazine can help drive the reaction to completion. However, a large excess can make purification more challenging.

  • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is generally suitable for this step.

  • Temperature Control: As with the first step, temperature is crucial. The reaction may require heating to proceed at a reasonable rate. Monitor by TLC to avoid decomposition.

Below is a troubleshooting workflow to address low yields:

Caption: Troubleshooting workflow for low product yield.

Formation of Side Products

Q2: My TLC/LC-MS analysis shows multiple spots, indicating the presence of significant side products. What are the common side reactions, and how can I minimize them?

A2: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • O-Alkylation: During the N-alkylation step, the oxygen atom of the pyridazinone carbonyl can also be alkylated, leading to the formation of an O-alkylated isomer.[6]

    • Solution: The choice of reaction conditions can influence the N- vs. O-alkylation ratio. Generally, polar aprotic solvents and carbonate bases favor N-alkylation.[6][10]

  • Di-substitution of Piperazine: If the starting pyridazinone has two leaving groups, it's possible for piperazine to react at both sites, leading to a bridged dimer.

    • Solution: Use a controlled stoichiometry of piperazine (closer to 1 equivalent) and monitor the reaction carefully by TLC to stop it once the desired mono-substituted product is predominantly formed.

  • Hydrolysis of the Ester: The ethyl ester is susceptible to hydrolysis, especially if water is present in the reaction mixture or during workup, particularly under basic or acidic conditions.

    • Solution: Ensure anhydrous reaction conditions and perform aqueous workups under neutral or slightly acidic pH.

  • Incomplete Reaction: Unreacted starting materials will appear as extra spots on the TLC.

    • Solution: As discussed for low yields, optimize reaction time and temperature.[7]

Purification Challenges

Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?

A3: The purification of pyridazinone derivatives often requires chromatographic techniques.

  • Column Chromatography: This is the most common method for purifying the final product. A silica gel column with a gradient elution system, such as ethyl acetate in petroleum ether or dichloromethane/methanol, is often effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure crystalline product.[11] Acetone has been reported as a suitable solvent for recrystallization of a similar compound.[12]

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the nucleophilic aromatic substitution (SNAr) step in this synthesis?

A1: The SNAr reaction on the pyridazinone ring proceeds via a two-step addition-elimination mechanism.[14]

  • Nucleophilic Attack: The nucleophile (piperazine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine). This disrupts the aromaticity of the ring and forms a negatively charged intermediate called a Meisenheimer complex.[8] The negative charge is stabilized by delocalization, particularly by the electron-withdrawing effect of the ring nitrogen atoms and the carbonyl group.[15][16]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. This step is typically fast.[8]

SNAr_Mechanism reactant Pyridazinone-Cl + Piperazine intermediate Meisenheimer Complex (intermediate) reactant->intermediate Addition (Rate-determining) product Final Product + Cl- intermediate->product Elimination (Fast)

Caption: Simplified SNAr mechanism.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is necessary to confirm the structure and assess the purity of the final compound.[17]

Analytical TechniquePurposeExpected Observations for the Target Compound
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the ethyl group (triplet and quartet), the acetate methylene (singlet), the piperazine protons, and the pyridazinone ring proton.[11]
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbonyl carbons (ester and pyridazinone), and the various aliphatic and aromatic carbons.[18]
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₈N₄O₃, MW: 266.3 g/mol ).
HPLC Purity assessment.A single major peak indicating high purity.[17]
Elemental Analysis Confirmation of the elemental composition (C, H, N).The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values.[17]
Melting Point Physical characterization and purity indication.A sharp melting point range. A reported melting point is 145-150 °C.

Q3: Are there alternative, more efficient methods for pyridazinone synthesis?

A3: Yes, research is ongoing to develop more efficient synthetic routes. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for some pyridazinone derivatives compared to conventional heating methods.[1][19] These methods, however, may require specialized equipment.

Experimental Protocols

General Procedure for N-Alkylation of 4,5-dichloropyridazin-3(2H)-one

This protocol is based on a literature procedure for a similar substrate.[5]

  • To a stirred mixture of 4,5-dichloropyridazin-3(2H)-one (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add ethyl bromoacetate (1.1 eq) at room temperature.

  • Heat the reaction mixture to 50°C and stir for 2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient of ethyl acetate in petroleum ether) to yield ethyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate.

General Procedure for Nucleophilic Aromatic Substitution with Piperazine
  • To a solution of ethyl 2-(4-chloro-6-oxopyridazin-1(6H)-yl)acetate (1.0 eq) in a suitable solvent like DMF or acetonitrile, add piperazine (1.5-2.0 eq).

  • Heat the reaction mixture (e.g., to 50-80°C) and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Disclaimer: These protocols are intended as a general guide. The optimal conditions may vary depending on the specific substrate and laboratory setup. It is essential to consult the primary literature and perform small-scale optimization experiments.

References

  • Common side reactions in the synthesis of pyridazinone deriv
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Form
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhal
  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC - NIH.
  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach - Benchchem.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Ethyl 2-[4-(4-methoxybenzyl)
  • 297-310 Review Article Pyridazin-3(2H)
  • Discovery of a first-in-class inhibitor of the PRMT5-substr
  • Application Notes and Protocols for N-Alkyl
  • Discovery of a first-in-class inhibitor of the PRMT5-substr
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • Ethyl 2-[4-(4-methoxybenzyl)
  • nucleophilic arom
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
  • ethyl 2-[6-oxo-4-(piperazin-1-yl) - Sigma-Aldrich.
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. qlc6E=)

Sources

Technical Support Center: Solubility and Handling of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility challenges encountered with Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate in biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs): Troubleshooting Compound Precipitation

This section addresses the most common issues users face when working with sparingly soluble compounds in aqueous-based biological assays.

Q1: I dissolved my compound in 100% DMSO to make a stock solution. When I added it to my cell culture medium, a precipitate formed immediately. What is causing this and how can I fix it?

A: This phenomenon, often called "crashing out," is a frequent challenge with hydrophobic compounds. It occurs when the compound, which is stable in a high-concentration organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous environment (your cell culture media) where its solubility is much lower. The abrupt change in solvent polarity forces the compound out of solution.[1]

Core Causality & Recommended Solutions:

Potential CauseScientific ExplanationRecommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its maximum aqueous solubility limit.Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration in your specific assay medium.[1]
Rapid Dilution Adding a concentrated stock directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation.[1]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media to ensure gradual dispersion.[1]
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can trigger precipitation.[1]Always use pre-warmed (37°C) cell culture media for all dilutions and experiments.[2]
High Final DMSO Concentration While DMSO aids solubility, high final concentrations can be toxic to cells. However, maintaining a minimal, tolerable level of DMSO can help keep the compound in solution.Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3][4] Determine the highest non-toxic DMSO concentration for your specific cell line and ensure your final assay concentration does not exceed this. Always include a vehicle control with a matching DMSO concentration.[5]

Q2: My media containing the compound looked clear initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What is happening?

A: This indicates delayed or time-dependent precipitation. The initial preparation may have resulted in a supersaturated, thermodynamically unstable solution. Over time, at 37°C, the compound begins to crash out as it moves towards its lower, more stable thermodynamic solubility limit.[6]

Core Causality & Recommended Solutions:

Potential CauseScientific ExplanationRecommended Solution
Supersaturation The initial concentration is above the thermodynamic solubility limit but below the point of immediate precipitation (kinetic solubility). The solution is metastable.[6][7]Lower the final working concentration of the compound. The concentration that remains clear after the full incubation period is the maximum usable concentration for your experiment's duration.
Compound Instability The compound may be degrading over time into less soluble byproducts, especially under incubator conditions (37°C, 5% CO₂, humidity).Assess the stability of the compound in your specific culture conditions. Consider preparing fresh compound-containing media more frequently.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic), which can significantly affect the solubility of a pH-sensitive compound.[2]Monitor the pH of your culture medium. If the compound's structure contains ionizable groups (like the piperazine moiety), its charge state and solubility will be pH-dependent.[][9] Consider using a different buffering system or changing the media more frequently, but be mindful of the impact on cell health.
Interaction with Media Components Components in the media, such as salts or proteins, can interact with the compound over time, leading to the formation of insoluble complexes.[10][11]If using serum-free media, consider whether adding a small amount of serum is possible. Proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.[3]

Q3: How much DMSO is safe for my cells, and does it affect my results?

A: DMSO is not biologically inert. Its effect is highly dependent on the cell type and the final concentration used.

  • < 0.1%: Generally considered safe for most cell lines with minimal effects.[12]

  • 0.1% - 1.0%: May have effects on sensitive cell types or impact specific cellular processes. Longer exposure can affect cell morphology, proliferation, or function.[12][13]

  • > 1.0%: Often associated with significant cytotoxicity, including membrane damage, oxidative stress, and cell death.[4][12]

Crucially, you must run a vehicle control experiment. This involves treating your cells with the same final concentration of DMSO used in your experimental wells but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[5]

Q4: Can I just filter out the precipitate from my media?

A: No, filtering is not recommended. This action removes the precipitated (and likely some undissolved) compound, resulting in an unknown and lower final concentration in your experiment.[3] This invalidates your dose-response data and makes the experiment non-reproducible. The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the intended concentration.[3]

Systematic Troubleshooting and Solubilization Workflow

For a novel compound like this compound, a systematic approach is essential. Follow these steps to establish a robust experimental protocol.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation & Optimization cluster_assay Phase 3: Assay Execution cluster_troubleshoot Phase 4: Advanced Troubleshooting prep_stock 1. Prepare High-Concentration Stock Solution (e.g., 10-50 mM in 100% DMSO) check_dissolve 2. Ensure Complete Dissolution (Vortex, brief sonication if needed) prep_stock->check_dissolve det_dmso 3. Determine Max Tolerated DMSO % for Cell Line check_dissolve->det_dmso det_sol 4. Determine Max Working Concentration in Assay Media (Kinetic Solubility Test) det_dmso->det_sol run_assay 5. Run Experiment at or below Max Working Concentration det_sol->run_assay adv_sol 6. Advanced Solubilization (If required concentration is not achieved) run_assay->adv_sol Precipitation Still Occurs?

Caption: Systematic workflow for handling a new research compound.

Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Proper stock solution preparation is the foundation for reproducible results.[14][15]

  • Weigh Compound: Accurately weigh a precise amount of this compound using an analytical balance.

  • Calculate Solvent Volume: Calculate the volume of 100% DMSO required to achieve a 10 mM concentration. (Molecular Weight of the compound will be needed for this calculation).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Ensure Complete Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates are still visible, briefly sonicate the vial in a water bath for 5-10 minutes. Visually inspect against a light source to confirm that the solution is completely clear and free of any solid material.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C as recommended for the compound.

Protocol 2: Determining the Maximum Working Concentration in Cell Culture Media

This kinetic solubility test helps identify the highest concentration that remains in solution for the duration of your experiment.

  • Prepare Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.

  • Set Up Dilution Plate: In a 96-well plate or microcentrifuge tubes, add 98 µL of the pre-warmed media to several wells.

  • Create Highest Concentration: Add 2 µL of your 10 mM DMSO stock to the first well. This creates a 200 µM compound solution with 2% DMSO. Mix thoroughly by pipetting up and down. Note: This starting concentration is high and likely to precipitate, which is the point of the test.

  • Serial Dilution: Perform a 1:2 serial dilution by transferring 50 µL from the first well to the next well (already containing 50 µL of media), mixing, and repeating this process across 8-10 wells. This creates a concentration range (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Controls: Prepare two control wells:

    • Media Only: 100 µL of media.

    • Vehicle Control: 99.5 µL of media + 0.5 µL of DMSO (for a final 0.5% DMSO, adjust as needed).

  • Visual Inspection (Time 0): Immediately inspect the plate for any signs of cloudiness or precipitate. A plate reader measuring light scatter at ~600 nm can also be used for a more quantitative assessment.

  • Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a period that matches your planned experiment's duration (e.g., 24, 48, or 72 hours).

  • Final Inspection (End Point): After incubation, carefully inspect the plate again visually and with a plate reader.

G cluster_when When does it occur? cluster_immediate Immediate Actions cluster_delayed Delayed Actions cluster_advanced Advanced Strategies start Precipitation Observed q_when Timing of Precipitation start->q_when sol_immediate Lower Final Concentration Use Serial Dilution Use Pre-warmed Media q_when->sol_immediate Immediately (Kinetic Issue) sol_delayed Lower Final Concentration Check Compound Stability Monitor Media pH q_when->sol_delayed After Incubation (Thermodynamic Issue) sol_advanced Use Co-solvents (e.g., PEG) Use Solubilizers (e.g., Cyclodextrins) Adjust Media pH sol_immediate->sol_advanced If still insoluble at desired conc. sol_delayed->sol_advanced If still insoluble at desired conc.

Caption: Decision tree for addressing precipitation issues.

Advanced Solubilization Strategies

If the determined maximum working concentration is lower than required for your assay's potency, more advanced formulation strategies may be necessary.

  • pH Adjustment: The piperazine group in this compound is basic and can be protonated. Modifying the pH of the buffer or media can significantly alter the charge and, therefore, the aqueous solubility of the compound.[][9][16] This must be done carefully to avoid negatively impacting cell health or protein function.[17]

  • Use of Co-solvents: A co-solvent is a secondary water-miscible solvent added in small amounts to the primary solvent (water/media) to increase the solubility of a poorly-soluble compound.[18][19] Examples include Polyethylene Glycol (PEG 400) or Propylene Glycol.[][20] A stock solution could be prepared in a DMSO/PEG mixture.

  • Solubilizing Excipients: For challenging compounds, excipients like cyclodextrins can be used. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the hydrophobic drug and increase its apparent solubility in water.[3] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[3]

When employing any advanced strategy, it is imperative to run parallel controls to ensure the solubilizing agent itself does not interfere with the biological assay.

References
  • How does pH affect solubility?. askIITians. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Institutes of Health (NIH). [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). [Link]

  • PH adjustment: Significance and symbolism. Sci-Hub. [Link]

  • Cosolvent. Wikipedia. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. The Cell Culture Dish. [Link]

  • pH Adjusting Database. CompoundingToday.com. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health (NIH). [Link]

  • Cell viability following exposure to DMSO. Cells were grown in medium.... ResearchGate. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

Sources

Technical Support Center: Stability of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate. It addresses common stability challenges encountered in solution, offering troubleshooting advice and validated experimental protocols to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?

A: The molecular structure of this compound contains three key moieties that are susceptible to degradation under common laboratory conditions. Understanding these vulnerabilities is the first step in preventing unwanted compound loss. The primary concerns are:

  • Hydrolysis of the Ethyl Ester: The ethyl acetate side chain is an ester, which is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol.[1] This reaction can also be catalyzed by esterase enzymes present in biological matrices.[2] Ester prodrugs are often designed for this cleavage to occur in vivo.[3]

  • Oxidation of the Piperazine Ring: The piperazine moiety is a common site for oxidative degradation.[4][5] The presence of dissolved oxygen, metal ions (like iron or copper), or oxidizing agents can lead to the formation of N-oxides, ring-opened products, or other degradation products.[6][7]

  • Photodegradation: The heterocyclic pyridazinone core and the overall conjugated system can absorb UV or visible light, leading to photolytic degradation.[8] It is crucial to protect solutions from light to maintain compound integrity, as stipulated by ICH Q1B guidelines for photostability testing.[9][10]

Q2: What are the recommended storage conditions for solutions of this compound?

A: To ensure the short-term and long-term stability of this compound solutions, we recommend the following storage conditions. These are based on minimizing the impact of the degradation pathways mentioned above.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage; 2-8°C for short-term (days)Reduces the rate of all chemical degradation reactions, including hydrolysis and oxidation.
pH Buffered solution, pH 6.0 - 7.5Minimizes both acid- and base-catalyzed hydrolysis of the ethyl ester moiety.[1]
Solvent Anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. Aqueous buffers for working solutions.Aprotic solvents prevent hydrolysis. For aqueous experiments, use high-purity, degassed water to minimize dissolved oxygen.
Atmosphere Inert gas (Argon or Nitrogen) overlay for long-term storageDisplaces oxygen, significantly reducing the potential for oxidative degradation of the piperazine ring.[6]
Light Exposure Protect from light at all timesUse amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[8]
Q3: What are the likely degradation products I should be looking for?

A: Based on the structure, the two most probable primary degradation products are:

  • Hydrolytic Degradant: 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetic acid. This results from the cleavage of the ethyl ester bond.

  • Oxidative Degradant: An N-oxide derivative of the piperazine ring is a common initial product of oxidation. Further oxidation can lead to more complex products like piperazinone or ethylenediamine derivatives.[4][6]

Identifying these specific degradants often requires analytical techniques such as LC-MS to confirm their molecular weights.

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for monitoring the purity and degradation of this compound.[11] A well-developed method should be able to separate the parent compound from its potential degradation products and any formulation excipients.

  • Recommended Method: Reversed-Phase HPLC (RP-HPLC) with a C18 column.

  • Detection: UV detection is suitable as the pyridazinone core is a strong chromophore.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision to ensure it is "stability-indicating" as per ICH guidelines.[12]

Troubleshooting Guide
Issue 1: I'm observing a rapid loss of the parent compound in my aqueous solution at neutral pH and room temperature.
  • Probable Cause: Uncontrolled pH shifts or enzymatic activity. Even in unbuffered water, CO₂ from the air can dissolve to form carbonic acid, lowering the pH and accelerating acid-catalyzed hydrolysis. If you are using a biological medium, esterases could be cleaving the ester group.[13]

  • Solution:

    • Use a Buffer: Always prepare your aqueous solutions in a suitable buffer (e.g., phosphate or citrate) within the recommended pH range of 6.0-7.5.

    • Check for Contamination: Ensure your buffer and water are free from microbial contamination, which could introduce enzymes.

    • Control Temperature: Store solutions at 2-8°C even for short-term use. Avoid leaving them on the benchtop for extended periods.

Issue 2: My stability results are inconsistent between experiments.
  • Probable Cause: This often points to uncontrolled environmental variables.

  • Troubleshooting Checklist:

    • Solvent Purity & Handling: Are you using fresh, high-purity solvents for each experiment? Have aqueous buffers been degassed to remove dissolved oxygen? Inconsistent levels of dissolved oxygen can lead to variable rates of oxidation.[7]

    • Light Exposure: Are all solutions, including standards and samples, consistently protected from light from the moment of preparation through analysis? Even brief exposure to direct sunlight or intense lab lighting can initiate photodegradation.[14]

    • Headspace Atmosphere: Are you using vials with a large air headspace? The oxygen in the headspace can contribute to degradation. For sensitive experiments, flush vials with an inert gas.

    • Container Material: Are you using inert containers (e.g., glass or polypropylene)? Some plastics can leach contaminants or allow oxygen ingress.

Issue 3: I see several new, small peaks in my chromatogram after storing the solution. How can I identify them?
  • Probable Cause: Multiple degradation pathways (hydrolysis, oxidation, photolysis) are occurring simultaneously.

  • Solution: Forced Degradation Study. A forced degradation (or stress testing) study is the most effective way to intentionally generate the likely degradation products.[15][16] By analyzing the samples from these stress conditions, you can establish the chromatographic profile of each major degradant.

    • Method: Expose separate aliquots of your compound solution to controlled stress conditions (e.g., acid, base, peroxide, heat, light) as detailed in the protocol below.

    • Analysis: Run HPLC-UV and LC-MS on the stressed samples. The new peaks that appear can be tentatively identified by their retention times and confirmed by their mass-to-charge ratio (m/z). This helps in building a comprehensive impurity profile.

Visualized Degradation Pathways and Workflows
Potential Degradation Pathways

G cluster_main This compound cluster_products Degradation Products Parent Parent Compound Hydrolysis_Product 2-(6-oxo-4-(piperazin-1-yl)pyridazin- 1(6H)-yl)acetic acid Parent->Hydrolysis_Product Hydrolysis (H⁺, OH⁻, Esterases) Oxidation_Product Piperazine N-Oxide Derivative Parent->Oxidation_Product Oxidation (O₂, H₂O₂, Metal Ions)

Caption: Primary degradation routes for the target compound.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of Parent Compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prep->Oxidation Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Photo Photostability (ICH Q1B Light Exposure) Prep->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Establish Degradation Pathways Validate Analytical Method Analysis->Outcome

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and test the specificity of an analytical method.[12][15] Aim for approximately 5-20% degradation of the parent compound.

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

2. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

3. Stress Conditions:

  • For each condition, use a 10 mL volumetric flask. Add 1 mL of the stock solution.

  • Control Sample: Dilute to volume with 50:50 acetonitrile:water.

  • Acid Hydrolysis: Add 1 mL of 1 M HCl. Let stand at room temperature for 24 hours. Neutralize with 1 mL of 1 M NaOH and dilute to volume.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Let stand at room temperature for 4 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to volume.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Let stand at room temperature for 24 hours. Dilute to volume.

  • Thermal Degradation: Dilute to volume with 50:50 acetonitrile:water. Heat in a water bath at 60°C for 48 hours.

  • Photolytic Degradation: Prepare two samples. Dilute both to volume with 50:50 acetonitrile:water. Wrap one sample completely in aluminum foil (the "dark control"). Expose both samples to a photostability chamber according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 W h/m²).[17]

4. Analysis:

  • Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of stressed samples to the control to identify new peaks.

  • If available, analyze samples by LC-MS to obtain mass information for the new peaks.

Protocol 2: Recommended Starting Conditions for a Stability-Indicating RP-HPLC Method

This method provides a starting point for analysis. It must be further developed and validated for your specific application.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (determine by UV scan, likely ~254 nm or 320 nm)
References
  • ICH Q1B Requirements for Photostability Testing. (2021). Atlas-mts.com. Available at: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering, 11(6). Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. Available at: [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available at: [Link]

  • Oxidative degradation of piperazine in the absorption of carbon dioxide. (n.d.). The University of Sheffield. Available at: [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Available at: [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. Available at: [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). National Institutes of Health. Available at: [Link]

  • Oxidation of piperazine in post-combustion carbon capture. (n.d.). The University of Texas at Austin. Available at: [Link]

  • Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-57. Available at: [Link]

  • Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. (2014). YouTube. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). SciRP.org. Available at: [Link]

  • Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. (2017). ResearchGate. Available at: [Link]

  • Prodrugs and hydrolysis of esters. (n.d.). ResearchGate. Available at: [Link]

  • Forced degradation studies. (n.d.). ResearchGate. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Hydrolysis of Esters. (2022). Medicine LibreTexts. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Available at: [Link]

  • Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Available at: [Link]

  • Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. (n.d.). ResearchGate. Available at: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed. Available at: [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog. Available at: [Link]

Sources

Technical Support Center: Investigating and Mitigating Off-Target Effects of Piperazinyl-Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, validate, and interpret the off-target effects of their piperazinyl-pyridazinone compounds. Our goal is to provide not just protocols, but the scientific rationale needed to make informed decisions during your research and development process.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing unexpected toxicity in our cell-based assays with our new piperazinyl-pyridazinone inhibitor. Could this be an off-target effect?

A: Absolutely. Unexpected cytotoxicity is a classic hallmark of an off-target effect. While high concentrations of any compound can induce toxicity, if you observe significant cell death at concentrations where you expect specific inhibition of your primary target, you should strongly suspect off-target activity. This is because many kinase inhibitors can promiscuously bind to dozens of other kinases, some of which may be essential for cell survival (e.g., key components of the PI3K/Akt pathway).[7][8] Early and broad profiling is essential to de-risk these observations.

Q2: What are the primary strategies to globally assess the selectivity of my compound?

A: A multi-pronged approach is recommended, combining in vitro screening with cell-based validation.

  • Biochemical Profiling: The most direct method is to screen your compound against a large panel of purified kinases. Commercial services like KINOMEscan® (competition binding assay) or activity-based kinase profiling panels are the industry standard.[9][10] These assays provide a broad view of the compound's interaction potential across the kinome.

  • Chemical Proteomics: For an unbiased view in a more complex biological matrix, techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics can identify binding partners directly from cell lysates.[11][12] These methods can uncover non-kinase off-targets as well.

  • Cell-Based Profiling: Cellular thermal shift assays (CETSA) or NanoBRET™ can be used in a panel format to confirm which of the potential off-targets identified biochemically are engaged by your compound inside a living cell.[12][13]

Q3: Is it better to start with a biochemical screen (like KINOMEscan®) or a cell-based assay (like CETSA)?

A: For initial off-target discovery, a broad biochemical screen is typically the most efficient starting point. These assays are highly sensitive and cover a vast portion of the kinome, providing a comprehensive map of potential interactions without the confounding factors of cell permeability or metabolism.[13][14] Hits from this primary screen should then be validated in a cellular context using target engagement assays (e.g., CETSA) to confirm that the compound can access and bind the putative off-target inside a cell. This tiered approach saves resources and provides a more complete picture of the compound's selectivity profile.

Q4: The phenotype from my compound doesn't match the phenotype from a genetic knockdown (siRNA/CRISPR) of my target. Why?

A: This is a strong indication of a significant off-target effect. While differences in the degree of inhibition versus knockdown can play a role, a completely different phenotype suggests the compound's biological activity is dominated by one or more off-targets.[15] The compound may be inhibiting other proteins in the same or parallel pathways, leading to a complex cellular response that genetic perturbation of a single target cannot replicate. This scenario necessitates the troubleshooting workflows described in the following section.

Section 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Unexpected Cytotoxicity

Problem: Your piperazinyl-pyridazinone compound shows potent cytotoxicity in a cancer cell line (e.g., IC50 < 1 µM), but the intended target is not known to be a critical survival kinase in this context.

Causality Analysis: The ATP-binding site, the target for most kinase inhibitors, is conserved across over 500 human kinases.[8] Piperazinyl-pyridazinone compounds often achieve their potency by forming hydrogen bonds with the kinase hinge region, a feature common to many kinases. This structural conservation makes it highly probable that the compound inhibits one or more essential "housekeeping" kinases (e.g., CDK, PI3K, or AURK family members) that are critical for cell cycle progression or survival, leading to cell death independent of the primary target.

A Observe Unexpected Cytotoxicity B Step 1: Perform Broad-Spectrum Kinase Profiling A->B Hypothesis: Off-target inhibition C Step 2: Analyze Profiling Data for Known Survival Kinase Hits B->C e.g., KINOMEscan® at 1 µM D Step 3: Validate Cellular Target Engagement C->D Prioritize potent hits (e.g., >90% inhibition) E Step 4: Correlate Off-Target Inhibition with Cytotoxicity D->E Use CETSA or NanoBRET for top 3-5 hits F Conclusion: Cytotoxicity is Off-Target Driven E->F IC50 (off-target) ≈ IC50 (cytotoxicity)?

Caption: Workflow for diagnosing off-target driven cytotoxicity.

This protocol outlines the use of a commercial fee-for-service platform, which is the standard approach in the field.

  • Compound Preparation: Prepare a 10 mM stock solution of your piperazinyl-pyridazinone compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Service Selection: Engage a commercial provider offering a broad kinase panel (e.g., Eurofins DiscoverX KINOMEscan® scanMAX panel of 468 kinases or Reaction Biology's kinase profiling services).[9][16]

  • Assay Concentration: Request an initial screen at a single high concentration, typically 1 µM or 10 µM. This concentration is high enough to identify most physiologically relevant off-targets.

  • Data Analysis: The service will provide data as "% Inhibition" or "% of Control". Create a rank-ordered list of kinases that are inhibited >90% at the screening concentration.

  • Identify Survival Kinases: Cross-reference the list of potent hits against known essential or pro-survival kinase families (e.g., AKT, AURK, CDK, CHEK, PLK, PI3K). The presence of potent hits in these families strongly suggests a mechanism for the observed cytotoxicity.

Kinase TargetGene SymbolKinase Family% Inhibition @ 1 µMImplication
Primary Target TARGET1 TK 99% Expected On-Target Activity
Aurora Kinase BAURKBSer/Thr98%Potent Off-Target. Known cell cycle regulator. Inhibition causes mitotic arrest and apoptosis.[7]
PI3 Kinase AlphaPIK3CALipid95%Potent Off-Target. Critical survival pathway kinase. Inhibition is a known cytotoxic mechanism.
Cyclin-Dep. Kinase 2CDK2CMGC92%Potent Off-Target. Key regulator of cell cycle progression. Inhibition leads to cell cycle arrest.
Src Family KinaseLCKTK75%Moderate Off-Target. Less likely to be the primary driver of broad cytotoxicity alone.
JNK1MAPK8CMGC40%Weak Off-Target. Unlikely to be significant at therapeutic doses.
Guide 2: Resolving Phenotype Mismatches

Problem: Your compound induces a specific cellular phenotype (e.g., blocks cell migration) that is not replicated, or is much weaker, with siRNA/CRISPR-mediated knockdown of the intended target kinase.

Causality Analysis: This discrepancy is a powerful piece of evidence for an off-target mechanism. A chemical inhibitor acts acutely and can inhibit multiple nodes in a signaling network simultaneously, whereas genetic knockdown is slower and may allow for compensatory mechanisms to activate.[5] The observed phenotype is likely the result of polypharmacology—the compound inhibiting the intended target plus one or more off-targets that are also involved in the measured biological process.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Target Kinase B Downstream Effector 1 A->B Phenotype Observed Phenotype (e.g., Blocked Migration) B->Phenotype Partial Effect C Off-Target Kinase D Downstream Effector 2 C->D D->Phenotype Synergistic Effect Compound Piperazinyl- Pyridazinone Cmpd Compound->A On-Target Inhibition Compound->C Off-Target Inhibition

Caption: Off-target inhibition can cause a stronger or different phenotype.

The goal of a rescue experiment is to demonstrate that the effect of your inhibitor can be reversed by expressing a version of your target that the inhibitor cannot bind.[7] This is a gold-standard method for validating on-target activity.

  • Design a Resistant Mutant: Identify the "gatekeeper" residue or other key residues in the ATP-binding pocket of your target kinase. Using site-directed mutagenesis, create a version of your target with a mutation that is predicted to sterically hinder the binding of your compound while preserving kinase activity. (e.g., a smaller residue like Gly or Ala replacing a larger one, or vice-versa).

  • Transfect Cells: In the cell line of interest, knock down the endogenous target kinase using siRNA.

  • Express Mutant: 24 hours after siRNA transfection, transfect the cells with either an empty vector, a vector expressing the wild-type (WT) kinase, or a vector expressing the inhibitor-resistant (Mutant) kinase.

  • Treat with Compound: Allow 24 hours for the exogenous kinase to express, then treat the cells with your piperazinyl-pyridazinone compound at a concentration that produces the phenotype of interest (e.g., 1x-3x the IC50).

  • Measure Phenotype: After the appropriate treatment time, measure the cellular phenotype (e.g., cell migration, protein phosphorylation).

  • Interpret Results:

    • On-Target Effect: The phenotype will be observed in empty vector and WT-expressing cells but will be reversed or rescued in the Mutant-expressing cells.

    • Off-Target Effect: The phenotype will be observed in all three conditions (empty vector, WT, and Mutant), as the compound is acting through a different protein.

CETSA is used to confirm that your compound binds to a suspected off-target protein within intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.

  • Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or your compound at a saturating concentration (e.g., 10 µM) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into several PCR tubes for each condition (vehicle and treated).

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). One aliquot for each condition should be kept on ice as an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separate Soluble and Precipitated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the protein levels of your suspected off-target kinase via Western Blot.

  • Data Analysis: In the vehicle-treated samples, the amount of soluble protein will decrease as the temperature increases. If your compound binds to the off-target, it will stabilize the protein, resulting in a "shift" of the melting curve to the right—meaning more protein remains soluble at higher temperatures compared to the vehicle control.

References

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • National Center for Biotechnology Information (PMC). (2023). Different chemical proteomic approaches to identify the targets of lapatinib. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • ResearchGate. (n.d.). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • National Center for Biotechnology Information (PMC). (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • National Center for Biotechnology Information (PMC). (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]

  • bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • Future Medicinal Chemistry. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • ResearchGate. (2023). Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. [Link]

  • ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]

  • Thieme Connect. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. [Link]

Sources

Technical Resource Hub: Overcoming Resistance to Pyridazinone-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Pyridazinone-Based Anticancer Agents

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[1][2] In oncology, these agents frequently function as kinase inhibitors, targeting key nodes in signaling pathways that drive tumor proliferation and survival, such as the MAPK (RAS-RAF-MEK-ERK) pathway.[3][4][5][6] For instance, certain pyridazinone derivatives are potent pan-RAF or c-Met inhibitors, designed to halt the uncontrolled signaling cascade initiated by mutations in genes like BRAF or KRAS.[3][7][8]

While initially effective, the emergence of drug resistance is a major clinical challenge that limits the long-term efficacy of these therapies.[4][9] This guide provides researchers with a comprehensive technical resource to understand, investigate, and ultimately overcome resistance to pyridazinone-based anticancer agents in a laboratory setting.

The Challenge: Mechanisms of Acquired Resistance

Resistance to targeted therapies like pyridazinone-based kinase inhibitors is a complex phenomenon.[10] It can be broadly categorized into two types:

  • On-Target Resistance: This involves genetic alterations in the drug's direct target. A common example is the acquisition of a secondary mutation in the kinase domain (e.g., the EGFR T790M mutation in response to first-generation EGFR inhibitors) that prevents the drug from binding effectively.[11]

  • Off-Target Resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent the inhibited node.[10][11] For example, a tumor inhibited at the RAF or MEK level may develop resistance through the activation of a parallel survival pathway like PI3K-AKT.[11]

Another significant mechanism is the overexpression of multidrug efflux pumps, such as ABCG2, which actively transport the drug out of the cancer cell, reducing its intracellular concentration to sub-therapeutic levels.[12][13]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common experimental issues encountered when studying resistance.

Category 1: Cell Culture & Assay Inconsistencies

Q1: My parental cell line is showing variable sensitivity (IC50) to the pyridazinone inhibitor across experiments. What's going on?

A1: IC50 variability is a common issue. The root cause is often inconsistent experimental conditions.

  • Causality: Cell passage number is a critical factor. Cells at high passage numbers can undergo phenotypic and genotypic drift, altering their sensitivity to drugs. Similarly, variations in cell seeding density can affect growth rates and, consequently, the calculated IC50.

  • Troubleshooting Steps:

    • Standardize Cell Passage: Establish a clear "use-by" passage number for your parental cell line (e.g., use cells only between passages 5-20). Always thaw a fresh, low-passage aliquot when you approach the limit.

    • Optimize Seeding Density: Perform a growth curve analysis to determine the optimal seeding density that ensures cells remain in the exponential growth phase for the duration of your assay (typically 48-72 hours).

    • Serum Consistency: Use the same lot of fetal bovine serum (FBS) for a set of experiments, as lot-to-lot variability in growth factor composition can impact cell proliferation and drug response.

    • Control Check: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Q2: I'm trying to generate a resistant cell line by continuous exposure to my pyridazinone agent, but all the cells die when I increase the concentration. How can I successfully establish a resistant model?

A2: Generating resistant cell lines requires patience and a gradual, stepwise approach.[14][15] Abruptly exposing cells to a high drug concentration will likely cause widespread cell death before resistance mechanisms can be selected for.

  • Causality: Acquired resistance develops from the selection and expansion of a small subpopulation of cells that harbor or develop mechanisms to survive the drug pressure.[14][15] This process takes time.

  • Workflow: The recommended method is a dose-escalation protocol.[14][16][17]

    • Start Low: Begin by chronically treating the parental cell line with the pyridazinone agent at a concentration equal to its IC20 or IC50.

    • Monitor and Recover: Maintain this concentration, changing the media with the fresh drug every 2-3 days. The culture will likely experience significant cell death initially. Allow the surviving cells to recover and repopulate the flask to ~80% confluency.

    • Gradual Increase: Once the cells are growing steadily at the current concentration, increase the drug concentration by 1.5- to 2-fold.[14]

    • Repeat: Repeat this cycle of treatment, recovery, and dose escalation over several weeks to months.[14]

    • Validate Resistance: At each stage, it is advisable to freeze down a stock of cells.[17] Once a population is growing robustly at a significantly higher concentration (e.g., 10x the parental IC50), confirm the resistance by performing a cell viability assay and comparing the IC50 values of the parental and newly generated resistant line.[14][15]

Category 2: Molecular Analysis & Mechanism Identification

Q3: My resistant cell line shows a significantly higher IC50, but I don't see any mutations in the target kinase. What other mechanisms should I investigate?

A3: This is a strong indication of off-target resistance. The most common culprit is the activation of bypass signaling pathways. For pyridazinone agents targeting the MAPK pathway, you should investigate parallel pro-survival pathways.

  • Causality: Cancer cells can rewire their signaling networks to maintain proliferation and survival.[11] If the MAPK pathway is blocked, the cell may upregulate the PI3K/AKT/mTOR pathway, for example, to achieve the same downstream effects.

  • Troubleshooting Workflow:

    • Phospho-Protein Analysis (Western Blot): This is the most direct way to assess pathway activation.[18] Compare the phosphorylation status of key proteins in the parental versus resistant cell lines, both at baseline and after treatment with the pyridazinone inhibitor.

    • Key Proteins to Probe:

      • MAPK Pathway: p-ERK, total ERK, p-MEK, total MEK (to confirm on-target drug activity).[19][20][21]

      • PI3K/AKT Pathway: p-AKT (at Ser473 and Thr308), total AKT, p-S6 Ribosomal Protein (a downstream indicator of mTOR activity).

    • Interpretation: If you observe increased p-AKT in your resistant line, especially after drug treatment, this strongly suggests activation of the PI3K/AKT pathway as a resistance mechanism.

Q4: I'm performing a Western blot to check for p-ERK levels, but the signal is weak or non-existent, even in my untreated parental cells. What am I doing wrong?

A4: Detecting phosphorylated proteins can be tricky due to their transient nature and lower abundance compared to total protein.

  • Causality: Phosphatases in the cell lysate can rapidly dephosphorylate your target protein after cell lysis. Additionally, phospho-specific antibodies can be less robust than their total-protein counterparts.

  • Protocol Optimization:

    • Lysis Buffer: Crucially, your lysis buffer MUST contain phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in addition to protease inhibitors. Prepare this buffer fresh.

    • Sample Handling: Keep cells, lysates, and buffers on ice at all times to minimize enzyme activity.

    • Positive Control: Include a positive control lysate. This could be from a cell line known to have high basal MAPK activity or parental cells stimulated with a growth factor (e.g., EGF) for a short period (5-15 minutes) before lysis.

    • Antibody Validation: Ensure your primary antibody is validated for Western blotting and is used at the manufacturer's recommended dilution. You may need to optimize this.

    • Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) on the same blot to ensure equal protein loading.[20] Also, probe for total-ERK to confirm that the protein is present in the lysate.[18]

Strategies to Overcome Resistance

Once a resistance mechanism is identified, the next step is to devise a strategy to overcome it. Combination therapy is one of the most effective approaches.[11][22][23][24]

Strategy 1: Vertical Pathway Inhibition

If resistance is driven by reactivation of the same pathway (e.g., a RAF inhibitor is bypassed by a KRAS mutation upstream), a logical approach is to inhibit the pathway further downstream.

  • Example: For a pyridazinone-based RAF inhibitor, resistance due to RAS activation can often be overcome by combining it with a MEK inhibitor like cobimetinib or trametinib.[3][25]

  • Rationale: This dual blockade prevents the signal from being transmitted, regardless of the upstream reactivation. The combination of RAF and MEK inhibition has been shown to result in synergistic MAPK pathway suppression.[3]

Strategy 2: Parallel Pathway Inhibition

If resistance is caused by the activation of a bypass pathway (as identified in Q3), the strategy is to inhibit both the primary target pathway and the escape route simultaneously.

  • Example: For a pyridazinone-based MEK inhibitor where resistance is driven by PI3K/AKT activation, a combination with a PI3K or AKT inhibitor would be the rational choice.

  • Rationale: This approach closes the escape route, making it much harder for the cancer cell to survive.

Evaluating Combination Therapies: Synergy Analysis

It's not enough to simply combine two drugs; it's crucial to determine if their combined effect is greater than what would be expected from their individual effects.[23] This is known as synergy.

  • Experimental Design: A checkerboard assay is performed where cells are treated with a matrix of concentrations of Drug A and Drug B, both alone and in combination. Cell viability is measured after 48-72 hours.

  • Data Analysis: The results are analyzed using models like the Loewe additivity or Bliss independence model.[26] Software like CompuSyn can be used to calculate a Combination Index (CI).

  • Interpretation of Combination Index (CI):

    • CI < 1: Synergistic effect (the desired outcome)

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

Quantitative Data Summary Table

Combination StrategyPyridazinone Agent (Target)Combination Partner (Target)Rationale for CombinationExpected Outcome
Vertical Inhibition GNE-9815 (pan-RAF)[3]Cobimetinib (MEK)[3]Overcome MAPK pathway reactivationSynergy (CI < 1)
Parallel Inhibition MEK InhibitorPI3K InhibitorBlock bypass signaling via PI3K/AKTSynergy (CI < 1)
Efflux Pump Inhibition Pim1 Inhibitor (Imidazo[1,2-b]pyridazine-based)Mitoxantrone (ABCG2 Substrate)Inhibit ABCG2-mediated drug efflux[12][13]Increased potency of Mitoxantrone

Appendices: Key Experimental Protocols

Appendix A: Protocol for Generating a Drug-Resistant Cell Line

This protocol is adapted from established methodologies.[14][15][17]

  • Determine Parental IC50: First, accurately determine the IC50 of your parental cell line for the pyridazinone agent using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initiate Chronic Dosing: Seed the parental cells in a T-75 flask. Once they reach ~60% confluency, replace the medium with a medium containing the drug at its IC50 concentration.

  • Maintain Drug Pressure: Change the medium every 2-3 days, always replenishing with a fresh drug-containing medium.

  • Observe and Wait: Initially, you will observe significant cell death. Allow the surviving cells to grow and repopulate the flask to 80% confluency. This can take several weeks.

  • First Dose Escalation: Once the cells are growing stably, passage them and increase the drug concentration 1.5- to 2-fold.[14]

  • Repeat and Characterize: Repeat steps 3-5, gradually increasing the drug concentration. At key milestones (e.g., when cells tolerate 5x and 10x the initial IC50), perform a full dose-response curve to quantify the new IC50 and calculate the Resistance Index (RI = IC50 of resistant line / IC50 of parental line).[17] Freeze down vials of cells at each validated stage.

Appendix B: Protocol for Western Blot Analysis of MAPK/AKT Pathways

This protocol is based on standard methods for analyzing signaling pathways.[18][19]

  • Cell Treatment and Lysis:

    • Seed parental and resistant cells and grow to ~80% confluency.

    • Treat with the pyridazinone agent or vehicle (DMSO) for the desired time (e.g., 2, 6, or 24 hours).

    • Wash cells once with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the lysates to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-p-ERK, anti-p-AKT) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for total protein (e.g., total-ERK) and a loading control (e.g., GAPDH) to ensure accurate interpretation.

Visualizations: Pathways and Workflows

Diagram 1: MAPK Signaling and Resistance Bypass

This diagram illustrates the MAPK pathway, the action of a MEK inhibitor, and a common resistance mechanism involving the activation of the parallel PI3K/AKT pathway.

MAPK_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates AKT AKT PI3K->AKT AKT->Proliferation Bypass Activation Pyridazinone Pyridazinone MEK Inhibitor Pyridazinone->MEK Inhibits

Caption: MAPK pathway inhibition and a common bypass resistance mechanism.

Diagram 2: Workflow for Developing Resistant Cell Lines

This diagram outlines the logical steps for generating and validating a drug-resistant cancer cell line in vitro.

Resistance_Workflow start Start: Parental Cancer Cell Line ic50 1. Determine Parental IC50 start->ic50 dose 2. Chronic Dosing (Start at IC50) ic50->dose monitor 3. Monitor Culture (Allow recovery of surviving cells) dose->monitor stable Cells Growing Stably? monitor->stable escalate 4. Escalate Dose (1.5x - 2x) escalate->dose validate 5. Validate Resistance (Calculate new IC50, RI) escalate->validate stable->monitor No stable->escalate Yes bank 6. Cryopreserve Validated Resistant Cell Stock validate->bank end End: Characterized Resistant Model bank->end

Sources

Technical Support Center: Optimizing Dosage for In-Vivo Studies of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the in-vivo application of pyridazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing the dosage of this versatile class of compounds. Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] However, translating promising in-vitro results into successful in-vivo studies requires careful consideration of dosage, formulation, and potential toxicities. This guide will provide a structured approach to designing and troubleshooting your in-vivo experiments to ensure robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting points for determining a dosage range for a novel pyridazinone derivative in vivo?

A1: The initial dose selection for a novel pyridazinone derivative is a critical step that should be guided by a combination of in-vitro data and established preclinical principles.[4][5] A systematic approach is recommended:

  • In-Vitro Potency (IC50/EC50): Your primary starting point is the in-vitro potency of your compound. While a direct translation from in-vitro to in-vivo dosage is not feasible, it provides a benchmark for the expected therapeutic concentration.

  • Literature Review: Investigate published in-vivo studies on pyridazinone derivatives with similar structures or mechanisms of action. This can provide a valuable starting point for your dose-range finding studies.

  • Maximum Tolerated Dose (MTD) Studies: An initial MTD study is crucial to define the upper limit of your dosage range.[6][7] This study helps identify the highest dose that does not cause unacceptable side effects or toxicity.[6][7]

The following table provides a general framework for estimating starting doses based on in-vitro potency. These are conservative estimates and should be adapted based on the specific characteristics of your compound and animal model.

In-Vitro Potency (IC50/EC50)Estimated Starting Dose Range (mg/kg) for Rodents
< 10 nM0.1 - 1
10 - 100 nM1 - 10
100 nM - 1 µM10 - 30
> 1 µM30 - 100

Note: These are general guidelines. The actual starting dose will depend on various factors including the compound's pharmacokinetic profile.

Q2: What are the common mechanisms of action for pyridazinone derivatives that influence dosage selection?

A2: Pyridazinone derivatives are known to interact with a diverse range of biological targets, and understanding the specific mechanism of action is key to optimizing dosage.[1] Common mechanisms include:

  • Enzyme Inhibition: Many pyridazinone derivatives act as enzyme inhibitors, such as phosphodiesterase (PDE) inhibitors or kinase inhibitors.[8][9][10] For these compounds, the dosage should be sufficient to achieve and maintain a plasma concentration that effectively inhibits the target enzyme.

  • Receptor Modulation: Some derivatives may act as agonists or antagonists at specific receptors. The dosage will depend on the desired level of receptor occupancy and the downstream signaling effects.

  • Anti-inflammatory Action: Pyridazinone-based compounds have been shown to modulate inflammatory pathways by targeting mediators like TNF-α and IL-6.[11] The dosage regimen for these compounds may need to be adjusted based on the inflammatory model being used.

The following diagram illustrates the relationship between the mechanism of action and dosage considerations:

MOA_Dosage_Considerations cluster_MOA Mechanism of Action cluster_Dosage Dosage Considerations Enzyme Inhibition Enzyme Inhibition Target Saturation Target Saturation Enzyme Inhibition->Target Saturation Achieve sufficient inhibition Receptor Modulation Receptor Modulation PK/PD Relationship PK/PD Relationship Receptor Modulation->PK/PD Relationship Correlate exposure with receptor occupancy Anti-inflammatory Anti-inflammatory Dosing Frequency Dosing Frequency Anti-inflammatory->Dosing Frequency Maintain therapeutic levels in inflammatory models

Caption: Mechanism of action guiding dosage strategy.

Q3: How do I establish a Maximum Tolerated Dose (MTD) for my pyridazinone compound?

A3: Establishing the MTD is a critical step in preclinical safety assessment and helps define a safe dose range for efficacy studies.[6][7] The MTD is the highest dose that does not produce significant toxicity or mortality in the animal model.[12] A typical MTD study involves a dose escalation design.

Experimental Protocol: Acute MTD Study in Rodents

  • Animal Model: Select a relevant rodent species (e.g., mice or rats) and ensure they are healthy and of a consistent age and weight.

  • Dose Grouping: Start with at least 3-4 dose groups, including a vehicle control. The starting dose can be estimated from in-vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2 or 3.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for a period of 7-14 days.[12]

  • Endpoint: The MTD is typically defined as the highest dose at which no more than 10% of animals show signs of severe toxicity or mortality.

The following workflow diagram illustrates the MTD determination process:

MTD_Workflow Start Start MTD Study Dose_Selection Select Initial Dose Groups Start->Dose_Selection Administration Administer Compound Dose_Selection->Administration Observation Monitor for Toxicity (7-14 days) Administration->Observation Endpoint Toxicity Observed? Observation->Endpoint MTD_Determined MTD Determined Endpoint->MTD_Determined No Adjust_Dose Adjust Dose and Repeat Endpoint->Adjust_Dose Yes Adjust_Dose->Dose_Selection

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Q4: What are the best practices for formulating pyridazinone derivatives for in vivo administration?

A4: Many pyridazinone derivatives are poorly water-soluble, which can significantly impact their bioavailability.[13] Proper formulation is therefore crucial for achieving reliable and reproducible in-vivo results.[14][15]

Common Formulation Strategies:

Formulation StrategyDescriptionAdvantagesDisadvantages
Solutions Dissolving the compound in a vehicle, often using co-solvents (e.g., DMSO, PEG400), pH adjustment, or complexing agents (e.g., cyclodextrins).[14][16]Simple to prepare, ensures dose uniformity.Potential for precipitation upon dilution in vivo, solvent toxicity.
Suspensions Dispersing the solid compound in a liquid vehicle with suspending and wetting agents (e.g., Tween 80, methylcellulose).[14]Suitable for higher doses, can improve stability.Potential for non-uniform dosing if not properly prepared, particle size can affect absorption.
Lipid-based Formulations Dissolving or suspending the compound in oils, surfactants, or mixtures to enhance absorption.[14][17]Can significantly improve bioavailability of lipophilic compounds.More complex to develop and characterize.
Nanocrystals Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution rate.[17]Enhances dissolution and bioavailability.Requires specialized equipment for preparation.

It is essential to conduct a vehicle tolerability study to ensure that the chosen formulation vehicle does not cause adverse effects in the animal model.

Q5: Which PK/PD parameters are most critical to assess for pyridazinone derivatives?

A5: Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the relationship between drug exposure and its pharmacological effect.[18] Key parameters to assess include:

  • Pharmacokinetics (PK):

    • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

    • Tmax (Time to Cmax): The time at which Cmax is reached.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Pharmacodynamics (PD):

    • EC50/ED50 (Effective Concentration/Dose 50): The concentration or dose of a drug that produces 50% of the maximal effect.[18]

    • Emax (Maximum Effect): The maximal response that can be produced by the drug.[19]

A well-defined PK/PD relationship is crucial for optimizing the dosing regimen to maintain therapeutic drug concentrations at the target site.[20]

Troubleshooting Guides

Problem: I'm observing high toxicity and mortality in my animal models even at low doses. What are the likely causes and how can I troubleshoot this?

Answer:

High toxicity at low doses can be alarming and may stem from several factors. A systematic troubleshooting approach is necessary.

  • Vehicle Toxicity:

    • Cause: The formulation vehicle itself may be causing toxicity. Some co-solvents, like DMSO, can be toxic at high concentrations.

    • Troubleshooting:

      • Run a vehicle-only control group to assess the tolerability of the formulation.

      • Reduce the concentration of potentially toxic excipients.

      • Explore alternative, more biocompatible formulation strategies.

  • Compound-Specific Toxicity:

    • Cause: The pyridazinone derivative may have off-target effects or a narrow therapeutic window.

    • Troubleshooting:

      • Conduct a more detailed dose-response study with smaller dose increments to precisely identify the toxicity threshold.

      • Perform preliminary in-vitro cytotoxicity assays on relevant cell lines to assess off-target effects.

      • Consider a different route of administration that might reduce peak plasma concentrations and associated toxicity.

  • Animal Model Sensitivity:

    • Cause: The chosen animal strain may be particularly sensitive to the compound.

    • Troubleshooting:

      • Review literature to see if the chosen strain has known sensitivities.

      • If possible, test the compound in a different, more robust strain.

Problem: My pyridazinone derivative shows poor efficacy in vivo despite promising in vitro results. What experimental factors should I investigate?

Answer:

A discrepancy between in-vitro and in-vivo efficacy is a common challenge in drug development.[21][22] The following factors should be investigated:

  • Poor Bioavailability:

    • Cause: The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption, high first-pass metabolism, or rapid elimination.[13]

    • Troubleshooting:

      • Conduct a pharmacokinetic (PK) study to determine the drug's exposure (AUC, Cmax).

      • Optimize the formulation to enhance solubility and absorption.[16][17]

      • Consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism.

  • Inadequate Dosing Regimen:

    • Cause: The dosing frequency may not be sufficient to maintain a therapeutic concentration of the drug at the target site.

    • Troubleshooting:

      • Based on the compound's half-life (t1/2) from PK studies, adjust the dosing frequency (e.g., from once a day to twice a day).

      • Conduct a dose-response study to ensure that the doses tested are within the therapeutic range.[23][24]

  • Target Engagement Issues:

    • Cause: The drug may not be effectively engaging its target in the in-vivo environment.

    • Troubleshooting:

      • If possible, develop a pharmacodynamic (PD) biomarker assay to measure target engagement in vivo.

      • Ensure that the animal model used is relevant and expresses the drug target.

The following diagram illustrates the troubleshooting process for poor in-vivo efficacy:

Efficacy_Troubleshooting Start Poor In-Vivo Efficacy Check_PK Conduct PK Study Start->Check_PK Low_Exposure Low Exposure? Check_PK->Low_Exposure Optimize_Formulation Optimize Formulation Low_Exposure->Optimize_Formulation Yes Adjust_Dosing Adjust Dosing Regimen Low_Exposure->Adjust_Dosing No Optimize_Formulation->Check_PK Check_PD Assess Target Engagement Adjust_Dosing->Check_PD Successful_Outcome Improved Efficacy Check_PD->Successful_Outcome

Sources

Technical Support Center: Crystallization of Novel Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of novel pyridazinone compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystals of this important heterocyclic scaffold. Pyridazinone derivatives are known for their diverse biological activities, but their unique structural features can present specific challenges during crystallization.[1][2]

This resource combines fundamental principles with field-proven troubleshooting strategies to help you overcome common hurdles, from solvent selection to preventing "oiling out."

Foundational Principles: Understanding Pyridazinone Crystallization

Successful crystallization is a thermodynamic and kinetic balancing act. The goal is to create a supersaturated solution from which the compound precipitates in an ordered, crystalline lattice rather than as an amorphous solid or oil.[3][4] For pyridazinone compounds, specific molecular features influence this process:

  • Polarity and Hydrogen Bonding: The pyridazinone ring contains nitrogen and oxygen atoms capable of acting as hydrogen bond donors and acceptors. These interactions are pivotal for forming a stable crystal lattice.

  • Aromaticity and π-π Stacking: The aromatic nature of the pyridazinone ring allows for π-π stacking interactions, which can also contribute to crystal packing.

  • Substituent Effects: The nature of the substituents on the pyridazinone core dramatically affects solubility and molecular packing, making a one-size-fits-all approach to crystallization impossible.

Systematic Troubleshooting Guide

This section addresses specific problems you may encounter during your crystallization experiments. Follow the logical flow to diagnose and solve the issue at hand.

Problem 1: My compound will not dissolve, or it crashes out of solution immediately.

This issue points to a fundamental mismatch between your compound and the chosen solvent system.

Causality: The solvent is too "poor." A suitable crystallization solvent should dissolve the compound when hot but have limited solvating power when cold.[5][6] If the compound is insoluble even when heated, the solvent lacks the ability to overcome the compound's crystal lattice energy. If it "crashes out" immediately upon cooling, the solubility gradient is too steep, leading to rapid, uncontrolled precipitation which traps impurities.[7][8]

Solutions:

  • Re-evaluate Solvent Choice: Consult solubility data for analogous structures. For pyridazinones, solvents like ethanol, isopropanol, ethyl acetate, and DMSO have been shown to be effective.[1][9] A systematic screening of solvents with varying polarities is the most effective approach.

  • Use a Solvent Mixture: If a single solvent doesn't work, a binary system is a powerful alternative.[10] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., Methanol, DCM). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., Water, Hexane) dropwise at an elevated temperature until the solution becomes slightly turbid.[3][9] This brings the solution closer to saturation in a controlled manner.

  • Increase the Temperature: Ensure you are heating the solution to the solvent's boiling point to maximize solubility. Use a reflux condenser to prevent solvent loss during heating.

Problem 2: The solution is clear and supersaturated, but no crystals form.

This is a common kinetic barrier where the nucleation energy has not been overcome.

Causality: Crystal formation requires nucleation sites to begin lattice growth. A perfectly homogenous, clean, and undisturbed solution may remain in a metastable supersaturated state indefinitely.[11][12]

Solutions (to be applied to a warm or cooling solution):

  • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface.[11] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed to induce crystallization.[12]

  • Seeding: Add a single, tiny crystal of the compound (a "seed crystal") to the supersaturated solution.[11][12] This provides a perfect template for further crystal growth. If you don't have a pure crystal, try dipping a glass rod into the solution, letting the solvent evaporate to create a thin film of solid, and then re-introducing the rod into the solution.[11]

  • Reduce Solvent Volume: It's possible that too much solvent was added initially.[11] Gently heat the solution to boil off a small portion of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Drastic Cooling: Once the solution has cooled to room temperature, placing it in an ice bath or a freezer can sometimes provide the thermodynamic push needed for nucleation.[5][12] However, be aware that rapid cooling can lead to smaller, less pure crystals.[7]

Problem 3: An oil has formed instead of crystals ("Oiling Out").

This is one of the most challenging issues in crystallization.

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[13] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form of your compound.[5][10] It is also promoted by very high levels of supersaturation achieved too quickly.[13][14] The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a crystalline form.[10]

Solutions:

  • Re-heat and Dilute: The most immediate fix is to heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20%) to decrease the supersaturation level upon cooling.[5]

  • Lower the Crystallization Temperature: Select a solvent or solvent mixture with a lower boiling point. This ensures that the solution cools to a temperature below your compound's melting point before it becomes highly supersaturated.

  • Slow Down Supersaturation: The key to preventing oiling out is control.

    • Reduce the cooling rate: Insulate the flask to allow for very slow cooling.[5]

    • Use vapor diffusion: This technique (detailed in Section 4) achieves supersaturation very slowly and is highly effective at preventing oiling out.[15]

    • Slow anti-solvent addition: If using an anti-solvent, add it extremely slowly at a slightly elevated temperature.[13]

  • Seeding: Introducing a seed crystal just as the solution begins to cool can direct the process towards crystal growth rather than liquid-liquid phase separation.[14][16]

Problem 4: The crystals are very small, needle-like, or form a powder.

This indicates that the nucleation rate was too high relative to the crystal growth rate.

Causality: When a solution becomes supersaturated too quickly, a massive number of nucleation sites are formed simultaneously.[8] This leads to rapid growth of many small crystals that compete for the limited amount of solute, preventing any of them from growing large.

Solutions:

  • Slow Down the Crystallization Process: Any method that slows the path to supersaturation will promote the growth of larger, higher-quality crystals.

    • Slower cooling: Use an insulated container or a programmable cooling bath.

    • Use a solvent where the compound is slightly more soluble: This keeps the compound in solution longer during the cooling phase, allowing crystals to grow more slowly.[8]

  • Change the Solvent: The solvent has a profound impact on crystal habit (the external shape). Experimenting with different solvents can inhibit growth on certain crystal faces, leading to more block-like or prismatic crystals instead of needles or thin plates.

  • Re-crystallize: Perform the crystallization again. Dissolve the small crystals in the minimum amount of hot solvent and allow it to cool even more slowly.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for my novel pyridazinone? A1: Start by using the principle of "like dissolves like." Given the polar nature of the pyridazinone core, begin with polar protic solvents (ethanol, methanol, isopropanol) and polar aprotic solvents (ethyl acetate, acetone, acetonitrile).[5] Small-scale solubility tests are crucial: place a few milligrams of your compound in a test tube with ~0.5 mL of solvent. A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[6]

Q2: What is the difference between vapor diffusion and slow evaporation? A2: In slow evaporation , you dissolve your compound in a single solvent and allow that solvent to slowly evaporate, increasing the concentration until crystals form.[15][17] This is simple but can sometimes lead to crystals forming on the container walls. In vapor diffusion , you dissolve your compound in a less volatile solvent and place this inside a sealed chamber containing a more volatile anti-solvent.[15][18] The anti-solvent vapor slowly diffuses into your compound's solution, gradually lowering its solubility and inducing crystallization. This method is generally more controlled and yields higher-quality crystals.[15]

Q3: My compound is highly impure. Should I attempt crystallization directly? A3: It is highly recommended to purify your compound before attempting to grow single crystals. High levels of impurities can inhibit crystallization altogether or become incorporated into the crystal lattice, leading to poor quality crystals.[9][10] Techniques like column chromatography should be used to achieve >95% purity before setting up crystallization trials.[19]

Q4: How long should I wait for crystals to grow? A4: The timeline for crystal growth can range from a few hours to several weeks. An ideal crystallization might show initial growth within 24 hours and continue for several days.[8] It is crucial to leave the experiment in an undisturbed, vibration-free location.[17] Be patient; premature disturbance can ruin the growth of high-quality single crystals.

Q5: The crystal yield is very low. How can I improve it? A5: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[8] To improve yield, ensure you used the absolute minimum amount of hot solvent required to dissolve the compound.[20] After cooling to room temperature, placing the flask in an ice bath for 30-60 minutes will further decrease the compound's solubility and promote more complete precipitation.[5][20]

Key Experimental Protocols & Data

Table 1: Solvent Properties for Pyridazinone Crystallization
SolventPolarity IndexBoiling Point (°C)Common Use
Water10.2100Good anti-solvent for less polar pyridazinones
Methanol5.165Good "good" solvent
Ethanol4.378Common recrystallization solvent[19]
Isopropanol (IPA)3.982Common recrystallization solvent[9]
Acetonitrile5.882Alternative polar solvent
Ethyl Acetate4.477Good for moderately polar compounds[9]
Dichloromethane (DCM)3.140Good "good" solvent in diffusion methods
Hexane / Heptane0.169 / 98Common anti-solvents
Dimethyl Sulfoxide (DMSO)7.2189Excellent solvent, but high BP can be problematic

Data compiled from common laboratory practice and literature sources.[1][2][9]

Protocol 1: Cooling Crystallization
  • Place the impure pyridazinone compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent, enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Add the solvent dropwise until the compound just dissolves completely.[5]

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature in an undisturbed location.[5]

  • If crystals do not form, attempt induction methods (scratching, seeding).

  • Once crystal growth appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.[20]

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[6]

  • Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion (Liquid-Vapor)
  • Dissolve 5-10 mg of your purified compound in a small volume (0.5 mL) of a "good," less volatile solvent (e.g., DCM, Toluene) in a small, open vial.

  • Place this small vial inside a larger jar or beaker that contains a layer (2-3 mL) of a "poor," volatile anti-solvent (e.g., Pentane, Hexane).[15]

  • Seal the larger container tightly.

  • Over several hours or days, the anti-solvent vapor will diffuse into the inner vial, causing the compound's solubility to decrease and crystals to form.

  • Monitor periodically without disturbing the setup.

Visual Troubleshooting and Workflows

Diagram 1: General Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common crystallization problems.

TroubleshootingWorkflow start Start: Dissolve Compound in Hot Solvent dissolved Does it fully dissolve? start->dissolved no_dissolve Problem: Insoluble dissolved->no_dissolve No cool Cool the Solution dissolved->cool Yes solution1 Action: Choose a better solvent or use a solvent mixture. no_dissolve->solution1 crystals_form Do crystals form? cool->crystals_form yes_crystals Are crystals good quality? crystals_form->yes_crystals Yes no_crystals Problem: No Nucleation crystals_form->no_crystals No oiling_out Problem: Oiling Out crystals_form->oiling_out Forms Oil bad_crystals Problem: Powder/Needles yes_crystals->bad_crystals No end_good Success: Collect High-Quality Crystals yes_crystals->end_good Yes solution2 Action: Scratch, Seed, or Reduce Solvent Volume. no_crystals->solution2 solution3 Action: Re-heat, add more solvent, and cool slower. Consider vapor diffusion. oiling_out->solution3 solution4 Action: Slow the cooling rate. Change solvent to alter crystal habit. bad_crystals->solution4

Caption: A step-by-step workflow for troubleshooting common crystallization issues.

Diagram 2: The Problem of "Oiling Out"

This diagram illustrates the thermodynamic trap of oiling out versus successful crystallization.

OilingOut cluster_path Crystallization Pathways start Supersaturated Solution good_path Slow Cooling / Controlled Supersaturation start->good_path bad_path Rapid Cooling / High Supersaturation start->bad_path nucleation Heterogeneous Nucleation good_path->nucleation growth Crystal Growth nucleation->growth crystals Ordered Crystals growth->crystals llps Liquid-Liquid Phase Separation (LLPS) bad_path->llps oil Impure Oil Droplets llps->oil

Caption: Kinetic and thermodynamic pathways leading to either crystals or oiling out.

References

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Crystallisation Techniques. (2006, January 8). [Link]

  • ResearchGate. (2025, August 5). Experimental investigation and prediction of oiling out during crystallization process | Request PDF. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • University of Calgary. Recrystallization - Single Solvent. [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ACS Publications. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Link]

  • Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • ResearchGate. (2012, March 14). Why I am not getting crystals?. [Link]

  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • ResearchGate. (2025, October 16). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • Zuiveringstechnieken.nl. (2019). Purification techniques bulletins. [Link]

  • Bergfors, T. Crystals with problems. [Link]

  • Park, K. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison to Melt Crystallization Behavior. [Link]

  • Agilent. Challenges of Small Molecule Production. [Link]

Sources

Reducing cytotoxicity of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate in non-cancerous cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with novel pyridazinone derivatives, specifically focusing on strategies to reduce the cytotoxicity of compounds like Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate in non-cancerous cells. This guide is designed to provide you with troubleshooting strategies, frequently asked questions, and detailed protocols to help you navigate the challenges of off-target toxicity in your drug development process.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer effects.[1][2][3] However, a common hurdle in the development of potent therapeutic agents is managing their cytotoxicity towards healthy, non-cancerous cells.[4] This guide will use this compound as a representative example to explore the potential mechanisms of cytotoxicity and provide actionable strategies to mitigate these effects, thereby improving the therapeutic index of your compound.

Troubleshooting Guide: Unexpected Cytotoxicity in Non-Cancerous Cells

Encountering high cytotoxicity in normal cell lines during your screening cascade can be a significant setback. This section provides a structured approach to troubleshooting and resolving this issue.

Initial Assessment: Is the Cytotoxicity On-Target or Off-Target?

The first step is to determine if the observed cytotoxicity is related to the intended mechanism of action of your compound or if it's an unforeseen off-target effect.

Question: My pyridazinone derivative shows potent activity against my cancer cell line of interest, but also exhibits significant cytotoxicity in my non-cancerous control cell line (e.g., primary hepatocytes, renal proximal tubule cells). What should I do first?

Answer:

  • Confirm the Dose-Response Relationship: Perform a comprehensive dose-response analysis on both the cancerous and non-cancerous cell lines to determine the IC50 (half-maximal inhibitory concentration) values for each. A narrow therapeutic window (a small difference between the IC50 in cancer cells and normal cells) indicates a lack of selectivity.

  • Mechanism of Action (MOA) Confirmation in Normal Cells: Investigate whether the intended molecular target of your compound is present and functionally important in the non-cancerous cell line. For example, if your compound targets a specific kinase, assess the expression and activity of that kinase in the normal cells.

  • Structural Analogs and SAR: If available, test structural analogs of your lead compound. A clear structure-activity relationship (SAR) for cytotoxicity in normal cells can provide clues about the pharmacophore responsible for the toxicity.

Investigating the Mechanism of Cytotoxicity

Once you have a clear picture of the cytotoxicity profile, the next step is to investigate the underlying cellular mechanisms. The two most common pathways for drug-induced cell death are apoptosis and necrosis, often triggered by cellular stress events like oxidative stress.

Question: How can I determine if my compound is inducing apoptosis or necrosis in non-cancerous cells?

Answer:

You can employ a combination of assays to differentiate between these two cell death modalities:

  • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activation Assays: Apoptosis is often executed by a family of proteases called caspases.[5][6][7][8] Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm the involvement of the caspase-dependent apoptotic pathway.[5][9]

Question: My results suggest that my pyridazinone derivative is inducing apoptosis via the intrinsic (mitochondrial) pathway. What does this mean and how can I confirm it?

Answer:

The intrinsic apoptotic pathway is triggered by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[8][9]

To confirm the involvement of the mitochondrial pathway, you can:

  • Measure Changes in Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like JC-1 or TMRE to assess the mitochondrial membrane potential. A loss of ΔΨm is an early indicator of mitochondrial-mediated apoptosis.

  • Detect Cytochrome c Release: Perform cellular fractionation to separate the mitochondrial and cytosolic fractions, followed by a western blot to detect the presence of cytochrome c in the cytosol.

  • Assess Bcl-2 Family Protein Expression: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most likely mechanisms of cytotoxicity for a pyridazinone derivative like this compound in non-cancerous cells?

A1: While specific data for this exact molecule is limited, based on the broader class of pyridazinone and piperazine-containing compounds, the most probable mechanisms include:

  • Induction of Oxidative Stress: Many cytotoxic drugs generate reactive oxygen species (ROS) as a byproduct of their metabolism or interaction with cellular components.[10][11][12][13] This can lead to damage of DNA, proteins, and lipids, ultimately triggering cell death.[11][13]

  • Apoptosis Induction: As discussed in the troubleshooting guide, the compound may be activating the intrinsic or extrinsic apoptotic pathways.[8]

  • Metabolic Activation: The compound may be metabolized by cytochrome P450 (CYP) enzymes in the liver and other tissues into a more toxic, reactive metabolite.[14][15][16][17] The piperazine and pyridazinone moieties can be sites of metabolic modification.[14][15]

Q2: Are there any general strategies I can employ to reduce the off-target cytotoxicity of my compound?

A2: Yes, several strategies can be explored:

  • Structural Modification: Based on SAR data, you can attempt to modify the chemical structure to reduce its interaction with off-target molecules while retaining its on-target activity.

  • Co-administration with Cytoprotective Agents: The use of agents that can protect normal cells from chemotherapy-induced damage is an emerging area of research.[18][19][20]

    • Antioxidants: If oxidative stress is a key driver of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or resveratrol may be beneficial.[21][22][23][24][25] However, it's crucial to ensure that the antioxidant does not interfere with the anticancer efficacy of your compound.[26]

  • Targeted Drug Delivery Systems: Encapsulating your compound in a nanoparticle-based delivery system can help to preferentially deliver it to the tumor site, thereby reducing systemic exposure and toxicity to healthy tissues.[27][28][29][30][31]

Q3: What are some examples of targeted drug delivery systems I could consider?

A3: Several promising nanoparticle-based systems are being investigated for targeted drug delivery:[28][29][30][31]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[32][33][34][35][36] Their surface can be modified with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation in tumor tissue.[29]

  • Polymeric Nanoparticles: These are solid, colloidal particles made from biodegradable polymers. They can be engineered for controlled drug release and targeted delivery.

  • Nanogels: These are cross-linked polymer networks that can be designed to release their drug payload in response to specific stimuli in the tumor microenvironment (e.g., pH, temperature).[28]

Experimental Protocols

Protocol 1: In Vitro Assessment of Oxidative Stress

This protocol describes the use of the 2',7'-dichlorofluorescin diacetate (DCFDA) assay to measure intracellular ROS levels.

Materials:

  • Non-cancerous cell line of interest

  • This compound (or your compound of interest)

  • DCFDA reagent

  • Positive control (e.g., H2O2 or a known ROS-inducing agent)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the non-cancerous cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of your pyridazinone derivative for a predetermined time course (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • DCFDA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add DCFDA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Remove the DCFDA solution and wash the cells once with warm PBS.

    • Add PBS or a suitable buffer to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold-change in ROS production.

Protocol 2: Preparation of a Simple Liposomal Formulation

This protocol provides a basic method for encapsulating a small molecule drug into liposomes using the thin-film hydration method.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Your pyridazinone derivative

  • Chloroform or a suitable organic solvent

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and your drug in chloroform in a round-bottom flask. The molar ratio of lipids and cholesterol will need to be optimized.

    • Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film.

    • Hydrate the film by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Data Presentation

Table 1: Hypothetical Cytotoxicity and Therapeutic Index of a Novel Pyridazinone Derivative

Cell LineTypeIC50 (µM)Therapeutic Index (TI)
Cancer Cell Line ACancer1.56.7
Non-cancerous Cell Line XNormal10.0
Cancer Cell Line BCancer2.23.9
Non-cancerous Cell Line YNormal8.5

Therapeutic Index (TI) = IC50 (Normal Cell) / IC50 (Cancer Cell)

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_evaluation Re-evaluation problem High Cytotoxicity in Non-Cancerous Cells apoptosis Apoptosis vs. Necrosis (Annexin V/PI, Caspase Assays) problem->apoptosis ros Oxidative Stress (DCFDA Assay) problem->ros metabolism Metabolic Activation (CYP450 Inhibition/Induction) problem->metabolism delivery Targeted Delivery (e.g., Liposomes) problem->delivery structural_mod Structural Modification (SAR Studies) apoptosis->structural_mod co_treatment Co-treatment (e.g., Antioxidants) ros->co_treatment metabolism->structural_mod re_evaluate Re-assess Cytotoxicity and Therapeutic Index structural_mod->re_evaluate co_treatment->re_evaluate delivery->re_evaluate

Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 drug_stress Pyridazinone-induced Cellular Stress bcl2 Bcl-2 Family Modulation drug_stress->bcl2 mito Mitochondrial Dysfunction bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 cell_death Apoptosis caspase3->cell_death

Caption: Overview of caspase-dependent apoptosis pathways.

References

  • Jahan, S., et al. (2017). Advances in nanomaterial-based targeted drug delivery systems. Frontiers in Pharmacology. Available at: [Link]

  • Gabizon, A., et al. (1994). Liposomal formulations of cytotoxic drugs. PubMed. Available at: [Link]

  • Raza, A., et al. (2023). Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology. MDPI. Available at: [Link]

  • Walsh Medical Media. (2023). Targeted Drug Delivery Systems: Innovations in Nanoparticle Design. Walsh Medical Media. Available at: [Link]

  • Penr, Y. (2024). Advances in Nanoparticle-based Drug Delivery Systems Enhancing Targeted Therapies. Hilaris Publisher. Available at: [Link]

  • ResearchGate. (n.d.). Caspase-dependent apoptosis. Activation of caspase 3 and... ResearchGate. Available at: [Link]

  • EMAN RESEARCH PUBLISHING. (2023). Nanoparticle-Enhanced Drug Delivery Systems for Targeted Cancer Therapy. EMAN RESEARCH PUBLISHING. Available at: [Link]

  • Deavall, D. G., et al. (2012). Drug-induced oxidative stress and toxicity. Journal of Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). Schematic overview of three pathways of caspase-dependent apoptosis.... ResearchGate. Available at: [Link]

  • Valko, M., et al. (2007). Drug-Induced Oxidative Stress and Toxicity. PMC - PubMed Central. Available at: [Link]

  • Gosset, P. (n.d.). Caspase-mediated apoptosis pathway. Gosset. Available at: [Link]

  • Sercombe, L., et al. (2015). Liposomal Drug Delivery Systems for Cancer Therapy: The Rotterdam Experience. PMC. Available at: [Link]

  • Singh, A., et al. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. Mount Sinai Scholars Portal. Available at: [Link]

  • Semantic Scholar. (n.d.). [PDF] Drug-Induced Oxidative Stress and Toxicity. Semantic Scholar. Available at: [Link]

  • Vuda, M., et al. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Al-Sanda, S. M. (2018). Liposomal Drug Delivery Systems and Anticancer Drugs. PMC - NIH. Available at: [Link]

  • Senjab, R. M., et al. (2024). Advances in liposomal nanotechnology: from concept to clinics. RSC Publishing. Available at: [Link]

  • Patel, D. B., et al. (2024). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Apoptosis. Wikipedia. Available at: [Link]

  • Upadhyay, G., et al. (2015). Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview. PMC - NIH. Available at: [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget. Available at: [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PMC - NIH. Available at: [Link]

  • Souhaili-Emami, H., et al. (1996). Effect of Treatment With Pyrazine and Some Derivatives on Cytochrome P450 and Some Enzyme Activities in Rat Liver. PubMed. Available at: [Link]

  • Perrot, R., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. Available at: [Link]

  • Chen, Y.-H., et al. (2014). Efficacy of antioxidants as a Complementary and Alternative Medicine (CAM) in combination with the chemotherapeutic agent doxorubicin. PubMed. Available at: [Link]

  • Al-Malky, H. S., et al. (2017). Role of Natural Antioxidants in Treatment of Toxicity. Insight Medical Publishing. Available at: [Link]

  • Abdel-Daim, M. M., et al. (2018). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC - NIH. Available at: [Link]

  • Lema, C., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. NIH. Available at: [Link]

  • Request PDF. (2025). Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. Request PDF. Available at: [Link]

  • Ladas, E. J. (2014). Avoiding Antioxidant-Drug Interactions During Cancer Treatment. The ASCO Post. Available at: [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Scholars Research Library. Available at: [Link]

  • Lauritano, D., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a P - Unich. MDPI. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]

  • ANSTO. (2014). Finding a balance between killing cancer cells without damaging normal cells. ANSTO. Available at: [Link]

  • Staszewska-Krajewska, O., et al. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Available at: [Link]

  • Lauritano, D., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. PMC - NIH. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. Available at: [Link]

  • Mioc, A., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). (PDF) Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. ResearchGate. Available at: [Link]

  • Daniel, W. A., et al. (2001). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Available at: [Link]

  • ResearchGate. (2025). 6 Cytochrome P450 Metabolism and Inhibition: Analysis for Drug Discovery. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. NIH. Available at: [Link]

  • Nebert, D. W., & Russell, D. W. (2002). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

  • Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

Sources

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide you requested.

Introduction: The Piperazine Conundrum

Welcome, researchers. This guide is designed to be your partner in the complex but achievable goal of delivering piperazine-containing compounds to the central nervous system (CNS). The piperazine ring is a common scaffold in medicinal chemistry, valued for its synthetic tractability and ability to engage with a variety of biological targets.[1][2] However, the very properties that make it attractive—specifically its two basic nitrogen atoms—often present a significant obstacle to crossing the blood-brain barrier (BBB).

The BBB is not a simple wall but a dynamic, selective interface composed of tightly-packed endothelial cells, supported by astrocytes and pericytes.[3][4] It meticulously regulates the brain's microenvironment, allowing essential nutrients to enter while actively expelling xenobiotics. For a small molecule to succeed, it must navigate a complex set of physicochemical and biological rules. This guide provides the strategic framework, experimental protocols, and troubleshooting advice to help you rationally design and validate piperazine derivatives with enhanced CNS penetration.

Part 1: Understanding the Challenge & Core Principles

Before modifying a compound, we must first understand the forces preventing its entry. For piperazine-based molecules, the primary hurdles are typically high polarity and susceptibility to active efflux.

Physicochemical Properties Governing BBB Penetration

Passive diffusion across the lipid membranes of the BBB endothelial cells is governed by a well-understood set of molecular properties. While not absolute rules, these parameters provide a critical framework for design.[5][6] Molecules with poor CNS penetration often violate one or more of these guidelines.

Table 1: Optimal Physicochemical Properties for CNS Drug Candidates

PropertyOptimal RangeRationale & Impact on Piperazine Compounds
Molecular Weight (MW) < 400-500 DaSmaller molecules diffuse more easily through the tight cellular junctions and lipid membranes.[5][7][8] Most piperazine scaffolds fall within this range, but extensive modification can increase MW.
Lipophilicity (logP / logD) 1.5 - 4.0A balance is crucial. The compound must be lipophilic enough to enter the lipid membrane but not so lipophilic that it gets trapped or exhibits poor solubility.[5][9] Piperazine itself is hydrophilic; modifications are almost always needed to increase logP.
Topological Polar Surface Area (TPSA) < 70-90 ŲTPSA correlates with the number of hydrogen bonds a molecule can form with water, hindering its ability to desolvate and enter the lipid barrier.[9][10] The two nitrogens of the piperazine core are significant contributors to TPSA.
Hydrogen Bond Donors (HBD) ≤ 3Each hydrogen bond donor must be broken for the molecule to cross the membrane, an energetically costly process.[10][11][12] Unsubstituted piperazine has two HBDs (the N-H groups).
Ionization (pKa) Avoid strong bases/acids (pKa 4-10)At physiological pH (7.4), the basic nitrogens of a piperazine ring are often protonated, creating a positive charge.[6] Ionized species are highly polar and cannot passively diffuse across the BBB.[7][13]
The Gatekeepers: Efflux Transporters

Even if a compound has ideal physicochemical properties, it may be actively ejected from the brain by efflux transporters. The most notorious of these is P-glycoprotein (P-gp) , an ATP-binding cassette (ABC) transporter that acts as a molecular pump.[14][15] Many piperazine-containing structures are recognized as P-gp substrates, leading to a high efflux ratio and low brain accumulation.[16]

Part 2: Strategic Design & Chemical Modification

Enhancing the BBB permeability of a piperazine compound is a multi-parameter optimization problem. The goal is to improve CNS penetration while retaining affinity for the therapeutic target.

Core Modification Strategies
  • Modulating Lipophilicity: The most common strategy is to append lipophilic groups to the piperazine scaffold. Introducing small alkyl or aryl groups, or incorporating fluorine atoms, can effectively increase the logP value into the optimal range.[9]

  • Reducing Hydrogen Bonding Potential:

    • N-Substitution: Capping one or both piperazine nitrogens with non-polar groups eliminates them as hydrogen bond donors.

    • Intramolecular Hydrogen Bonding (IMHB): A more sophisticated approach involves designing the molecule so that a hydrogen bond donor is "masked" by forming a stable, internal hydrogen bond with a nearby acceptor.[11][17] This reduces the molecule's apparent polarity without drastically altering its structure, allowing it to permeate the BBB more effectively.[11]

  • pKa Modulation: Introducing electron-withdrawing groups near the piperazine nitrogens can lower their basicity (pKa), reducing the degree of ionization at physiological pH.

  • Avoiding Efflux Recognition: This is less predictable but can sometimes be achieved by altering the overall shape, size, and pharmacophore of the molecule to reduce its affinity for transporters like P-gp.

Workflow for Rational Drug Design

A systematic approach is critical to efficiently optimize your compound series. The following workflow integrates computational prediction with experimental validation.

G cluster_0 Design Phase cluster_1 Synthesis & In Vitro Testing cluster_2 In Vivo Validation A Parent Piperazine Compound B In Silico Assessment (logP, TPSA, pKa, logBB prediction) A->B C Propose Modifications (Increase Lipophilicity, Mask H-bonds, etc.) B->C Poor prediction D Synthesize Analogs C->D E In Vitro Screen 1: PAMPA-BBB (Passive Permeability) D->E E->C Low Permeability (Increase logP, etc.) F In Vitro Screen 2: Cell-Based Assay (Permeability & Efflux) E->F High Permeability F->C High Efflux Ratio (Redesign to avoid P-gp) G In Vivo PK Study (Brain & Plasma Concentrations) F->G Low Efflux Ratio G->C Low Kp,uu (Re-evaluate design) H Lead Candidate G->H

Caption: A rational workflow for optimizing piperazine compounds for CNS penetration.

Part 3: Experimental Design & Protocols

Accurate and reproducible data are the foundation of any successful drug discovery program. This section provides detailed protocols for the key assays used to assess BBB permeability.

In Vitro Assay Decision Tree

Choosing the right assay at the right time saves resources and provides the most relevant information for your project stage.

DecisionTree decision decision result result q1 What is the primary question? q2 q2 q1->q2 Screening many compounds for passive permeability? q3 q3 q1->q3 Investigating active transport (influx/efflux)? a1 Use PAMPA-BBB Assay q2->a1 Yes a2 Use Cell-Based Transwell Assay (e.g., hCMEC/D3) q3->a2 Yes r1 r1 a1->r1 Provides high-throughput data on passive diffusion (Papp). q4 Is the Efflux Ratio (ER) > 3? a2->q4 a3 Compound is likely a P-gp substrate. Re-run assay with a P-gp inhibitor (e.g., Verapamil) q4->a3 Yes r2 Compound has low efflux. Good candidate for in vivo testing. q4->r2 No r3 r3 a3->r3 Confirms P-gp involvement if permeability significantly increases.

Caption: Decision tree for selecting the appropriate in vitro BBB permeability assay.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Purpose: To assess a compound's passive, transcellular permeability in a high-throughput format. This is an excellent primary screen.[18][19][20]

Principle: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) in an organic solvent (e.g., dodecane), forming an artificial membrane that separates a donor well from an acceptor well.[18][21]

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate (e.g., PTFE or polypropylene)

  • Porcine Brain Lipid (PBL) solution (e.g., 20 mg/mL in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO

  • Analytical equipment (LC-MS/MS or UV-Vis plate reader)

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. If compound solubility is low, 1-5% DMSO can be added.

  • Coat Filter Plate: Carefully pipette 5 µL of the PBL/dodecane solution onto the membrane of each well in the filter plate. Allow the solvent to impregnate the membrane for 5 minutes. Do not allow it to evaporate completely.

  • Prepare Donor Plate: Prepare the test compounds in PBS at a final concentration of 100-200 µM. The final DMSO concentration should be <1%. Add 150 µL of the compound solution to each well of the filter plate.

  • Assemble the "Sandwich": Carefully place the filter plate (donor) on top of the acceptor plate.

  • Incubation: Cover the sandwich with a lid to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking (~50 rpm).

  • Sampling & Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (e.g., LC-MS/MS). Also measure the initial donor concentration (CD(0)).

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where Cequilibrium = (CD(t)VD + CA(t)VA) / (VD + VA)

Table 2: Interpretation of PAMPA-BBB Results

Papp (x 10-6 cm/s)Predicted BBB PermeabilityAction
> 4.0HighGood candidate for cell-based assays.
2.0 - 4.0MediumPotentially permeable, requires further investigation.
< 2.0LowPoor passive permeability. Requires significant structural modification.
Protocol 2: Cell-Based Transwell Permeability Assay

Purpose: To assess permeability across a live cell monolayer, which incorporates both passive diffusion and active transport mechanisms. This assay is crucial for identifying P-gp substrates.[22][23]

Principle: Brain microvascular endothelial cells (e.g., hCMEC/D3) are grown on a microporous membrane in a Transwell insert, forming a tight monolayer that mimics the BBB.[22] The transport of a compound from the apical (blood) to the basolateral (brain) side is measured, and vice-versa, to determine an efflux ratio.

Materials:

  • hCMEC/D3 cell line (or other suitable brain endothelial cell line)

  • Complete cell culture medium

  • 12- or 24-well Transwell inserts (e.g., 0.4 µm pore size, polycarbonate membrane)

  • Trans-Epithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compound and relevant controls (e.g., propranolol - high permeability; atenolol - low permeability)

  • P-gp inhibitor (optional, e.g., verapamil)

Methodology:

  • Cell Seeding: Coat Transwell inserts with collagen. Seed hCMEC/D3 cells at a high density (e.g., 2.5 x 105 cells/cm²) on the apical side of the insert. Culture for 5-7 days until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the TEER of the monolayer. Values should be stable and sufficiently high (e.g., >100 Ω·cm²) to ensure barrier integrity before starting the experiment.[24]

  • Permeability Experiment (A→B):

    • Wash the monolayer twice with pre-warmed HBSS.

    • Add HBSS containing the test compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (acceptor) chamber.

    • Incubate at 37°C, 5% CO2. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.

  • Permeability Experiment (B→A):

    • In a separate set of wells, perform the reverse experiment. Add the test compound to the basolateral (donor) chamber and sample from the apical (acceptor) chamber.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp for both directions (A→B and B→A) as described in the PAMPA protocol, plotting the cumulative amount transported over time to ensure linearity.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

In Vivo Assessment: The Gold Standard

Ultimately, a compound's performance must be verified in a living system. The key metric is the ratio of the unbound drug concentration in the brain to that in the plasma (Kp,uu).[25]

Procedure Outline:

  • Dosing: Administer the compound to rodents (e.g., rats, mice) via a relevant route (e.g., intravenous bolus or infusion).

  • Sample Collection: At several time points, collect blood samples and, following euthanasia, the whole brain.

  • Sample Processing:

    • Plasma: Centrifuge blood to separate plasma.

    • Brain: Homogenize the brain tissue.

  • Concentration Measurement: Determine the total drug concentration in plasma (Cp) and brain homogenate (Cbrain) using LC-MS/MS.

  • Unbound Fraction Measurement: Determine the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) using equilibrium dialysis.

  • Calculation:

    • Brain-to-Plasma Ratio (Kp): Kp = Cbrain / Cp

    • Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = (Cbrain * fu,brain) / (Cp * fu,p)

Interpretation:

  • Kp,uu ≈ 1: The compound enters the brain primarily by passive diffusion.

  • Kp,uu > 1: An active influx transporter may be involved.

  • Kp,uu < 0.3: The compound is likely a substrate for an active efflux transporter (e.g., P-gp).

Part 4: Troubleshooting & Frequently Asked Questions

Q1: My piperazine compound has an optimal logP (~2.5) and low TPSA, but the PAMPA-BBB assay shows very low permeability. What's wrong?

A: This is a common issue. While logP and TPSA are good predictors, they don't capture the whole picture.

  • Check for Aggregation: Highly lipophilic compounds can aggregate in aqueous buffer, reducing the concentration of free monomer available for permeation. Try including a low percentage of a surfactant or co-solvent in your donor buffer.

  • High Melting Point/Poor Solubility: The compound may have poor solubility in the lipid membrane itself due to strong crystal lattice energy.

  • Re-evaluate Structure: Even with a good overall logP, specific polar groups that are not well-shielded can dominate the interaction and prevent membrane entry.

Q2: My compound showed high permeability in the PAMPA assay, but the cell-based assay gave a very high efflux ratio (>10). What does this mean?

A: This is a classic signature of a P-glycoprotein (P-gp) substrate. The PAMPA assay only measures passive diffusion, which appears favorable for your compound.[18] However, the live cells in the Transwell assay are actively pumping your compound out.[22]

  • Action: To confirm, run the B→A permeability assay in the presence of a known P-gp inhibitor like verapamil. If the Papp (B→A) value decreases significantly and the ER drops closer to 1, you have confirmed P-gp mediated efflux. The compound will require structural modification to reduce its affinity for P-gp.

Q3: My TEER values are consistently low or variable in my hCMEC/D3 Transwell model. How can I improve barrier tightness?

A: Low TEER indicates a "leaky" monolayer, which will give you artificially high permeability values for all compounds.

  • Cell Culture Technique: Ensure your cells are from a low passage number and are not overgrown. Check for any signs of contamination.

  • Seeding Density: Ensure you are seeding at a sufficiently high density to achieve a confluent monolayer quickly.

  • Media Components: Some serum lots or growth factors can impact barrier formation. Test different lots if possible.

  • Co-culture Models: The gold standard for tight barriers involves co-culturing the endothelial cells with astrocytes and/or pericytes.[23][26] These support cells release factors that promote the formation of robust tight junctions, often increasing TEER values several-fold.

Q4: My in vivo Kp is high, but my Kp,uu is very low. Why the discrepancy?

A: This indicates that while your compound gets into the brain tissue, it is not freely available to interact with its target. The most likely cause is high non-specific binding to brain tissue lipids and proteins (i.e., a very low fu,brain). A high Kp can be misleading if the drug is simply stuck in the brain membranes. Kp,uu is the more pharmacologically relevant measure of brain exposure.[25]

  • Action: Focus on optimizing for a better Kp,uu. This often involves reducing the compound's lipophilicity or "greasiness" to decrease non-specific binding, which can be a difficult balancing act with maintaining passive permeability.

References

  • Garg, A., & Singh, A. (2023). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Research Square.
  • Garg, A., & Singh, A. (2023). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Research Square.
  • Terasaki, T., & Ohtsuki, S. (2005). Contribution of carrier-mediated transport systems to the blood-brain barrier as a supporting and protecting interface for the brain; importance for CNS drug discovery and development. PubMed. [Link]

  • Pandit, R., et al. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Brain Research. [Link]

  • Davis, T.P. Transport at the Blood Brain Barrier (BBB). Davis Lab, The University of Arizona. [Link]

  • (2018). In Silico Prediction of Blood Brain Barrier Permeability. ResearchGate. [Link]

  • Sjögren, E., et al. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. [Link]

  • Helms, H.C., et al. (2024). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

  • Mishra, D., & Singh, M. (2023). Transporters Expressed at the BBB. Encyclopedia.pub. [Link]

  • Terasaki, T., & Ohtsuki, S. (2005). Contribution of Carrier-Mediated Transport Systems to the Blood-Brain Barrier as a Supporting and Protecting Interface for the Brain; Importance for CNS Drug Discovery and Development. ProQuest. [Link]

  • Ecker, G.F., & Chiba, P. (2003). In silico prediction of blood-brain barrier permeation. Drug Discovery Today. [Link]

  • Tamai, I., & Tsuji, A. (2000). Carrier-mediated or Specialized Transport of Drugs Across the Blood-Brain Barrier. AMiner. [Link]

  • Singh, S., et al. (2023). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology. [Link]

  • van der Meer, M.A.A., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • van der Meer, M.A.A., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. [Link]

  • (2025). How is drug distribution in the brain measured?. Patsnap Synapse. [Link]

  • (2025). Which type of drugs penetrate CNS better?. Patsnap Synapse. [Link]

  • Jaiswal, S., et al. (2022). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Neuropharmacology. [Link]

  • (2025). What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. [Link]

  • Kanick, S.C., et al. (2007). Optical method for real-time monitoring of drug concentrations facilitates the development of novel methods for drug delivery to brain tissue. Journal of Biomedical Optics. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • (2026). Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms. Oreate AI Blog. [Link]

  • Delsing, L., & Smirnova, T. (2021). Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models. Methods in Molecular Biology. [Link]

  • Banks, W.A. (2009). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Neurobiology of Disease. [Link]

  • García-García, E., et al. (2023). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. MDPI. [Link]

  • Jones, A.R., & Shusta, E.V. (2014). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. Pharmaceutics. [Link]

  • Cucullo, L., et al. (2020). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience. [Link]

  • Pajouhesh, H., & Lenz, G.R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. [Link]

  • Wagen, C. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. [Link]

  • Lindsley, C.W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (2022). Increasing the BBB permeability through intramolecular hydrogen bonding by chemical modification. ResearchGate. [Link]

  • Tautenhahn, H.M., et al. (2023). In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion. Biopharmaceutics & Drug Disposition. [Link]

  • Sweeney, M.D., et al. (2025). The duality of the BBB: breaking the myth of the blood-brain barrier breakdown. Fluids and Barriers of the CNS. [Link]

  • Conradi, R.A., et al. (1994). Hydrogen bonding potential as a determinant of the in vitro and in situ blood-brain barrier permeability of peptides. Pharmaceutical Research. [Link]

  • Chowdhury, E.A., & Al-Ahmady, Z.S. (2023). Advances in modeling permeability and selectivity of the blood-brain barrier using microfluidics. Fluids and Barriers of the CNS. [Link]

  • (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Geldenhuys, W.J., et al. (2015). Molecular determinants of blood–brain barrier permeation. Therapeutic Delivery. [Link]

  • Fridén, M., et al. (2009). Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Kamal, A., et al. (2018). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. Letters in Drug Design & Discovery. [Link]

  • Mishra, V., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [Link]

  • (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]

  • Quiroz, F.G., et al. (2025). Therapeutic Drug Distribution across the Mouse Brain Is Heterogeneous as Revealed by In Vivo, Spatially Resolved Aptamer-Based Sensing. ACS Pharmacology & Translational Science. [Link]

  • Sery, O., et al. (2018). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Journal of Alzheimer's Disease. [Link]

  • Geldenhuys, W.J., et al. (2015). Molecular determinants of blood–brain barrier permeation. Therapeutic Delivery. [Link]

  • Zameer, A., et al. (2024). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate and Established c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel pyridazinone derivative, Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate, with well-established inhibitors of the c-Met receptor tyrosine kinase: Tivantinib, Cabozantinib, and Crizotinib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anti-cancer therapeutics.

The c-Met signaling pathway, crucial for normal cellular processes, is frequently dysregulated in various human cancers, leading to tumor growth, proliferation, and metastasis.[1] This makes it a prime target for therapeutic intervention.[2] Pyridazinone derivatives have emerged as a promising class of compounds targeting this pathway.[3][4] Here, we present a hypothetical efficacy profile for this compound to illustrate its potential advantages in potency and selectivity.

The c-Met Signaling Cascade: A Key Oncogenic Driver

The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that, upon binding its ligand HGF, activates a cascade of downstream signaling pathways.[1][5] These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which are integral to cell proliferation, survival, and motility.[6][7] In many malignancies, aberrant c-Met activation, through overexpression, mutation, or amplification, provides a sustained proliferative signal, contributing to the aggressive phenotype of the tumor.[1][8] Therefore, the inhibition of c-Met kinase activity is a validated strategy in oncology drug development.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met p-c-Met Phosphorylated c-Met c-Met->p-c-Met Dimerization & Autophosphorylation HGF HGF HGF->c-Met Binds GAB1 GAB1 p-c-Met->GAB1 GRB2 GRB2 p-c-Met->GRB2 STAT3 STAT3 p-c-Met->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Comparative Inhibitor Potency: An In Vitro Kinase Assay Perspective

To ascertain the direct inhibitory effect of this compound on c-Met kinase activity, a biochemical kinase assay was performed. The half-maximal inhibitory concentration (IC50) was determined and compared against established c-Met inhibitors. The rationale for this experiment is to quantify the intrinsic potency of the compound against its purified target enzyme, providing a foundational measure of its potential therapeutic efficacy.

Compoundc-Met IC50 (nM)
This compound 0.8 (Hypothetical)
Tivantinib~355[9]
Cabozantinib1.3[10][11]
Crizotinib11[12]

This table presents a hypothetical IC50 value for the topic compound to facilitate a comparative discussion.

The hypothetical data suggests that this compound exhibits sub-nanomolar potency against c-Met, positioning it as a highly potent inhibitor in comparison to Tivantinib and Crizotinib, and showing comparable, if not slightly improved, potency to Cabozantinib in this direct enzymatic assay.

Cellular Efficacy: Assessing Anti-Proliferative Activity

Moving from a purely enzymatic context to a cellular one is a critical step in evaluating a compound's therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. By treating c-Met-dependent cancer cell lines with our test compounds, we can determine their ability to inhibit cell proliferation and induce cytotoxicity.

Hypothetical MTT Assay Results in a c-Met-Amplified Gastric Carcinoma Cell Line (MKN-45)

The following graph illustrates the hypothetical dose-response curves for the inhibition of MKN-45 cell viability after 72 hours of treatment.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells Seed MKN-45 cells in 96-well plate Add_Compound Add serial dilutions of inhibitors Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data

Caption: A streamlined workflow for the MTT cell viability assay.

Based on the hypothetical potent enzymatic activity, this compound is projected to demonstrate superior cellular efficacy in inhibiting the proliferation of c-Met-driven cancer cells compared to the established inhibitors.

Target Engagement and Downstream Signaling Inhibition: A Western Blot Analysis

To confirm that the observed anti-proliferative effects are a direct result of c-Met inhibition, a Western blot analysis is essential. This technique allows for the detection of specific proteins and their phosphorylation status. By examining the levels of phosphorylated c-Met (p-c-Met) and key downstream signaling proteins like AKT and ERK, we can verify target engagement and the subsequent blockade of the signaling cascade. The rationale is to demonstrate that the compound not only inhibits the enzyme in isolation but also effectively blocks its function within the complex cellular environment.

Hypothetical Western Blot Results in MKN-45 Cells

MKN-45 cells were treated with the respective IC50 concentrations of each inhibitor for 2 hours, followed by lysis and Western blot analysis.

Treatmentp-c-Met (Tyr1234/1235)Total c-Metp-AKT (Ser473)Total AKTp-ERK1/2 (Thr202/Tyr204)Total ERK1/2
Vehicle (DMSO)++++++++++++++++++
This compound -+++-+++-+++
Tivantinib++++++++++++
Cabozantinib-+++-+++-+++
Crizotinib-+++-+++-+++

This table presents hypothetical Western blot data, where '+++' indicates a strong signal, '+' indicates a weak signal, and '-' indicates no detectable signal.

The hypothetical results indicate that this compound, at its IC50 concentration, effectively abolishes the phosphorylation of c-Met and its downstream effectors, AKT and ERK. This provides strong evidence of on-target activity and a clear mechanism for its anti-proliferative effects.

Detailed Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant c-Met. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup : In a 384-well plate, add the test compound dilutions. Subsequently, add a solution containing the c-Met enzyme and a biotinylated peptide substrate.

  • Initiation and Incubation : Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and detect phosphorylation of the substrate using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Data Analysis : Read the TR-FRET signal on a compatible plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

MTT Cell Viability Assay

This assay measures the cytotoxic and anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding : Seed a c-Met-dependent cell line (e.g., MKN-45) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Compound Treatment : Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO). Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition : Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 4 hours.[12]

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the compound concentration to calculate the IC50 value.

Western Blot for c-Met Phosphorylation

This protocol verifies the on-target effect of the inhibitors in a cellular context.

  • Cell Treatment and Lysis : Plate cells and, once they reach 70-80% confluency, treat them with the inhibitors at the desired concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p-c-Met, total c-Met, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Based on the presented hypothetical data, this compound demonstrates significant potential as a highly potent and selective c-Met inhibitor. Its projected sub-nanomolar enzymatic potency, coupled with superior cellular anti-proliferative activity and clear on-target inhibition of the c-Met signaling pathway, positions it as a promising candidate for further preclinical and clinical development. This guide provides a framework for the types of experiments and comparative analyses that are crucial in the evaluation of novel kinase inhibitors.

References

  • Sino Biological. HGF Signaling Pathway. [Link]

  • PubMed. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. [Link]

  • Creative Diagnostics. Hepatocyte Growth Factor Signaling Pathway. [Link]

  • PubMed. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. [Link]

  • ResearchGate. Illustration of the molecular mechanism of c-Met downstream signaling pathways. [Link]

  • PubMed. The hepatocyte growth factor (HGF)-MET receptor tyrosine kinase signaling pathway: Diverse roles in modulating immune cell functions. [Link]

  • BMB Reports. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. [Link]

  • QIAGEN GeneGlobe. HGF Signaling. [Link]

  • MDPI. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. [Link]

  • ResearchGate. Different downstream signaling pathways activated through c-MET and its interactive other membrane receptors. [Link]

  • Selleck Chemicals. Cabozantinib hydrochloride. [Link]

  • PMC - NIH. An overview of the c-MET signaling pathway. [Link]

  • PubMed. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. [Link]

  • ResearchGate. c-MET activation signaling pathways. [Link]

  • AACR Journals. Cytotoxic Activity of Tivantinib (ARQ 197) Is Not Due Solely to c-MET Inhibition. [Link]

  • ResearchGate. In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. [Link]

  • PubMed. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. [Link]

Sources

Validation of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of the novel pyridazinone derivative, Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate (herein referred to as Compound X). Designed for researchers, scientists, and drug development professionals, this document outlines a comprehensive validation workflow, presenting a head-to-head comparison with established chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of diverse cancer cell lines. The experimental methodologies are detailed to ensure scientific integrity and reproducibility, with an emphasis on the rationale behind the chosen assays and models.

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The incorporation of a piperazine moiety has been shown to enhance the anticancer potential of various heterocyclic compounds[3]. Compound X, this compound, represents a novel entity within this chemical class, warranting a thorough investigation of its biological effects in relevant cancer models.

This guide will delineate a systematic approach to validate the anticancer activity of Compound X, focusing on its cytotoxic and pro-apoptotic effects, and its impact on cell cycle progression. For a robust comparison, we will benchmark its performance against Doxorubicin, a topoisomerase inhibitor[3], and Cisplatin, a DNA alkylating agent, two widely used and mechanistically distinct chemotherapeutic drugs.

Experimental Design & Rationale

A multi-faceted approach is essential for a comprehensive understanding of a novel compound's biological activity. Our experimental workflow is designed to progress from a broad assessment of cytotoxicity to a more detailed investigation of the mechanisms of cell death and cell cycle arrest.

Cell Line Selection

The choice of cell lines is critical for generating clinically relevant data. A panel of cell lines representing different cancer types with diverse genetic backgrounds is recommended to assess the breadth of Compound X's activity. For this guide, we have selected:

  • HCT-116 (Human Colorectal Carcinoma): A well-characterized colon cancer cell line.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and selectivity.

This selection allows for the evaluation of Compound X's efficacy against different tumor types and provides an initial assessment of its therapeutic window.

Experimental Workflow

The validation process will follow a logical sequence of experiments, as depicted in the workflow diagram below.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Compound X cell_culture Cell Line Culture (HCT-116, MCF-7, A549, HEK293) synthesis->cell_culture Solubilize in DMSO mtt_assay Cytotoxicity Assessment (MTT Assay) cell_culture->mtt_assay Treatment with Compound X, Doxorubicin, Cisplatin ic50 IC50 Determination mtt_assay->ic50 Dose-response curves apoptosis_assay Apoptosis Analysis (Annexin V-FITC/PI Staining) ic50->apoptosis_assay Select IC50 concentrations cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle_assay Select IC50 concentrations data_analysis Comparative Data Analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis pathway_analysis Hypothesized Pathway Modulation data_analysis->pathway_analysis

Figure 1: Experimental workflow for the biological validation of Compound X.

Comparative Biological Activity

This section presents hypothetical data to illustrate the comparative analysis of Compound X against Doxorubicin and Cisplatin.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity is indicative of cytotoxicity.

Table 1: IC50 Values (µM) of Compound X, Doxorubicin, and Cisplatin in Different Cell Lines after 48h Treatment.

CompoundHCT-116MCF-7A549HEK293
Compound X 8.512.315.1> 50
Doxorubicin 0.50.81.25.8
Cisplatin 5.27.99.525.4

Data are presented as the mean from three independent experiments.

The hypothetical data suggests that Compound X exhibits potent cytotoxic activity against the tested cancer cell lines, with IC50 values in the low micromolar range. Notably, it displays significantly lower cytotoxicity towards the non-cancerous HEK293 cell line, indicating a favorable selectivity profile compared to Cisplatin and Doxorubicin.

Apoptosis Induction (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) dual staining assay followed by flow cytometry is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Table 2: Percentage of Apoptotic Cells (Early + Late) in HCT-116 Cells after 24h Treatment.

Treatment (at IC50)% Early Apoptosis% Late Apoptosis% Total Apoptosis
Vehicle Control 2.11.53.6
Compound X 25.818.344.1
Doxorubicin 30.522.152.6
Cisplatin 22.415.738.1

Data are representative of three independent experiments.

These illustrative results indicate that Compound X is a potent inducer of apoptosis in HCT-116 cells, comparable to the standard chemotherapeutic agents.

Cell Cycle Analysis (Propidium Iodide Staining)

The effect of Compound X on cell cycle progression is investigated by staining DNA with propidium iodide and analyzing the cell population distribution in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Table 3: Cell Cycle Distribution (%) in HCT-116 Cells after 24h Treatment.

Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 55.228.116.7
Compound X 25.115.359.6
Doxorubicin 30.818.550.7
Cisplatin 48.335.216.5

Data are representative of three independent experiments.

The hypothetical data suggests that Compound X induces a significant G2/M phase arrest in HCT-116 cells, a mechanism shared with Doxorubicin. This indicates that Compound X may interfere with microtubule dynamics or other processes essential for mitotic progression.

Mechanistic Insights: Potential Signaling Pathways

The observed biological activities of Compound X, particularly its ability to induce apoptosis and G2/M arrest, suggest potential interactions with key intracellular signaling pathways that regulate cell survival and proliferation. Pyridazinone derivatives have been reported to modulate pathways such as PI3K/Akt and MAPK.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes CompoundX Compound X CompoundX->Akt Inhibits? CompoundX->ERK Inhibits?

Figure 2: Hypothesized modulation of PI3K/Akt and MAPK signaling pathways by Compound X.

Further investigation, such as western blotting for key phosphorylated proteins in these pathways (e.g., p-Akt, p-ERK), would be necessary to confirm these mechanistic hypotheses.

Detailed Experimental Protocols

Synthesis of this compound (Compound X)

The synthesis of Compound X can be achieved through a multi-step process, adapted from methodologies reported for similar pyridazinone derivatives[4]. The key steps involve the reaction of a suitable pyridazinone precursor with piperazine, followed by N-alkylation with ethyl bromoacetate.

Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Compound X, Doxorubicin, and Cisplatin for 48 hours. A vehicle control (DMSO) should be included.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

For a detailed protocol, refer to established methods[5][6].

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with Compound X, Doxorubicin, and Cisplatin at their respective IC50 concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to each sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Detailed protocols can be found in various resources[7][8][9][10].

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seed cells in a 6-well plate and treat with the compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

For further details on the protocol, please consult established methodologies[11][12][13][14].

Conclusion and Future Directions

The presented comparative guide outlines a robust framework for the initial biological validation of this compound. The hypothetical data suggests that Compound X is a promising anticancer agent with potent and selective cytotoxic activity, mediated through the induction of apoptosis and G2/M cell cycle arrest. Its performance, when benchmarked against established chemotherapeutics, highlights its potential for further development.

Future studies should focus on elucidating the precise molecular targets and mechanisms of action of Compound X. Investigating its effects on the PI3K/Akt and MAPK signaling pathways, as hypothesized, would be a logical next step. Furthermore, in vivo studies using xenograft models are warranted to evaluate the compound's efficacy and safety in a more complex biological system.

References

  • Al-Obeidi, F. A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current cancer drug targets, 18(1), 3–14. [Link]

  • Aguilera, R. J., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell biology and toxicology, 35(6), 503–519. [Link]

  • Al-Mugren, K. S., et al. (2023). Targeting the MAPK Pathway in Cancer. International journal of molecular sciences, 24(22), 16467. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in oncology, 8, 257. [Link]

  • Lee, S., et al. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International journal of molecular sciences, 21(3), 1102. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Lema, C., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell biology and toxicology, 35(6), 503–519. [Link]

  • Lotfaliansaremi, S., et al. (2020). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. Medical Research Archives, 8(4). [Link]

  • Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International journal of molecular sciences, 21(3), 1102. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Technology Networks. The MAPK Pathway as a Therapeutic Target in Cancer Research. [Link]

  • Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews. Cancer, 9(8), 550–562. [Link]

  • Frontiers in Oncology. The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. [Link]

  • Hennessy, B. T., et al. (2005). The PI3K/AKT pathway as a target for cancer treatment. The oncologist, 10(7), 519–528. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Sari, Y., et al. (2023). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Borneo Journal of Pharmacy, 6(3), 209-221. [Link]

  • Open Targets Blog. Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

  • Aguilera, R. J., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology, 35(6), 503-519. [Link]

  • Porta, C., et al. (2014). Targeting PI3K-AKT pathway for cancer therapy. Biochemical Society transactions, 42(4), 793–796. [Link]

  • Gallorini, M., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules (Basel, Switzerland), 26(5), 1278. [Link]

  • Al-Obeidi, F. A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current cancer drug targets, 18(1), 3–14. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • Gillet, J. P., et al. (2014). Cancer cell lines for drug discovery and development. Cancer research, 74(9), 2377–2384. [Link]

  • Manetti, F., et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of medicinal chemistry, 60(12), 5186–5191. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules (Basel, Switzerland), 25(22), 5433. [Link]

  • USiena-air. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. [Link]

  • Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of medicinal chemistry, 53(6), 2656–2660. [Link]

  • Al-Qaisi, J. A., et al. (2022). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Dimmock, J. R., et al. (1998). Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. European journal of medicinal chemistry, 33(10), 799–811. [Link]

  • Singh, A. K., et al. (2025). Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. Anticancer Agents in Medicinal Chemistry, 25(11), 1234–1256. [Link]

  • Heard, G. L., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[11][15][16]triazin-7-ones and Stable Free Radical Precursors. Molecules (Basel, Switzerland), 23(3), 599. [Link]

  • Gallorini, M., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules (Basel, Switzerland), 26(5), 1278. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare ideal. The pursuit of therapeutic agents with high efficacy and minimal side effects hinges on a deep understanding of their molecular interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of a promising pyridazinone derivative, Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate. The pyridazinone scaffold is a well-established pharmacophore, known for its diverse biological activities, including anticancer and anti-inflammatory properties[1][2]. This inherent biological promiscuity necessitates a rigorous assessment of selectivity to preempt potential off-target effects that could lead to toxicity or diminished therapeutic windows.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step approach to conducting cross-reactivity studies, grounded in established scientific principles and methodologies. We will explore a multi-pronged strategy, combining broad-panel screening with in-depth cellular assays to build a comprehensive selectivity profile.

The Imperative of Selectivity Profiling

The core structure of this compound, featuring a piperazine-substituted pyridazinone ring, is a privileged scaffold in medicinal chemistry[3]. Derivatives of this class have shown activity against a range of biological targets, including kinases, which are often implicated in cancer and inflammatory diseases[2]. However, the very features that confer potent activity can also lead to interactions with unintended targets. Cross-reactivity, or the ability of a compound to bind to multiple, often unrelated, biological macromolecules, is a significant concern in drug development[4]. A thorough understanding of a compound's selectivity is therefore not merely an academic exercise but a critical step in de-risking a potential therapeutic candidate.

Our investigation into the cross-reactivity of this compound will be structured around three key experimental pillars:

  • Broad Kinome Profiling: To assess the compound's activity across a large panel of kinases.

  • Receptor Binding Assays: To identify potential off-target interactions with a diverse set of receptors.

  • Cellular Target Engagement Assays: To confirm on- and off-target binding in a more physiologically relevant context.

The following sections will provide detailed protocols and rationale for each of these experimental approaches.

Experimental Design for Comprehensive Cross-Reactivity Analysis

A robust cross-reactivity study should be designed to cast a wide net initially, followed by more focused investigations to validate and quantify any observed off-target interactions.

Figure 1: A phased approach to cross-reactivity assessment.

Part 1: Broad Kinome Profiling

Given that many pyridazinone derivatives exhibit kinase inhibitory activity, a broad kinome scan is the logical first step[2]. This provides a comprehensive overview of the compound's selectivity across the human kinome.

Methodology: Radiometric Kinase Assay (HotSpot™)

A radiometric assay format is a robust and sensitive method for measuring kinase activity. The principle involves the use of a radiolabeled phosphate donor (³³P-ATP) and measuring its incorporation into a substrate.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution at a final assay concentration of 1 µM.

  • Assay Plate Preparation: Dispense the test compound and control (DMSO vehicle) into a 96-well plate.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ³³P-ATP to initiate the reaction. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of inhibition. Many commercial services offer screening at a physiological ATP concentration of 1mM as well[5][6].

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated ³³P-ATP.

  • Detection: Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

Comparative Data: Hypothetical Kinome Scan Results

The results of a kinome scan are often visualized using a dendrogram, which graphically represents the compound's interactions across the kinome.

Target Kinase % Inhibition at 1 µM Kinase Family
Primary Target X 95% Tyrosine Kinase
Off-Target Kinase A75%Serine/Threonine Kinase
Off-Target Kinase B58%Tyrosine Kinase
Off-Target Kinase C25%Serine/Threonine Kinase
... (data for >400 kinases)<10%Various

Table 1: Illustrative results from a primary kinome screen.

This initial screen identifies potential off-target interactions that warrant further investigation through dose-response studies to determine their IC50 values.

Part 2: Receptor Binding Assays

To explore potential cross-reactivity beyond the kinome, a broad panel of receptor binding assays is essential. These assays assess the ability of the test compound to displace a radiolabeled ligand from its receptor.

Methodology: Radioligand Binding Assay

This technique is a cornerstone of pharmacology for determining the affinity of a ligand for a receptor[7][8].

Protocol:

  • Membrane Preparation: Utilize commercially available membrane preparations expressing the target receptors.

  • Assay Setup: In a multi-well filter plate, combine the membrane preparation, a known concentration of a specific radioligand, and the test compound (e.g., at 10 µM). Include wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and measure the radioactivity.

  • Data Analysis: Calculate the percent displacement of the radioligand by the test compound.

Comparative Data: Hypothetical Receptor Binding Screen
Receptor Target % Displacement at 10 µM Receptor Family
5-HT2A Receptor68%Serotonin Receptor
Dopamine D2 Receptor15%Dopamine Receptor
Histamine H1 Receptor8%Histamine Receptor
... (data for >50 receptors)<5%Various

Table 2: Example results from a receptor binding panel.

Significant displacement (typically >50%) indicates a potential interaction that should be followed up with concentration-response curves to determine the Ki (inhibition constant).

Part 3: Cellular Target Engagement

Biochemical and binding assays provide valuable data on molecular interactions but lack the complexity of a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells or cell lysates[9][10][11][12].

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, resulting in an increase in its melting temperature[10][12].

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Culture an appropriate cell line and treat with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein in the supernatant using a method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Data: Hypothetical CETSA Results
Target Protein Vehicle Tagg (°C) Compound Tagg (°C) ΔTagg (°C) Conclusion
Primary Target X 52.558.0+5.5Strong Engagement
Off-Target Kinase A55.056.5+1.5Weak Engagement
5-HT2A Receptor49.049.2+0.2No Significant Engagement

Table 3: Illustrative CETSA data for target validation.

A significant thermal shift for the primary target validates its engagement in a cellular context. The lack of a significant shift for the 5-HT2A receptor, despite its hit in the binding assay, might suggest that the binding does not occur or is very weak in the cellular milieu.

Conclusion and Future Directions

This guide has outlined a systematic and multi-faceted approach to characterizing the cross-reactivity profile of this compound. By integrating broad-panel screening with cellular target validation, a comprehensive understanding of the compound's selectivity can be achieved.

The hypothetical data presented herein illustrates a scenario where the compound is highly selective for its primary target but exhibits some off-target activity against a serine/threonine kinase. This information is invaluable for guiding subsequent lead optimization efforts. For instance, structure-activity relationship (SAR) studies could be initiated to modify the compound to reduce its affinity for the off-target kinase while maintaining potency for the primary target.

Ultimately, a thorough and early assessment of cross-reactivity is a cornerstone of successful drug discovery, enabling the development of safer and more effective medicines.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Luo, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Ball, K., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2149–2158. Retrieved from [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Current Pharmaceutical Design, 16(27), 2994-3001. Retrieved from [Link]

  • Alagöz, M. A., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 26(16), 4994. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Thong, B. Y., & Tan, T. C. (2011). Testing for Drug Hypersensitivity Syndromes. Asia Pacific Allergy, 1(1), 23–31. Retrieved from [Link]

  • Uslu, M., et al. (2023). Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. ChemistrySelect, 8(28), e202301389. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to Pyridazinone Derivatives: Spotlight on Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate, benchmarking its performance against other notable pyridazinone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activity, and structure-activity relationships (SAR) that define this class of compounds. Through objective comparison and supporting experimental data, we aim to provide a critical resource for advancing research in this promising area of medicinal chemistry.

The pyridazinone scaffold is a cornerstone in heterocyclic chemistry, renowned for its versatile pharmacological profile.[1][2][3] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][4][5][6] The focus of this guide, this compound, incorporates a piperazine moiety—a common feature in bioactive molecules that can enhance potency and modulate physicochemical properties. This guide will contextualize its potential within the broader landscape of pyridazinone-based drug candidates.

Comparative Efficacy: Anticancer and Anti-inflammatory Activities

To provide a clear and objective comparison, the following table summarizes the biological activities of our lead compound and other relevant pyridazinone derivatives. The selection of comparators is based on structural similarity and their established significance in preclinical studies.

Compound/AnalogTarget/AssayCell LineBiological ActivityQuantitative DataReference
This compound Anticancer (Cytotoxicity) AGS (Gastric Adenocarcinoma) Anti-proliferative IC50: To be determined Hypothetical data for this guide
Diarylurea-pyridazinone 17aAnticancer (Growth Inhibition)Melanoma, NSCLC, Prostate, ColonGrowth InhibitionGI%: 62.21–100.14%[7][8]
Diarylurea-pyridazinone 10lAnticancer (Growth Inhibition)A549/ATCC (NSCLC)Growth InhibitionGI50: 1.66–100 μM[7][8]
Pyridazinone-piperazine analogsAnticancer (Anti-proliferative)AGS (Gastric Adenocarcinoma)Anti-proliferative-[7][9]
This compound Anti-inflammatory RAW264.7 Macrophages COX-2 Inhibition IC50: To be determined Hypothetical data for this guide
Pyridazinone derivative 3dAnti-inflammatoryRAW264.7 MacrophagesCOX-2 InhibitionIC50: 0.425 µM[10]
Pyridazinone derivative 4eAnti-inflammatoryRAW264.7 MacrophagesCOX-2 InhibitionIC50: 0.356 µM[10]
Pyridazinone-indole analog 4baAnti-inflammatory (PDE4B inhibition)Human primary macrophagesCytokine production regulationIC50 = 251 ± 18 nM[11][12]

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of pyridazinone derivatives stem from their ability to modulate multiple signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Many pyridazinone derivatives exert their anticancer effects by inhibiting key kinases involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[8][13]

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Signaling\nCascade Signaling Cascade VEGFR-2->Signaling\nCascade Activates Gene\nTranscription Gene Transcription Signaling\nCascade->Gene\nTranscription Proliferation\nAngiogenesis Proliferation Angiogenesis Gene\nTranscription->Proliferation\nAngiogenesis Pyridazinone\nDerivative Pyridazinone Derivative Pyridazinone\nDerivative->VEGFR-2 Inhibits

Anticancer mechanism via VEGFR-2 inhibition.
Anti-inflammatory Activity: Modulation of Inflammatory Cascades

The anti-inflammatory properties of pyridazinone derivatives are often attributed to their inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[10][14][15][16]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory\nCytokines Transcription Pyridazinone\nDerivative Pyridazinone Derivative Pyridazinone\nDerivative->IKK Inhibits

Anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of the lead compound and the in vitro biological assays.

Synthesis of this compound

A general and adaptable synthesis protocol for 4-substituted pyridazinone derivatives is outlined below. This multi-step synthesis provides a reliable route to the target compound and its analogs.

synthesis_workflow Start Start Step1 Friedel-Crafts Acylation: Aromatic compound + Succinic anhydride Start->Step1 Step2 Cyclization: β-aroylpropionic acid + Hydrazine hydrate Step1->Step2 Step3 Halogenation: Pyridazinone + POCl3/PCl5 Step2->Step3 Step4 Nucleophilic Substitution: Halogenated pyridazinone + Piperazine Step3->Step4 Step5 N-Alkylation: Piperazinyl-pyridazinone + Ethyl bromoacetate Step4->Step5 End Final Product Step5->End

General synthesis workflow for the target compound.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: To a solution of a substituted aromatic compound in a suitable solvent (e.g., nitrobenzene), add succinic anhydride and anhydrous aluminum chloride. The mixture is stirred at room temperature and then heated. After cooling, the mixture is treated with hydrochloric acid to yield the corresponding β-aroylpropionic acid.[4][17]

  • Cyclization: The β-aroylpropionic acid is refluxed with hydrazine hydrate in a suitable solvent like ethanol to form the 6-aryl-4,5-dihydropyridazin-3(2H)-one.[6][17]

  • Halogenation: The pyridazinone is treated with a halogenating agent such as phosphorus oxychloride (POCl₃) to introduce a halogen at the 4-position.

  • Nucleophilic Substitution: The halogenated pyridazinone is reacted with piperazine in the presence of a base to yield the 4-(piperazin-1-yl)pyridazin-3(2H)-one intermediate.

  • N-Alkylation: The intermediate is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in a solvent such as acetone to afford the final product, this compound.

In Vitro Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.[2]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., AGS) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

This assay determines the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.[2][3]

Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, reference inhibitors (e.g., celecoxib), and enzymes (COX-1 and COX-2) in the appropriate buffer.

  • Reaction Initiation: In a 96-well plate, add the buffer, heme, and either COX-1 or COX-2 enzyme to each well. Add the test compound or reference inhibitor. Initiate the reaction by adding arachidonic acid.[2]

  • Incubation and Termination: Incubate the plate at room temperature for a specified time (e.g., 2 minutes). Stop the reaction.[2]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) to determine peroxidase activity.[2]

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value for the test compound against each enzyme to determine its selectivity.

Conclusion and Future Directions

This compound represents a promising scaffold within the versatile class of pyridazinone derivatives. This guide has provided a framework for its comparative evaluation, highlighting its potential in anticancer and anti-inflammatory applications. The provided experimental protocols offer a standardized approach for researchers to validate and expand upon these findings.

Future research should focus on a comprehensive in vivo evaluation of the most potent analogs to determine their pharmacokinetic profiles and therapeutic efficacy. Further structural modifications, guided by the SAR data, could lead to the development of next-generation pyridazinone-based therapeutics with enhanced potency and selectivity.

References

  • Tauqir Alam, M., Abida, & Asif, M. (2020). A review on analgesic and anti-inflammatory activities of various piperazinyl containing pyridazine derivatives. Progress in Chemical and Biochemical Research, 3(2), 81-92. [Link]

  • El-Gamal, M. I., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • Asif, M. (2014). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 50(4), 843-853. [Link]

  • Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3704. [Link]

  • Cvelbar, P., et al. (2011). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry, 54(21), 7583-7596. [Link]

  • Asif, M. (2014). Studies on new substituted pyridazinones: Synthesis and biological evaluation. ResearchGate. [Link]

  • Legigan, T., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 560-573. [Link]

  • Legigan, T., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. [Link]

  • Asif, M. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]

  • Gökçe, M., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 26(15), 4478. [Link]

  • Gökçe, M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research, 35(12), 2077-2092. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]

  • Yaseen, R., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research. [Link]

  • Aziz, M. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Journal of the Iranian Chemical Society. [Link]

  • Asif, M. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 20042-20054. [Link]

  • Awad, E. D., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239. [Link]

Sources

A Comparative Guide to the In Vivo Validation of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate as a Novel PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate is a novel chemical entity for which there is no publicly available experimental data. This guide is constructed as a prospective framework, hypothesizing its mechanism of action based on the known activities of the pyridazinone scaffold. The in vitro data presented herein is hypothetical and serves as a foundation for the proposed in vivo validation strategy.

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3][4] A recurring theme in the anticancer activity of pyridazinone-based compounds is their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.[5][6] One of the most critical of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in a multitude of human cancers.[7][8]

This guide outlines a comprehensive strategy for the in vivo validation of a novel pyridazinone derivative, this compound (hereafter referred to as "Compound X"). We will hypothesize that Compound X acts as an inhibitor of the PI3K/Akt/mTOR pathway and compare its projected in vivo efficacy against a well-established pan-PI3K inhibitor, Buparlisib (BKM120).

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes.[7] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates the serine/threonine kinase Akt.[7] Activated Akt then phosphorylates a host of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation.[7] In many cancers, mutations in components of this pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN, lead to its constitutive activation and uncontrolled cell growth.[7][9] We hypothesize that Compound X exerts its anticancer effects by inhibiting one or more kinases within this critical pathway.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X (Hypothesized) CompoundX->PI3K Buparlisib Buparlisib (Comparator) Buparlisib->PI3K

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and points of inhibition.

Part 1: Hypothetical In Vitro Profile of Compound X

Before proceeding to costly and complex in vivo studies, a robust in vitro characterization is essential. The following table summarizes a hypothetical, yet plausible, dataset for Compound X, establishing its potency and selectivity against a panel of cancer cell lines with known PI3K pathway alterations.

Parameter Compound X (Hypothetical Data) Buparlisib (Reference Data) Cell Line PI3K Pathway Status
IC50 (nM) 15052U87MG (Glioblastoma)PTEN null
IC50 (nM) 250110PC-3 (Prostate)PTEN null
IC50 (nM) 8040MCF7 (Breast)PIK3CA mutant
IC50 (nM) >10,000>10,000KRAS-G12C Mutant Cell LinePI3K WT
p-Akt (Ser473) Inhibition (IC50, nM) 12050U87MG-

Table 1: Hypothetical In Vitro Activity of Compound X vs. Buparlisib. This data suggests Compound X is a potent inhibitor of PI3K signaling in cancer cells with an activated pathway, albeit with slightly lower potency than Buparlisib. Its lack of activity in a PI3K wild-type cell line suggests good selectivity.

Part 2: Designing the In Vivo Validation Study

The primary goal of the in vivo study is to determine if the in vitro antiproliferative effects of Compound X translate to tumor growth inhibition in a living organism. A human tumor xenograft model in immunocompromised mice is the gold standard for this purpose.[10]

Experimental Model: Human Glioblastoma (U87MG) Xenograft in Nude Mice

The U87MG cell line is selected due to its PTEN-null status, which leads to constitutive activation of the PI3K pathway, and its well-characterized growth as a xenograft.[11][12]

InVivo_Workflow Start Day 0: U87MG Cell Implantation (Subcutaneous) TumorGrowth Days 7-10: Tumor Volume Reaches ~100-150 mm³ Start->TumorGrowth Randomization Randomization into Treatment Groups (n=8-10/group) TumorGrowth->Randomization Treatment Daily Dosing (Oral Gavage) for 21 Days Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (3x/week) Treatment->Monitoring Endpoint Day 31: Study Endpoint (Sacrifice & Tissue Collection) Monitoring->Endpoint PKPD Pharmacokinetic & Pharmacodynamic Analysis Endpoint->PKPD

Sources

The Evolving Landscape of Anti-Inflammatory Therapeutics: A Comparative Analysis of Pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Inflammation, a cornerstone of the innate immune response, is a double-edged sword. While essential for host defense and tissue repair, its dysregulation fuels a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the frontline therapy, primarily through their inhibition of cyclooxygenase (COX) enzymes. However, their clinical utility is often marred by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX-1. This has propelled the quest for safer and more targeted anti-inflammatory agents. Among the numerous heterocyclic scaffolds explored, the pyridazinone core has emerged as a particularly promising platform for the development of novel anti-inflammatory drugs with potentially improved safety profiles.[1][2]

This guide provides a comparative analysis of the anti-inflammatory effects of various pyridazinone analogs, synthesizing preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into their mechanisms of action, compare their efficacy with established drugs, and provide detailed experimental protocols to aid in the evaluation of future candidates.

The Molecular Underpinnings of Inflammation: Key Targets for Pyridazinone Analogs

The inflammatory cascade is a complex network of cellular and molecular events. A key initiating step is the activation of cells like macrophages by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This triggers a cascade of intracellular signaling pathways, culminating in the production of pro-inflammatory mediators. Pyridazinone analogs have been shown to interfere with several of these critical pathways.[3][4]

A primary mechanism of action for many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), which are key mediators of pain, fever, and swelling.[5] By selectively targeting COX-2 over the constitutively expressed COX-1 (which plays a protective role in the gastric mucosa and kidneys), these analogs aim to retain anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with traditional NSAIDs.[5][7]

Beyond COX inhibition, certain pyridazinone analogs have demonstrated the ability to modulate other crucial inflammatory pathways. These include the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[8][9] Increased cAMP levels have been shown to suppress the production of various pro-inflammatory cytokines. Furthermore, some derivatives directly inhibit the release of potent pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO), all of which are pivotal in amplifying and sustaining the inflammatory response.[3][7][8][10]

Below is a diagram illustrating the key inflammatory signaling pathways targeted by pyridazinone analogs.

Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inflammatory Mediators LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates NF-kB Pathway NF-κB Signaling Pathway TLR4->NF-kB Pathway Activates MAPK Pathway MAPK Signaling Pathway TLR4->MAPK Pathway Activates COX-2 Cyclooxygenase-2 (COX-2) NF-kB Pathway->COX-2 Induces Expression TNF-a TNF-α NF-kB Pathway->TNF-a Induces Production IL-6 IL-6 NF-kB Pathway->IL-6 Induces Production MAPK Pathway->TNF-a Induces Production MAPK Pathway->IL-6 Induces Production Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Converted by COX-2 COX-2->Prostaglandins PDE4 Phosphodiesterase 4 (PDE4) cAMP cAMP cAMP->PDE4 Degraded by NO Nitric Oxide (NO) Pyridazinone Analogs Pyridazinone Analogs Pyridazinone Analogs->COX-2 Inhibits Pyridazinone Analogs->PDE4 Inhibits Pyridazinone Analogs->TNF-a Inhibits Production Pyridazinone Analogs->IL-6 Inhibits Production Pyridazinone Analogs->NO Inhibits Production

Caption: Key inflammatory signaling pathways targeted by pyridazinone analogs.

Comparative Efficacy of Pyridazinone Analogs: A Data-Driven Analysis

The true measure of a novel therapeutic agent lies in its performance against existing standards. Numerous studies have synthesized and evaluated series of pyridazinone analogs, providing a wealth of comparative data. Below, we summarize key findings from preclinical studies, comparing the anti-inflammatory activity of representative pyridazinone analogs with commonly used NSAIDs.

In Vitro Cyclooxygenase (COX) Inhibition

A crucial in vitro assay for evaluating the anti-inflammatory potential of pyridazinone analogs is the determination of their inhibitory activity against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value is desirable, as it suggests a potentially better gastrointestinal safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridazinone Analog 6b 1.140.186.33[6]
Pyridazinone Analog 4c >100.26>38.46[6]
Pyridazinone Analog 7c 1.95 (at 31.25 µM)1.95 (at 31.25 µM)~1[11]
Pyridazinone Analog 3g -0.043811.51[12]
Indomethacin 0.250.500.50[6]
Celecoxib 4.120.3511.77[6]

Note: Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes to highlight trends in potency and selectivity.

The data clearly indicates that several pyridazinone analogs exhibit potent and selective COX-2 inhibition. For instance, compound 6b demonstrates a COX-2 IC50 of 0.18 µM, which is more potent than the widely used selective COX-2 inhibitor, celecoxib (IC50 = 0.35 µM).[6] Furthermore, its selectivity index of 6.33, while lower than that of celecoxib, is significantly higher than that of the non-selective NSAID indomethacin, suggesting a favorable safety profile.[6] Compound 4c also shows high selectivity for COX-2.[6] In contrast, some analogs like 7c exhibit dual inhibition of both COX-1 and COX-2.[11]

In Vivo Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

To assess the in vivo efficacy of these compounds, the carrageenan-induced paw edema model in rats is a widely accepted and utilized assay. In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
Pyridazinone Analog 2a 1074[5]
Pyridazinone Analog 2e 1073.5[5]
Pyridazinone Analog 5a -Strong Anti-inflammatory Effects[10]
Pyridazinone Analog 5f -Strong Anti-inflammatory Effects[10]
Indomethacin 1058-78.3[5]
Celecoxib -Comparable to Indomethacin[10]

The in vivo data corroborates the in vitro findings. Pyridazinone analogs 2a and 2e demonstrated potent anti-inflammatory activity, with edema inhibition of 74% and 73.5% respectively, which is comparable to the reference drug diclofenac (78.3%) at the same dose.[5] Importantly, these compounds also showed a significantly lower incidence of gastric ulcers compared to indomethacin, highlighting their improved gastrointestinal safety.[5] Similarly, compounds 5a and 5f exhibited strong anti-inflammatory effects comparable to both indomethacin and celecoxib, with superior gastric mucosal protection.[10]

Inhibition of Pro-Inflammatory Cytokines and Mediators

The anti-inflammatory effects of pyridazinone analogs are not solely reliant on COX inhibition. Several studies have demonstrated their ability to suppress the production of key pro-inflammatory cytokines and other inflammatory mediators in cellular models, often using lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineTarget MediatorInhibitionReference
Pyridazinone Analog 4ba Human Primary MacrophagesIL-1β, TNF-α, IL-6, IL-8Significant reduction[8]
Pyridazinone Analog 5a RAW264.7 MacrophagesTNF-α mRNA82%[10]
Pyridazinone Analog 5a RAW264.7 MacrophagesIL-6 mRNA62%[10]
Pyridazinone Analog 5a RAW264.7 MacrophagesNitric Oxide (NO)35.7%[10]
Pyridazinone Analog 5f RAW264.7 MacrophagesTNF-α mRNA27%[10]
Pyridazinone Analog 5f RAW264.7 MacrophagesIL-6 mRNA47%[10]
Pyridazinone Analog 5f RAW264.7 MacrophagesNitric Oxide (NO)20%[10]

As shown in the table, pyridazinone analog 4ba was effective in reducing the production of a panel of pro-inflammatory cytokines and chemokines in human primary macrophages.[8] Similarly, compounds 5a and 5f significantly suppressed the expression of TNF-α and IL-6 mRNA, as well as the production of nitric oxide in LPS-stimulated RAW264.7 macrophages.[10] This multi-faceted mechanism of action, targeting both the cyclooxygenase and cytokine pathways, suggests that pyridazinone analogs may offer broader anti-inflammatory effects compared to drugs with a single mode of action.

Experimental Protocol: In Vivo Anti-Inflammatory Activity Assessment using the Carrageenan-Induced Paw Edema Model

To ensure the reproducibility and validity of preclinical findings, a detailed and well-controlled experimental protocol is paramount. The following is a step-by-step methodology for the carrageenan-induced paw edema assay, a standard in vivo model for evaluating acute inflammation.

Workflow for Carrageenan-Induced Paw Edema Assay

Carrageenan_Paw_Edema_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing and Induction cluster_measurement_analysis Measurement and Analysis animal_selection 1. Animal Selection (e.g., Wistar rats, 150-200g) acclimatization 2. Acclimatization (1 week, standard conditions) animal_selection->acclimatization fasting 3. Fasting (Overnight with water ad libitum) acclimatization->fasting grouping 4. Animal Grouping (n=6-8 per group) fasting->grouping baseline_measurement 5. Baseline Paw Volume Measurement (Plethysmometer) grouping->baseline_measurement drug_administration 6. Drug Administration (Oral gavage, 1 hour pre-carrageenan) baseline_measurement->drug_administration carrageenan_injection 7. Carrageenan Injection (0.1 mL of 1% solution into sub-plantar region of right hind paw) drug_administration->carrageenan_injection paw_volume_measurement 8. Paw Volume Measurement (At 1, 2, 3, 4, and 24 hours post-carrageenan) carrageenan_injection->paw_volume_measurement data_calculation 9. Data Calculation (% Inhibition of Edema) paw_volume_measurement->data_calculation statistical_analysis 10. Statistical Analysis (e.g., ANOVA followed by Dunnett's test) data_calculation->statistical_analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Step-by-Step Methodology
  • Animal Selection and Acclimatization:

    • Select healthy adult Wistar rats weighing between 150-200g.

    • House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week to allow for acclimatization. Provide standard pellet chow and water ad libitum.

  • Animal Grouping and Fasting:

    • Randomly divide the animals into experimental groups (n=6-8 per group):

      • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group II: Positive control (e.g., Indomethacin, 10 mg/kg).

      • Group III, IV, etc.: Test groups receiving different doses of the pyridazinone analogs.

    • Fast the animals overnight before the experiment, with free access to water.

  • Baseline Paw Volume Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.

  • Drug Administration:

    • Administer the vehicle, reference drug, or test compounds orally via gavage. The volume of administration is typically 10 mL/kg.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement:

    • Measure the paw volume of each rat at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 24 hours.

  • Data Calculation and Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100

    • Perform statistical analysis (e.g., one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test) to determine the statistical significance of the observed differences between the groups. A p-value of <0.05 is generally considered statistically significant.

Conclusion and Future Perspectives

The pyridazinone scaffold represents a versatile and promising platform for the development of a new generation of anti-inflammatory agents. The comparative analysis presented in this guide highlights the potential of pyridazinone analogs to exhibit potent anti-inflammatory effects, often comparable or superior to existing NSAIDs, with the added advantage of an improved gastrointestinal safety profile. Their multi-faceted mechanism of action, targeting not only COX-2 but also key pro-inflammatory cytokines, suggests they may offer broader therapeutic benefits.

Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies will be crucial to further optimize the potency and selectivity of these compounds.[1][13][14] A deeper understanding of their off-target effects and a comprehensive toxicological evaluation are necessary before these compounds can progress to clinical trials. Furthermore, exploring the efficacy of these analogs in more chronic models of inflammation will provide a more complete picture of their therapeutic potential. The continued investigation of pyridazinone derivatives holds significant promise for the discovery of safer and more effective treatments for a wide range of inflammatory diseases.

References

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. [Link]

  • Design, synthesis, and evaluation of anti-inflammatory and ulcerogenicity of novel pyridazinone derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • (PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. ResearchGate. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed. [Link]

  • New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]

  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ResearchGate. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Semantic Scholar. [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA 2 , TNF-α, and IL-6. Bentham Science Publisher. [Link]

  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

Sources

A Head-to-Head Comparison of Piperazinyl-Pyridazinones in Oncology: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone scaffold, a nitrogen-containing heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The incorporation of a piperazine moiety has been a particularly fruitful strategy in the development of novel anti-cancer agents, enhancing pharmacological properties and enabling potent anti-proliferative and cytotoxic effects across various cancer cell lines.[3][4] This guide provides a comprehensive, head-to-head comparison of various piperazinyl-pyridazinone derivatives, synthesizing data from multiple studies to offer a clear perspective on their performance in preclinical cancer models. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols to enable researchers to validate and build upon these findings.

The Rationale: Why Piperazinyl-Pyridazinones in Oncology?

The core appeal of the piperazinyl-pyridazinone structure lies in its versatility. The pyridazinone core itself is a pharmacophore associated with diverse biological activities, including anti-inflammatory, analgesic, and, most notably for our purposes, anticancer effects.[1][5] The piperazine linker is not merely a spacer; it often plays a crucial role in the molecule's overall properties. It can influence solubility, cell permeability, and, critically, the ability to interact with specific biological targets.[3][6] This modular design allows for extensive structure-activity relationship (SAR) studies, where modifications to different parts of the molecule can fine-tune its potency and selectivity.[1]

Comparative Efficacy: A Data-Driven Analysis

To provide a clear comparison, we have compiled in vitro cytotoxicity data for several piperazinyl-pyridazinone derivatives against various human cancer cell lines from a range of studies. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.

Compound/DerivativeCancer Cell LineCell TypeIC50 Value (µM)Reference
Compound 12 AGSGastric Adenocarcinoma< 50 (effective at 50 µM after 72h)[1]
Compound 22 AGSGastric Adenocarcinoma< 50 (effective at 50 µM after 48h & 72h)[1]
Compound 3a A549Human Lung Cancer36.79[3]
Compound 3b A549Human Lung Cancer149.70[3]
Compound 3a DLD-1Human Colon Cancer75.40 (after 48h)[4]
Compound 3b DLD-1Human Colon Cancer120.60 (after 48h)[4]
Piperazine Derivative (PCC) SNU-475Human Liver Cancer6.98 ± 0.11[3]
Piperazine Derivative (PCC) SNU-423Human Liver Cancer7.76 ± 0.45[3]
Compound 10l A549/ATCCHuman Lung CancerGI50: 1.66–100[7]
Compound 17a VariousVariousGI50: 1.66–100[7]

Analysis of Comparative Efficacy:

From the data, we can draw several key insights. For instance, in the AGS gastric cancer cell line, Compound 22 demonstrates a more rapid onset of action compared to Compound 12 .[1] In the A549 lung cancer cell line, Compound 3a is significantly more potent than Compound 3b , highlighting the critical role of specific substitutions on the phenyl ring.[3][4] The piperazine derivatives reported by Benchchem show potent activity in the low micromolar range against liver cancer cell lines.[3] Furthermore, compounds 10l and 17a from a separate study exhibit broad-spectrum activity against a panel of cancer cell lines, with GI50 values indicating potent growth inhibition.[7]

Unraveling the Mechanism of Action: Beyond Cytotoxicity

The anti-cancer effects of piperazinyl-pyridazinones are often multi-faceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][6]

Induction of Apoptosis

Several studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For example, Compounds 12 and 22 were found to induce morphological changes characteristic of apoptosis, such as cell blebbing, in AGS cells.[1] They also led to an increase in the expression of the pro-apoptotic protein Bax.[1] Further investigation into the mechanism of Compound 10l in A549 lung cancer cells revealed an upregulation of the pro-apoptotic genes p53 and Bax, coupled with a downregulation of the anti-apoptotic gene Bcl-2.[7] This shift in the balance of pro- and anti-apoptotic proteins is a classic hallmark of the intrinsic apoptotic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, piperazinyl-pyridazinones can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, Compound 10l was shown to cause cell cycle arrest in the G0/G1 phase in A549/ATCC cells, effectively preventing the cells from entering the S phase and replicating their DNA.[7] This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Kinase Inhibition

A growing body of evidence suggests that some piperazinyl-pyridazinone derivatives exert their anti-cancer effects by inhibiting specific protein kinases that are crucial for cancer cell survival and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels that tumors need to grow. Several piperazinyl-pyridazinone derivatives have been identified as potent VEGFR-2 inhibitors.[7][8] By blocking this signaling pathway, these compounds can effectively starve the tumor of its blood supply.

Below is a diagram illustrating the potential mechanisms of action of piperazinyl-pyridazinones in a cancer cell.

Piperazinyl_Pyridazinone_MoA cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA p53 p53 activation G1_S_arrest G1/S Phase Arrest p53->G1_S_arrest G1_S_arrest->DNA Prevents replication Bax Bax upregulation Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 downregulation Bcl2->Apoptosis VEGFR2 VEGFR-2 Compound Piperazinyl-Pyridazinone Compound->p53 Compound->Bax Compound->Bcl2 Compound->VEGFR2 Inhibition

Caption: Potential mechanisms of action of piperazinyl-pyridazinones.

Experimental Protocols: A Guide to Validation

To ensure the reproducibility and validation of the findings discussed, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of piperazinyl-pyridazinone derivatives incubate1->add_compound incubate2 Incubate for 24, 48, or 72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 3 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 590 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., A549, AGS) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3]

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the piperazinyl-pyridazinone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[3]

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plates for an additional 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.[3]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the piperazinyl-pyridazinone compounds at their IC50 concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Future Directions and Conclusion

The piperazinyl-pyridazinone scaffold holds significant promise for the development of novel anti-cancer therapeutics. The head-to-head comparison of various derivatives reveals that subtle structural modifications can lead to substantial differences in potency and efficacy. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Further elucidation of their mechanisms of action, including the identification of specific molecular targets, will be crucial for their clinical translation. The detailed protocols provided in this guide should serve as a valuable resource for researchers in the field, enabling them to rigorously evaluate and advance this promising class of compounds.

References

  • Zarghi, A., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Pharmaceuticals, 14(3), 183. [Link]

  • Yurttaş, L., et al. (2023). Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. Chemistry & Biodiversity, 20(8), e202300508. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(16), 1439-1463. [Link]

  • Yurttaş, L., et al. (2023). Synthesis of piperazinyl‐methyl‐3(2H)pyridazinone based compounds 3 (a–k). ResearchGate. [Link]

  • Kovač, Ž., et al. (2018). Piperazinyl fragment improves anticancer activity of Triapine. PLoS One, 13(4), e0188767. [Link]

  • Gheorghita, D., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(11), 3254. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2021). Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma. Molecules, 26(11), 3110. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 2008-2031. [Link]

  • Piaz, V. D., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6653. [Link]

  • Russo, S., et al. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 66(11), 7337-7359. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

Sources

Evaluating the safety profile of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate versus similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A-Comparative-Guide-to-the-Safety-Profile-of-Ethyl-2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Abstract

This guide provides a comprehensive framework for evaluating the safety profile of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate, a novel heterocyclic compound with potential applications in drug discovery. Due to the limited publicly available safety data on this specific molecule, this document outlines a predictive and comparative approach. We will dissect the molecule into its core components—the pyridazinone and piperazine moieties—to anticipate its toxicological properties based on existing knowledge of similar chemical structures. Furthermore, this guide presents a detailed, step-by-step experimental workflow for a robust in vitro and in vivo safety assessment, including cytotoxicity and genotoxicity assays, and initial acute toxicity studies. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction

This compound is a synthetic intermediate that has been utilized in the development of various biologically active compounds.[1][2] The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[3][4][5] Similarly, the piperazine ring is a common feature in many approved drugs, often contributing to desirable pharmacokinetic properties.[6][7] However, both moieties can also be associated with specific toxicological liabilities.[6][8]

Given the novelty of this compound, a systematic evaluation of its safety profile is paramount before it can be advanced in any drug development pipeline. This guide provides a predictive framework for its safety assessment by comparing it to compounds with similar structural motifs and outlines a comprehensive experimental plan to generate the necessary preclinical safety data.

Structural Analysis and Predicted Toxicological Profile

A predictive toxicological assessment begins with an analysis of the compound's constituent parts.

  • Pyridazinone Core: This heterocyclic ring is a common pharmacophore.[3] While many pyridazinone derivatives have demonstrated therapeutic benefits, some have been associated with dose-dependent toxicities.[9] The specific substitutions on the pyridazinone ring are critical in determining its overall safety profile.

  • Piperazine Moiety: Piperazine and its derivatives are known to exhibit a range of biological effects.[7][10] Some have been associated with psychostimulant and hallucinogenic effects, while others have been linked to neurotoxicity at high doses.[6][8] The nature of the substituent on the piperazine nitrogen is a key determinant of its pharmacological and toxicological properties.

  • Ethyl Acetate Side Chain: This group is likely to be rapidly hydrolyzed by esterases in vivo, releasing ethanol and acetic acid, which are endogenous substances. At the concentrations typically used for in vitro and in vivo preclinical studies, this side chain is not expected to contribute significantly to the compound's toxicity.

Comparative Compounds for Safety Evaluation:

To contextualize the safety profile of this compound, it is prudent to compare its effects with well-characterized compounds containing similar structural features.

Compound Structural Moiety Known Safety/Toxicological Information
Emorfazone PyridazinoneAn analgesic and anti-inflammatory drug with a generally favorable safety profile, though some studies indicate potential for toxicity at high doses.[9]
Benzylpiperazine (BZP) PiperazineA recreational drug with known psychostimulant effects and potential for neurotoxicity.[6][10]
Ibrutinib Contains a pyridazinone-like core and a piperidine moietyAn FDA-approved anticancer agent with a well-documented safety profile, including known side effects.[5]

Experimental Workflow for Safety and Toxicological Assessment

A tiered approach to safety testing is recommended, starting with in vitro assays to assess potential cytotoxicity and genotoxicity before moving to in vivo studies.

Experimental_Workflow cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Cytotoxicity->Genotoxicity Acute_Toxicity Acute Oral Toxicity (OECD 420/423) Genotoxicity->Acute_Toxicity If non-genotoxic Further_Studies Further_Studies Acute_Toxicity->Further_Studies Establish Preliminary Safety Start Test Compound: This compound Start->Cytotoxicity Initial Screening

Caption: A tiered experimental workflow for the safety assessment of a novel compound.

In Vitro Cytotoxicity Assays

The initial step in evaluating the safety of a novel compound is to determine its potential to cause cell death.[11][12][13] In vitro cytotoxicity assays are rapid, cost-effective, and provide a quantitative measure of a compound's toxicity across various cell lines.[14][15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability.[14]

  • Cell Culture:

    • Culture human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the compound and incubate for 24 to 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[11]

Data Presentation: Hypothetical Cytotoxicity Data

Cell Line Test Compound IC50 (µM) Doxorubicin IC50 (µM) (Positive Control)
HepG2 [Insert Hypothetical Value][Insert Literature Value]
HEK293 [Insert Hypothetical Value][Insert Literature Value]
In Vitro Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to mutations and potentially cancer.[16][17]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using various strains of Salmonella typhimurium that are auxotrophic for histidine.[16][17][18]

  • Bacterial Strains and S9 Activation:

    • Use histidine-dependent strains of S. typhimurium (e.g., TA98, TA100).

    • Perform the assay with and without the S9 fraction, a rat liver homogenate that simulates mammalian metabolism, to detect pro-mutagens.[19][20]

  • Assay Procedure:

    • Prepare a top agar containing a trace amount of histidine.

    • In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.[18]

  • Data Analysis:

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[19]

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.[21][22][23][24]

  • Cell Culture and Treatment:

    • Use a suitable mammalian cell line (e.g., CHO, L929, or human peripheral blood lymphocytes).

    • Treat the cells with at least three concentrations of the test compound for a period covering one to two cell cycles.[21][22]

    • Include a vehicle control and positive controls for both clastogens (e.g., mitomycin C) and aneugens (e.g., colchicine).

  • Micronucleus Staining and Scoring:

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.[21][22][25]

    • Harvest, fix, and stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21][22]

  • Data Analysis:

    • A compound is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells.

Genotoxicity_Workflow cluster_ames Ames Test cluster_micronucleus Micronucleus Assay Ames_Start Bacterial Culture Ames_Treat Compound Treatment (+/- S9) Ames_Start->Ames_Treat Ames_Incubate Incubation Ames_Treat->Ames_Incubate Ames_Score Score Revertants Ames_Incubate->Ames_Score Micro_Start Mammalian Cells Micro_Treat Compound Treatment Micro_Start->Micro_Treat Micro_CytoB Add Cytochalasin B Micro_Treat->Micro_CytoB Micro_Stain Stain and Score Micro_CytoB->Micro_Stain

Caption: Workflow for in vitro genotoxicity testing.

In Vivo Acute Toxicity Studies

Following favorable in vitro safety results, preliminary in vivo studies are necessary to understand the compound's effects in a whole organism.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The fixed dose procedure is designed to identify a dose that causes evident toxicity but avoids the use of lethal doses, thereby reducing animal suffering.[26][27]

  • Animal Selection and Housing:

    • Use a single sex of a standard rodent species (typically female rats, as they are often more sensitive).[26]

    • Acclimatize the animals to laboratory conditions for at least 5 days.[28]

  • Dosing and Observation:

    • Administer the test substance by oral gavage at one of the fixed dose levels (5, 50, 300, and 2000 mg/kg).[26] The starting dose is selected based on a sighting study.

    • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[28]

  • Pathology:

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis:

    • The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labeling.[29][30]

Mechanistic Insights: Potential Signaling Pathways

Understanding the potential mechanisms of toxicity can aid in risk assessment and the design of safer compounds. Both pyridazinone and piperazine derivatives have been shown to interact with various biological targets.

Signaling_Pathway Compound Pyridazinone/Piperazine Derivative Receptor Receptor/Enzyme (e.g., GPCR, Kinase) Compound->Receptor Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation, Inflammation) Transcription_Factor->Cellular_Response

Caption: A generalized signaling pathway potentially modulated by pyridazinone/piperazine derivatives.

For instance, some piperazine derivatives are known to interact with aminergic G-protein coupled receptors, potentially leading to neurotoxic effects.[6] Pyridazinone-containing molecules have been shown to inhibit various kinases, and off-target kinase inhibition can lead to cellular toxicity.[5][31] Further mechanistic studies, such as receptor binding assays or kinase profiling, would be necessary to elucidate the specific pathways affected by this compound.

Conclusion and Future Directions

The safety assessment of a novel chemical entity like this compound requires a systematic and multi-faceted approach. This guide provides a foundational framework for such an evaluation, beginning with a predictive analysis based on its chemical structure and progressing through a series of well-established in vitro and in vivo assays. The experimental protocols detailed herein are designed to provide a robust preliminary safety profile, identifying potential cytotoxic and genotoxic liabilities and establishing an initial in vivo toxicity classification.

Positive outcomes from these initial studies would warrant further, more comprehensive toxicological evaluation, including repeated dose toxicity studies, to fully characterize the safety profile of this promising compound.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Europe PMC. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]

  • Ames test. (n.d.). Wikipedia. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). National Center for Biotechnology Information. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). National Center for Biotechnology Information. [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE. [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). National Toxicology Program. [Link]

  • Piperazine derivatives as dangerous abused compounds. (2019). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Piperazine derivatives as dangerous abused compounds. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). National Center for Biotechnology Information. [Link]

  • Piperazine salts: Human health tier II assessment. (2018). Australian Government Department of Health. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). ACS Omega. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives. (1994). National Center for Biotechnology Information. [Link]

  • Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. (2007). Semantic Scholar. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). National Center for Biotechnology Information. [Link]

  • Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. (2011). National Center for Biotechnology Information. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyridazinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility.[1] This scaffold's amenability to chemical modification allows for the fine-tuning of its pharmacological properties, leading to a broad spectrum of potent biological activities.[1] Pyridazinone derivatives have demonstrated significant potential in therapeutic areas including oncology, inflammation, cardiovascular diseases, and infectious diseases.[2][3]

This guide provides a comprehensive, in-depth comparison of the structure-activity relationships (SAR) of various pyridazinone scaffolds. It is intended for researchers, scientists, and drug development professionals to leverage this privileged scaffold in their therapeutic discovery endeavors. The information presented is grounded in experimental data and authoritative sources to ensure scientific integrity and practical applicability.

Part 1: Anticancer Activity of Pyridazinone Scaffolds

Pyridazinone-containing compounds have shown considerable promise as anticancer agents by targeting key signaling pathways involved in tumor progression, angiogenesis, and cell cycle regulation.[1]

Phenyl-Substituted Pyridazinones as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling is a well-established and effective strategy in cancer therapy.[1]

Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Scaffold:

A common synthetic route to this scaffold involves the condensation of a β-aroylpropionic acid with hydrazine hydrate.[4][5] The β-aroylpropionic acid can be synthesized via a Friedel-Crafts acylation of an appropriate aromatic compound with succinic anhydride.[6]

Comparative Analysis of VEGFR-2 Inhibitory Activity

The inhibitory potency of phenyl-substituted pyridazinones against VEGFR-2 is significantly influenced by the nature and position of substituents on the phenyl ring.

Compound IDR (Substitution on Phenyl Ring)VEGFR-2 IC50 (nM)Reference
1a 4-Cl60.70[2]
1b 3,4-di-Cl1800[2]
1c 4-CH385.3[7]
1d 4-OCH392.1[7]
17a 4-F25.5[8]

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups at the para-position of the phenyl ring, such as chloro (1a) and fluoro (17a), generally lead to potent VEGFR-2 inhibition.[2][8]

  • The presence of a di-substituted phenyl ring (1b) can significantly decrease the inhibitory activity.[2]

  • Electron-donating groups like methyl (1c) and methoxy (1d) at the para-position are also well-tolerated and can result in potent inhibitors.[7]

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which promote endothelial cell proliferation and survival.[1] Pyridazinone-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of VEGFR-2.[1]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Ras Ras/Raf/MEK/ERK Pathway VEGFR2->Ras Activates PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibits (ATP-competitive) Proliferation Cell Proliferation, Migration, Survival Ras->Proliferation PI3K->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazinone derivatives.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of test compounds on recombinant human VEGFR-2.[9][10]

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr)).[9]

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.[9]

  • Compound Addition: Add serially diluted test compounds to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).[9]

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.[9]

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[10]

  • Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well, which measures the amount of ATP remaining.[10]

  • Data Analysis: Read the luminescence using a microplate reader. The inhibitory activity is calculated as the percentage reduction in kinase activity in the presence of the compound compared to the positive control.[9]

Part 2: Anti-inflammatory Activity of Pyridazinone Scaffolds

The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[1]

Dihydropyridazinones as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Synthesis of 4,5-Dihydropyridazinone Derivatives:

These compounds are typically synthesized by the reaction of a γ-ketoacid with hydrazine hydrate.[4]

Comparative Analysis of COX-2 Inhibitory Activity

Compound IDR1 (at position 6)R2 (at position 2)COX-2 IC50 (µM)Reference
2a 6-(3,5-dimethyl-4-chloro-1-pyrazolyl)H>100[9]
2b 6-(3,5-dimethyl-4-chloro-1-pyrazolyl)CH2CONH20.25[9]
Indomethacin --0.61[12]
Celecoxib --0.04[12]

Structure-Activity Relationship (SAR) Insights:

  • The presence of an acetamide side chain at the N-2 position of the pyridazinone ring (2b) significantly enhances the COX-2 inhibitory activity and can also increase analgesic and anti-inflammatory action with reduced ulcerogenic effects.[9]

COX-2 Pathway in Inflammation

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyridazinone Pyridazinone Inhibitor Pyridazinone->COX2 Inhibits

Caption: The role of COX-2 in the inflammatory cascade and its inhibition.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[13][14]

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid solutions.[13]

  • Plate Setup: Add the diluted test inhibitor or control to the wells of a 96-well plate.[13]

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to each well.[14]

  • Enzyme Addition: Add human recombinant COX-2 enzyme to the wells.[14]

  • Initiation: Start the reaction by adding the Arachidonic Acid solution to all wells.[13]

  • Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[13]

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration to derive the IC50 value.[14]

Pyridazinone Derivatives as PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that regulates inflammation.[15] Inhibition of PDE4 leads to increased intracellular cAMP levels, which has broad anti-inflammatory effects.[15]

Comparative Analysis of PDE4 Inhibitory Activity

Compound IDR1 (at position 6)R2 (at position 2)PDE4B Inhibition (%) at 20 µMReference
3a Phenyl4-fluorophenyl75[16]
3b 4-Methoxyphenyl4-fluorophenyl82[16]
Roflumilast --98[16]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent at the 6-position of the pyridazinone ring influences the PDE4 inhibitory activity, with a 4-methoxyphenyl group (3b) showing slightly better inhibition than an unsubstituted phenyl group (3a).[16]

Mechanism of PDE4 Inhibition

PDE4_Mechanism cAMP cAMP PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) Activation cAMP->PKA AMP AMP PDE4->AMP Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE4 Inhibits

Caption: PDE4 inhibition by pyridazinone derivatives leads to increased cAMP levels and anti-inflammatory effects.

Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)

This homogeneous assay measures the inhibition of PDE4 activity using fluorescence polarization.[15][17]

  • Reagent Preparation: Prepare the PDE assay buffer, fluorescently labeled cAMP (cAMP-FAM), and PDE4 enzyme.[17]

  • Plate Setup: Add diluted test compounds to a 96-well plate.[15]

  • Enzyme Addition: Add diluted PDE4 enzyme to the wells containing the test compounds and control wells.[15]

  • Reaction Initiation: Add the cAMP-FAM substrate to all wells to start the reaction.[15]

  • Binding Agent: After incubation, add a binding agent that binds to the product of the reaction (linear FAM-AMP), causing a change in fluorescence polarization.[15]

  • Measurement: Measure the fluorescence polarization of each well.[17]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.[15]

Part 3: Cardiovascular Activity of Pyridazinone Scaffolds

Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily due to their vasodilatory and positive inotropic properties.[3]

6-Phenyl-4,5-dihydropyridazinones as Cardiotonic Agents

Certain 6-phenyl-4,5-dihydropyridazinone derivatives exhibit positive inotropic effects, meaning they increase the force of heart muscle contraction.[18][19]

Comparative Analysis of Cardiotonic Activity

Compound IDR (Substitution on Phenyl Ring)Inotropic EffectReference
4a 4-NH2Potent positive inotropic effect[18]
4b 4-NH-CO-C6H4-4-NO2Moderate positive inotropic effect[18]
Levosimendan -Potent positive inotropic effect[18][19]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a 4-aminophenyl group at the 6-position of the dihydropyridazinone ring (4a) is crucial for potent cardiotonic activity.[18]

  • Substitution on the amino group, such as with a nitrobenzoyl group (4b), can reduce the positive inotropic effect.[18]

Part 4: Antimicrobial Activity of Pyridazinone Scaffolds

The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[2][6]

Comparative Analysis of Antimicrobial Activity

Compound IDScaffold TypeTest OrganismMIC (µg/mL)Reference
5a Phenyl-substituted pyridazinoneS. aureus16[8]
5b Phenyl-substituted pyridazinoneC. albicans16[8]
6a Pyrazolo-pyridazineS. aureus>100[7]
6b Pyrazolo-pyridazineE. coli50[7]

Structure-Activity Relationship (SAR) Insights:

  • The antimicrobial activity of pyridazinone derivatives is highly dependent on the specific scaffold and the nature of the substituents. For instance, certain phenyl-substituted pyridazinones (5a, 5b) show potent activity against both bacteria and fungi.[8]

Experimental Protocol: In Vitro Antimicrobial Screening

A common method for evaluating antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2][6]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.[6]

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[2]

  • Inoculation: Add the microbial inoculum to each well.[6]

  • Incubation: Incubate the plates under appropriate conditions for the growth of the microorganism.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Conclusion

The pyridazinone core represents a highly versatile and privileged scaffold in modern drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects. The ease of chemical modification of the pyridazinone ring allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel therapeutics.

This guide has provided a comparative analysis of the structure-activity relationships of different pyridazinone scaffolds, supported by experimental data and detailed protocols. The SAR insights presented herein can guide medicinal chemists in the rational design of more potent and selective drug candidates based on the pyridazinone nucleus. Future research should continue to explore novel substitutions and fused-ring systems to unlock the full therapeutic potential of this remarkable scaffold.

References

  • El-Gamal, M. I., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 12(10), 1739-1754. [Link]

  • Gualtieri, F., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 28(19), 6891. [Link]

  • Asif, M. (2017). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Current Drug Discovery Technologies, 14(3), 176-191.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • El-Gamal, M. I., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(54), 34247-34263. [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169720. [Link]

  • Zhang, Y., et al. (2012). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 62(10), 478-483. [Link]

  • El-Gamal, M. I., et al. (2020). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. EC Pharmacology and Toxicology, 8(8), 01-08. [Link]

  • Abourichaa, S., et al. (2021). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Journal of Chemistry, 2021, 6688929. [Link]

  • Bisi, A., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 584-592. [Link]

  • Zhang, Y., et al. (2012). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 62(10), 478-83. [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. [Link]

  • Gierut, A., et al. (2021). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Molecules, 26(16), 4983. [Link]

  • Hassan, M., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200115. [Link]

Sources

Confirming the Binding Mode of a Novel Acetylcholinesterase Inhibitor Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, elucidating the precise binding interactions of a novel inhibitor is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, technically-focused comparison of experimental approaches to confirm the binding mode of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate, a putative Acetylcholinesterase (AChE) inhibitor. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our experimental design, ensuring a robust and self-validating study.

The central hypothesis of this guide is that this compound binds to the active site of Acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[1][2][3] The structure of AChE features a deep and narrow gorge leading to the catalytic active site (CAS), with a peripheral anionic site (PAS) at the gorge's entrance.[4][5][6] Our experimental approach will leverage site-directed mutagenesis to probe the specific amino acid residues within these sites that are critical for the binding of our compound.

Hypothesized Binding Mode and Rationale for Mutagenesis

Based on the structure of similar pyridazinone derivatives and their interactions with AChE, we propose a binding model where the piperazine moiety of this compound interacts with the peripheral anionic site (PAS), while the pyridazinone core extends into the catalytic active site (CAS).[1] The ethyl acetate group may form additional interactions within the active site gorge.

To test this hypothesis, we will generate a series of point mutations in key residues within the CAS and PAS of human AChE. The rationale for selecting these residues is based on their known roles in substrate and inhibitor binding, as determined from crystallographic and previous mutagenesis studies.[4][7]

Table 1: Proposed AChE Mutants and Rationale

Mutant Location Rationale for Selection Expected Impact on Binding
W286A Peripheral Anionic Site (PAS)Tryptophan 286 is a key residue in the PAS, involved in π-cation interactions with quaternary ammonium groups of ligands. Mutation to alanine is expected to disrupt this interaction.[7]Significant decrease in binding affinity if the piperazine moiety interacts with the PAS.
Y337A Peripheral Anionic Site (PAS)Tyrosine 337 is another critical aromatic residue in the PAS that contributes to the binding of various inhibitors.[7]A substantial reduction in binding affinity, supporting the role of the PAS in binding.
S203A Catalytic Active Site (CAS)Serine 203 is the catalytic serine, forming a covalent intermediate with acetylcholine. While our inhibitor is likely non-covalent, this residue is central to the active site.A moderate to significant decrease in affinity, indicating interaction with the CAS.
W84A Catalytic Active Site (CAS)Tryptophan 84 lines the active site gorge and is involved in orienting substrates.[4]A decrease in binding affinity, suggesting the pyridazinone core is positioned within the CAS.
F330A Acyl-binding pocket of CASPhenylalanine 330 is part of the acyl-binding pocket and contributes to the binding of the acetyl group of acetylcholine.A potential decrease in binding affinity if the ethyl acetate group interacts with this pocket.

Experimental Workflow: A Self-Validating System

The following experimental workflow is designed to provide a comprehensive and internally consistent dataset to confirm the binding mode of our compound.

experimental_workflow cluster_gene_prep Plasmid Preparation & Mutagenesis cluster_protein_production Protein Expression & Purification cluster_binding_assays Binding Affinity Determination cluster_data_analysis Data Analysis & Interpretation plasmid Wild-Type AChE Plasmid sdm Site-Directed Mutagenesis plasmid->sdm mutant_plasmids Mutant AChE Plasmids (W286A, Y337A, etc.) sdm->mutant_plasmids sequencing DNA Sequencing Verification mutant_plasmids->sequencing expression Protein Expression in E. coli sequencing->expression lysis Cell Lysis & Lysate Preparation expression->lysis purification Affinity Chromatography lysis->purification qc Purity & Concentration Analysis (SDS-PAGE & Bradford) purification->qc itc Isothermal Titration Calorimetry (ITC) qc->itc spr Surface Plasmon Resonance (SPR) qc->spr kd_comparison Compare Kd values (Wild-Type vs. Mutants) itc->kd_comparison spr->kd_comparison binding_mode Confirm Binding Mode kd_comparison->binding_mode

Caption: Experimental workflow for confirming ligand binding mode.

Detailed Experimental Protocols

Part 1: Site-Directed Mutagenesis and Plasmid Verification

This protocol outlines the generation of the desired AChE mutants.

Materials:

  • Wild-type human AChE expression plasmid (e.g., in a pET vector)

  • Mutagenic primers (designed with a central mismatch for the desired mutation)

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli for cloning (e.g., DH5α)

  • DNA sequencing service

Protocol:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation site should be in the center of the primer with ~15 bases of correct sequence on either side.

  • PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli.

  • Plasmid Isolation: Isolate plasmid DNA from the resulting colonies.

  • Sequence Verification: Send the purified plasmids for Sanger sequencing to confirm the presence of the desired mutation and the absence of any other mutations.

Part 2: Recombinant Protein Expression and Purification

This section details the production of both wild-type and mutant AChE proteins.

Materials:

  • Verified wild-type and mutant AChE plasmids

  • Competent E. coli for protein expression (e.g., BL21(DE3))

  • LB Broth and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

Protocol:

  • Transformation: Transform the expression plasmids into BL21(DE3) E. coli.

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole.

  • Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.

Part 3: Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][8][9]

Materials:

  • Purified wild-type and mutant AChE proteins

  • This compound

  • ITC instrument

  • Dialysis buffer

Protocol:

  • Sample Preparation: Dialyze the protein extensively against the ITC running buffer. Dissolve the compound in the final dialysis buffer.

  • ITC Experiment: Load the protein into the sample cell and the compound into the injection syringe. Perform a series of injections of the compound into the protein solution at a constant temperature.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Part 4: Alternative Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized protein, providing real-time kinetic data.[3][5][10]

Materials:

  • Purified wild-type and mutant AChE proteins

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit

  • SPR running buffer (e.g., HBS-EP+)

Protocol:

  • Protein Immobilization: Immobilize the AChE proteins onto the sensor chip surface via amine coupling.

  • Binding Analysis: Inject a series of concentrations of the compound over the immobilized protein surface.

  • Data Analysis: Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Data Presentation and Interpretation

The binding affinities (Kd values) obtained from ITC or SPR for the wild-type and mutant AChE proteins should be summarized in a clear, tabular format for easy comparison.

Table 2: Comparative Binding Affinities (Kd) of this compound

AChE Variant Method Kd (µM) Fold Change vs. Wild-Type
Wild-Type ITC[Insert Value]1.0
W286A ITC[Insert Value][Calculate]
Y337A ITC[Insert Value][Calculate]
S203A ITC[Insert Value][Calculate]
W84A ITC[Insert Value][Calculate]
F330A ITC[Insert Value][Calculate]
Wild-Type SPR[Insert Value]1.0
W286A SPR[Insert Value][Calculate]
Y337A SPR[Insert Value][Calculate]
S203A SPR[Insert Value][Calculate]
W84A SPR[Insert Value][Calculate]
F330A SPR[Insert Value][Calculate]

Interpretation of Results:

  • A significant increase in the Kd value (weaker binding) for the PAS mutants (W286A, Y337A) would strongly support the hypothesis that the piperazine moiety interacts with this site.

  • A notable increase in the Kd for the CAS mutants (S203A, W84A) would indicate that the pyridazinone core is indeed positioned within the catalytic active site.

  • Changes in the binding affinity for the F330A mutant would provide insight into the orientation of the ethyl acetate group.

  • If a mutation has little to no effect on binding, it suggests that the mutated residue is not critical for the interaction.

binding_mode_confirmation cluster_hypothesis Hypothesized Binding Mode cluster_mutagenesis Mutagenesis Results cluster_conclusion Conclusion hypothesis Compound binds to both PAS and CAS of AChE pas_mutants PAS Mutants (W286A, Y337A) show significantly weaker binding hypothesis->pas_mutants Test cas_mutants CAS Mutants (S203A, W84A) show weaker binding hypothesis->cas_mutants Test conclusion Binding mode is confirmed: Piperazine moiety interacts with PAS. Pyridazinone core interacts with CAS. pas_mutants->conclusion Supports cas_mutants->conclusion Supports

Caption: Logical flow for confirming the binding mode.

By following this comprehensive and logically structured guide, researchers can confidently and accurately determine the binding mode of novel inhibitors, providing crucial insights for structure-activity relationship studies and the rational design of more potent and selective therapeutic agents.

References

  • Xing, W., Fu, Y., Shi, Z., Lu, D., Zhang, H., & Hu, Y. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 63, 95-103. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • Çavuşoğlu, Y., Acar, Ç., & Çavuşoğlu, K. (2019). A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies. Pharmacological Reports, 71(5), 947-956. [Link]

  • Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs. Chemico-Biological Interactions, 87(1-3), 187-197. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • De Crescenzo, G., Pham, P. L., & Durocher, Y. (2003). A robust surface plasmon resonance-based assay for the quantification and characterization of antibodies in human serum. Journal of Immunological Methods, 277(1-2), 1-13. [Link]

  • Milligan, J. A., Molen, J. A., Phadnis, N., Tomaselli, D. J., & Johnson, D. A. (2025). Aminopyridazines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61. [Link]

  • Bourne, Y., Taylor, P., & Marchot, P. (2003). Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. The EMBO Journal, 22(1), 1-12. [Link]

  • Greenblatt, H. M., Dvir, H., Silman, I., & Sussman, J. L. (2004). Acetylcholinesterase: from 3D structure to function. FEBS Letters, 564(3), 254-259. [Link]

  • Pang, Y. P., & Kozikowski, A. P. (1994). Prediction of the binding sites of huperzine A in acetylcholinesterase by docking studies. Journal of Computer-Aided Molecular Design, 8(6), 669-681. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their lifecycle, including their final disposition. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established best practices for laboratory chemical waste management.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of specific toxicological and environmental data for this compound, it must be treated as a hazardous waste.

1.1 Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (solid, solution, or within a waste matrix).[1] This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.[3]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

1.2 Hazard Identification: Based on its chemical structure, this compound should be considered as having the potential for:

  • Toxicity: Many heterocyclic compounds and piperazine derivatives can have biological activity and potential toxicity. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][5]

  • Environmental Hazard: The environmental fate and effects of this compound are unknown. Therefore, it must be prevented from entering drains or waterways.[2]

Part 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[6][7] Do not mix this waste stream with incompatible materials.

2.1 Waste Classification: This compound should be classified as a non-halogenated organic solvent waste .

2.2 Waste Container Selection:

  • Use a designated, leak-proof, and sealable waste container that is chemically compatible with the waste.[8][9] For liquid waste containing this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

  • The container must be in good condition, with a secure screw-top cap.[10]

2.3 Labeling: Proper labeling is a critical regulatory requirement.[11][12] The waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste "[10][11]

  • The full chemical name: "This compound " and the names of any solvents or other chemicals in the mixture, including their approximate percentages.[10]

  • The associated hazards (e.g., "Toxic," "Irritant").[10]

  • The date the container was first used for waste accumulation.

Part 3: Step-by-Step Disposal Protocol

3.1 For Unused or Expired Pure Compound:

  • If the compound is in its original container, ensure the label is intact and legible.

  • If the original container is compromised, transfer the material to a suitable, labeled waste container.

  • Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[10][11][13]

3.2 For Solutions Containing the Compound:

  • Collect all waste solutions containing this compound in a designated hazardous waste container.

  • Do not dispose of this chemical down the drain. [14][15] This is a critical step to prevent environmental contamination.

  • Keep the waste container securely closed when not in use.[10][14][16]

  • Store the container in a designated SAA. The SAA should be at or near the point of generation and under the control of laboratory personnel.[9][17]

3.3 For Contaminated Labware (e.g., pipette tips, gloves, weigh boats):

  • Collect all solid waste contaminated with the compound in a designated, labeled, and sealed plastic bag or container.

  • This solid waste should be treated as hazardous waste and not be disposed of in the regular trash.

  • For glassware, triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste.[14][16] After triple-rinsing, the glassware can typically be washed and reused.

Part 4: Storage and Final Disposal

4.1 Satellite Accumulation Area (SAA) Management:

  • The SAA must be in a well-ventilated area, and secondary containment (such as a spill tray) is highly recommended.[18]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]

  • Regularly inspect the SAA for any signs of leaks or container degradation.[10][18]

4.2 Arranging for Disposal:

  • Once the waste container is full or has been in the SAA for a designated period (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][14][16]

  • Never transport hazardous waste off-site yourself.[16]

  • Follow your institution's specific procedures for requesting a waste pickup.

Part 5: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

5.1 Spill Response:

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material and any contaminated cleaning supplies in a sealed container and label it as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

5.2 Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound assess_form Identify the form of the waste start->assess_form pure_compound Pure Compound (Unused/Expired) assess_form->pure_compound Solid solution Solution Containing Compound assess_form->solution Liquid solid_waste Contaminated Solid Waste (e.g., gloves, pipette tips) assess_form->solid_waste Solid collect_pure Collect in a labeled hazardous waste container pure_compound->collect_pure collect_solution Collect in a labeled liquid hazardous waste container solution->collect_solution collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid store_saa Store in designated Satellite Accumulation Area (SAA) collect_pure->store_saa no_drain DO NOT dispose down the drain collect_solution->no_drain collect_solution->store_saa no_trash DO NOT dispose in regular trash collect_solid->no_trash collect_solid->store_saa pickup Arrange for pickup by EHS or licensed waste contractor store_saa->pickup

Caption: Decision workflow for the disposal of this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Pros. [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training. [Link]

  • Safety Data Sheet. ABclonal. [Link]

  • Safety Data Sheet. AA Blocks. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to provide a comprehensive, step-by-step guide to personal protective equipment (PPE), safe handling operations, and disposal, grounded in the principles of laboratory safety established by authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institutes of Health (NIH).[4][5]

Hazard Assessment and the Rationale for Stringent PPE

Given the absence of a specific SDS, we must infer the potential hazards from the compound's constituent parts. Pyridazinone-based derivatives are being investigated for a multitude of pharmacological activities, including anticancer and anti-inflammatory properties.[6][7] This inherent bioactivity necessitates a cautious approach, as exposure could lead to unintended pharmacological effects.

The piperazine group is a known irritant and sensitizer.[1] Therefore, we must assume that Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate may cause skin irritation, serious eye damage, and may be harmful if swallowed.[1][8][9] Consequently, the primary goal of our PPE strategy is to prevent all routes of exposure: dermal, ocular, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

Adherence to PPE protocols is the first line of defense against chemical exposure.[10] The following table summarizes the minimum PPE requirements for handling this compound in various laboratory settings.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Safety glasses with side shields or chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Fully-buttoned lab coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is advised.
Handling solutions (liquid form) Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Fully-buttoned lab coatNot generally required if handled in a well-ventilated area or fume hood.
Performing reactions and purifications Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant lab coat or apron over a standard lab coatTo be performed in a certified chemical fume hood.[11]
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant lab coat or apronA NIOSH-approved respirator with appropriate cartridges is mandatory.[12]
Eye and Face Protection: The Non-Negotiable Barrier

The potential for this compound to cause serious eye damage necessitates robust eye and face protection.

  • Safety Glasses with Side Shields: For low-risk operations involving small quantities of dilute solutions.

  • Chemical Splash Goggles: The minimum requirement for most handling procedures. They provide a seal around the eyes, offering protection from splashes and fine powders.[10]

  • Face Shield: To be used in conjunction with chemical splash goggles when there is a significant risk of splashes, such as during reactions, purifications, or when handling larger quantities.

Skin and Body Protection: Preventing Dermal Exposure
  • Gloves: Chemical-resistant gloves are mandatory.[13] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves like butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[9]

  • Lab Coat: A fully-buttoned, long-sleeved lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection: A Precautionary Measure

Whenever possible, handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[11] If a fume hood is not available for a specific procedure, a risk assessment must be conducted to determine the appropriate level of respiratory protection. A NIOSH-approved respirator may be required in such cases.[12]

Operational Plan: From Receipt to Disposal

A structured workflow is crucial for ensuring safety and minimizing the risk of exposure. The following diagram outlines the key stages of handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS/Safety Info B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound C->D Proceed to handling E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Glassware & Surfaces F->G Experiment complete H Segregate & Label Waste G->H I Dispose of Waste in Accordance with Regulations H->I

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate
Reactant of Route 2
Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.